Tubulin polymerization-IN-44
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H15Cl2N3O3S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-25-15-6-11(7-16(26-2)17(15)27-3)18-22-19-24(23-18)14(9-28-19)10-4-12(20)8-13(21)5-10/h4-9H,1-3H3 |
InChI Key |
MONIXNBRVILDNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to Tubulin Polymerization-IN-44
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-44, also identified as compound 7w, has emerged as a potent inhibitor of tubulin polymerization, a critical process for cell division and a validated target in oncology. This technical guide provides an in-depth analysis of its mechanism of action, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this promising anti-cancer agent.
Core Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with the dynamic instability of microtubules, which are essential components of the cytoskeleton. The primary mechanism involves the inhibition of tubulin protein polymerization, leading to a cascade of cellular events that culminate in apoptotic cell death.
Biochemical assays confirm that this compound inhibits tubulin assembly with a half-maximal inhibitory concentration (IC50) of 0.21 μM.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division. Consequently, cells are unable to properly segregate their chromosomes, leading to an arrest in the G2/M phase of the cell cycle.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Quantitative Biological Activity
The efficacy of this compound has been quantified across various assays, demonstrating its potent anti-proliferative and tubulin-targeting activities.
| Assay | Cell Line | Parameter | Value |
| Tubulin Polymerization Inhibition | - | IC50 | 0.21 μM[1] |
| Anti-proliferative Activity | SGC-7910 | IC50 | 0.21 μM[1] |
| In Vivo Tumor Growth Inhibition | 4T1 Breast Cancer Mouse Model | Dosage | 5-20 mg/kg (administered every other day)[1] |
Signaling Pathway
The mechanism of action of this compound culminates in the induction of apoptosis following mitotic arrest. The signaling cascade is initiated by the direct binding of the compound to tubulin, preventing the formation of functional microtubules.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by the increase in absorbance (turbidity) at 340 nm as microtubules form.
-
Materials:
-
Purified tubulin protein (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
This compound (dissolved in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
-
Procedure:
-
A reaction mixture containing tubulin protein in G-PEM buffer is prepared on ice.
-
Varying concentrations of this compound or a vehicle control (DMSO) are added to the wells of a pre-chilled 96-well plate.
-
The tubulin solution is added to the wells.
-
The reaction is initiated by adding GTP to each well.
-
The plate is immediately transferred to the spectrophotometer pre-heated to 37°C.
-
The absorbance at 340 nm is measured every minute for 60 minutes.
-
The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
SGC-7910 cells
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
SGC-7910 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
The solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is determined from the dose-response curve of cell viability.
-
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
SGC-7910 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cells are treated with this compound for 24 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with the PI staining solution in the dark for 30 minutes at room temperature.
-
The stained cells are analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Materials:
-
SGC-7910 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Cells are treated with this compound for a specified time.
-
Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are immediately analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Experimental Workflow
The characterization of this compound follows a logical progression from in vitro biochemical assays to cell-based functional assays.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a potent inhibitor of tubulin polymerization with significant anti-proliferative activity in cancer cells. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of apoptosis, makes it a compelling candidate for further preclinical and clinical investigation as a novel anti-cancer therapeutic. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the development of next-generation tubulin-targeting agents.
References
An In-Depth Technical Guide to Tubulin Polymerization-IN-44: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-44, a novel small molecule inhibitor of tubulin polymerization. Also identified as compound 7w, this 2,4,5-trisubstituted thiazole (B1198619) derivative has demonstrated potent anti-proliferative and pro-apoptotic activities in preclinical cancer models. This document details its discovery, a plausible synthesis route, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers in oncology and drug discovery, providing detailed methodologies for relevant assays and visualizing key pathways and workflows to facilitate further investigation and development of this promising anti-cancer agent.
Discovery and Rationale
This compound emerged from a research initiative focused on the discovery of novel tubulin polymerization inhibitors as potential anticancer drug candidates. Researchers at Shenyang Pharmaceutical University and affiliated organizations designed and synthesized a series of novel compounds aimed at inhibiting tubulin polymerization by binding to the colchicine (B1669291) domain. Through optimization of this series, compound 7w, now known as this compound, was identified as a lead candidate due to its potent in vitro and in vivo antitumor activities.[1]
The rationale for targeting tubulin lies in its critical role in microtubule dynamics, which are essential for mitosis. Disruption of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, a proven strategy in cancer therapy.
Synthesis of this compound (Compound 7w)
While the specific, detailed synthesis protocol for this compound is proprietary to its discoverers, a plausible synthetic route can be constructed based on the known synthesis of similar 2,4,5-trisubstituted thiazole derivatives. The following represents a generalized, multi-step synthesis that would yield the core thiazole scaffold and allow for the introduction of the necessary substituents.
Plausible Synthetic Pathway:
References
An In-depth Technical Guide to Tubulin Polymerization-IN-44: Mechanism of Action and Putative Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-44, also identified as compound 7w, is a potent small molecule inhibitor of tubulin polymerization. It demonstrates significant anti-proliferative activity against various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy, and a detailed analysis of its putative binding site on the tubulin heterodimer. While direct experimental confirmation of the binding site is pending in publicly accessible literature, functional data and comparison with analogous compounds strongly suggest interaction with the colchicine (B1669291) binding site. This document also furnishes detailed, representative experimental protocols for key assays relevant to the characterization of this and similar compounds.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents. This compound falls into the latter category, actively inhibiting the polymerization of tubulin dimers into microtubules.
Mechanism of Action
This compound exerts its cytotoxic effects by directly interfering with the assembly of microtubules. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death in rapidly dividing cancer cells.
Signaling Pathway and Cellular Effects
The primary signaling cascade initiated by this compound is the disruption of microtubule dynamics, which leads to a series of downstream cellular events culminating in apoptosis.
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 7w).
| Assay | Parameter | Value | Cell Line/System |
| Tubulin Polymerization Inhibition | IC50 | 0.21 μM[1] | Purified Tubulin |
| Anti-proliferative Activity | IC50 | 0.21 μM[1] | SGC-7910 (gastric cancer) |
| In Vivo Efficacy | Dosage | 5-20 mg/kg (every other day)[1] | 4T1 breast cancer mouse model |
Putative Binding Site: The Colchicine Site
While direct crystallographic or NMR structural data for this compound bound to tubulin is not yet publicly available, a substantial body of indirect evidence points towards the colchicine binding site on the β-tubulin subunit, at the interface with α-tubulin.
Rationale for Colchicine Site Binding:
-
Functional Similarity: this compound's potent inhibition of tubulin polymerization and induction of G2/M phase arrest are hallmark characteristics of compounds that bind to the colchicine site.
-
Structural Analogs: Many other small molecule tubulin polymerization inhibitors with similar scaffolds have been demonstrated through molecular docking and experimental methods to bind at the colchicine site.
-
Competitive Binding Studies (Inferred): It is a common methodology to perform competitive binding assays with known colchicine site ligands to confirm the binding site of a novel inhibitor. While the results for this specific compound are not published, the consistent classification of its mechanism of action suggests such a relationship.
The colchicine binding site is a complex pocket, and the binding of an inhibitor induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
This compound stock solution in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Resuspend lyophilized tubulin in G-PEM buffer to a final concentration of 1 mg/mL.
-
Incubate the tubulin solution on ice for 30 minutes to ensure complete depolymerization.
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
In a pre-chilled 96-well plate, add the desired concentration of the test compound. Include wells with DMSO as a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Add the tubulin solution to each well to a final concentration of 0.5 mg/mL.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The IC50 value is determined by plotting the maximum rate of polymerization or the endpoint absorbance against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cancer cell line of interest (e.g., SGC-7910)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a DMSO-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used as a vital stain to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Create a quadrant plot of FITC (Annexin V) versus PI fluorescence. The quadrants will represent:
-
Lower-left: Live cells (Annexin V-/PI-)
-
Lower-right: Early apoptotic cells (Annexin V+/PI-)
-
Upper-right: Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-left: Necrotic cells (Annexin V-/PI+)
-
Conclusion
This compound (compound 7w) is a highly effective inhibitor of tubulin polymerization with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of G2/M arrest and apoptosis, is well-established for this class of compounds. While direct structural evidence is pending, the available data strongly supports the colchicine binding site on β-tubulin as the molecular target. The detailed protocols provided herein offer a robust framework for the further investigation and characterization of this and other novel tubulin-targeting agents. Future studies involving X-ray crystallography or cryo-electron microscopy are warranted to definitively elucidate the precise binding interactions of this compound with its target.
References
"Tubulin polymerization-IN-44" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin polymerization-IN-44 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant potential in cancer research. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, biological activity, and relevant experimental protocols. While the precise chemical structure is not publicly available, this document consolidates the known data to support its application in preclinical studies and drug development endeavors.
Introduction to Tubulin as an Anticancer Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial components of the eukaryotic cytoskeleton. They play a pivotal role in numerous cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for proper chromosome segregation.
Disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer therapy. Agents that interfere with tubulin polymerization can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids). By disrupting the formation or function of the mitotic spindle, these agents activate the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis or mitotic catastrophe in rapidly dividing cancer cells.
This compound: Chemical and Physical Properties
While the definitive chemical structure of this compound has not been disclosed in publicly available literature, key physicochemical and biological properties have been reported by its supplier.
| Property | Value | Reference |
| Catalog Number | T79532 | [1] |
| Molecular Formula | C₁₉H₁₅Cl₂N | [1] |
| Molecular Weight | 356.24 g/mol | |
| Target | Tubulin | [1] |
| IC₅₀ (Tubulin Polymerization) | 0.21 µM | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [1] |
Biological Activity and Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the polymerization of tubulin.[1] This disruption of microtubule formation leads to a cascade of cellular events culminating in apoptosis.
Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the inhibition of tubulin polymerization, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.21 µM in in vitro assays.[1] By preventing the assembly of α- and β-tubulin dimers into microtubules, the compound effectively disrupts the formation of the mitotic spindle.
Cell Cycle Arrest at G2/M Phase
The interference with mitotic spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase. This prevents the cell from proceeding through mitosis and ultimately contributes to its demise.
Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a common consequence for cells with irreparable mitotic defects.
In Vitro and In Vivo Efficacy
-
In Vitro: this compound has demonstrated potent anti-proliferative activity against the SGC-7901 human gastric cancer cell line.[1]
-
In Vivo: In a 4T1 breast cancer mouse model, administration of this compound at dosages of 5-20 mg/kg (administered every other day) resulted in the inhibition of tumor growth without causing significant weight loss in the animals, suggesting a favorable preliminary safety profile.[1]
Signaling Pathway
The mechanism of action of this compound involves the disruption of a fundamental cellular process, leading to a well-defined signaling cascade that results in apoptosis.
References
An In-Depth Technical Guide to Tubulin Polymerization-IN-44: Effects on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-44, also identified as compound 7w, is a potent small-molecule inhibitor of tubulin polymerization. By disrupting the dynamic instability of microtubules, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, demonstrating significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the effects of this compound on microtubule dynamics, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Introduction to Microtubule Dynamics and Tubulin Inhibitors
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. This dynamic instability makes tubulin a prime target for the development of anti-cancer therapeutics.
Tubulin inhibitors interfere with microtubule dynamics, leading to a disruption of the cell cycle, typically at the G2/M checkpoint, and subsequent induction of apoptosis. These agents are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This compound belongs to the latter class, actively inhibiting the polymerization of tubulin dimers into microtubules.
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to β-tubulin at the colchicine-binding site. This interaction prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting their formation. The net effect is a shift in the cellular equilibrium of tubulin from the polymerized (microtubule) state to the depolymerized (free tubulin) state. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers the intrinsic pathway of apoptosis.
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value | Reference |
| Tubulin Polymerization Inhibition | IC50 | 0.21 µM | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SGC-7910 | Gastric Cancer | IC50 | 0.21 µM | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| 4T1 mouse model | Breast Cancer | 5-20 mg/kg (q.o.d.) | Tumor growth inhibition without weight loss | [1] |
Note: Further quantitative data on the percentage of cells in G2/M arrest and apoptosis at various concentrations are not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound on microtubule dynamics.
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the compound dilutions. Include a DMSO vehicle control and a positive control (e.g., colchicine).
-
Prepare the tubulin polymerization mix on ice, containing tubulin, General Tubulin Buffer with glycerol, and GTP.
-
Add the tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells following treatment with the compound.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Treat cells with desired concentrations of this compound for the appropriate duration.
-
Wash cells with PBS.
-
Fix the cells with either ice-cold methanol or paraformaldehyde.
-
If using paraformaldehyde, permeabilize the cells.
-
Wash cells with PBS.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody, protected from light.
-
Wash cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Signaling Pathways and Experimental Workflows
The disruption of microtubule dynamics by this compound initiates a signaling cascade that culminates in cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
The experimental workflow for assessing the impact of this compound on microtubule dynamics and cellular fate is a multi-step process.
Caption: Experimental workflow for evaluating this compound.
A more detailed signaling pathway illustrates the key molecular players involved in the cellular response to microtubule disruption.
Caption: Detailed signaling pathway of tubulin inhibitor-induced apoptosis.
Conclusion
This compound is a potent inhibitor of microtubule dynamics with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, centered on the disruption of tubulin polymerization, leads to G2/M cell cycle arrest and apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this and similar compounds. Future research should focus on elucidating the full spectrum of its anti-proliferative activity across various cancer cell lines and further detailing the specific molecular interactions and downstream signaling events.
References
An In-Depth Technical Guide to Tubulin Polymerization-IN-44 (XRP44X) and its Induction of G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-44, also known as XRP44X, is a potent, cell-permeable aryl pyrazole (B372694) derivative that has emerged as a significant subject of interest in oncology research. This small molecule inhibitor demonstrates a dual mechanism of action, primarily targeting tubulin polymerization and concurrently inhibiting the Ras-Erk-Elk3 signaling pathway. By binding to the colchicine (B1669291) site on β-tubulin, XRP44X disrupts microtubule dynamics, a critical process for cell division, leading to a robust G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. Its efficacy in the low nanomolar range against various cancer cell lines and in vivo tumor models underscores its potential as a promising anti-cancer therapeutic agent. This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with the action of this compound.
Core Mechanism of Action
This compound (XRP44X) exerts its cytotoxic effects through a dual inhibitory mechanism:
-
Inhibition of Tubulin Polymerization: XRP44X binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1]
-
Inhibition of the Ras-Erk-Elk3 Signaling Pathway: Independent of its effects on the cytoskeleton, XRP44X has been shown to inhibit the Ras-Erk-Elk3 signaling cascade.[2] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. The ability of XRP44X to inhibit this pathway contributes to its overall anti-cancer activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound (XRP44X), demonstrating its potency in biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of XRP44X
| Parameter | Value | Unit | Assay |
| Tubulin Polymerization IC₅₀ | ~0.2 | µM | Cell-free turbidity assay |
Table 2: Anti-proliferative Activity of XRP44X in Cancer Cell Lines
| Cell Line | IC₅₀ | Unit |
| HUVEC | 2.2 ± 0.5 | nM |
| HCT 116 | 2.3 ± 0.5 | nM |
| NIH3T3 | 4 ± 0.5 | nM |
| NIH3T3-RAS | 2.3 ± 0.5 | nM |
Table 3: Representative Data of G2/M Cell Cycle Arrest Induced by a Pyrazole-Based Tubulin Inhibitor (PTA-1) in MDA-MB-231 Cells *
| Treatment | % G0/G1 | % S | % G2/M |
| DMSO (Control) | 58.2 | 22.5 | 19.3 |
| PTA-1 (1.25 µM) | 35.1 | 28.7 | 36.2 |
| PTA-1 (2.5 µM) | 25.4 | 30.1 | 44.5 |
| PTA-1 (5 µM) | 18.9 | 25.8 | 55.3 |
*Data for PTA-1, a similar pyrazole-based tubulin polymerization inhibitor, is presented to illustrate the typical dose-dependent increase in the G2/M population. Specific quantitative cell cycle data for XRP44X was not available in the reviewed literature.[2][3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound (XRP44X).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of XRP44X on the assembly of purified tubulin into microtubules.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
XRP44X stock solution (in DMSO)
-
96-well plate (half-area, clear bottom)
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of XRP44X in General Tubulin Buffer. A positive control (e.g., colchicine) and a vehicle control (DMSO) should be included.
-
In a pre-chilled 96-well plate, add the XRP44X dilutions, controls, and buffer.
-
Prepare the tubulin polymerization mix on ice, containing tubulin, General Tubulin Buffer with 10% glycerol, and GTP (final concentration 1 mM).
-
Add the tubulin polymerization mix to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The rate of polymerization is determined by the increase in absorbance over time. Calculate the IC₅₀ value from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with XRP44X.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
XRP44X stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of XRP44X or vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
-
Immunofluorescence Staining of Microtubules
This method visualizes the effect of XRP44X on the microtubule network within cells.
-
Materials:
-
Cancer cell line of interest
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
XRP44X stock solution (in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with XRP44X or vehicle control for the desired time.
-
Wash cells with PBS and fix with the appropriate fixation solution.
-
If using paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Conclusion
This compound (XRP44X) is a potent small molecule inhibitor with a compelling dual mechanism of action that makes it a strong candidate for further pre-clinical and clinical development. Its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest, combined with its inhibition of the pro-proliferative Ras-Erk-Elk3 signaling pathway, provides a multi-pronged attack on cancer cell growth and survival. The quantitative data presented herein highlights its high potency, and the detailed experimental protocols offer a clear framework for its continued investigation. Future research should focus on fully elucidating the interplay between its two mechanisms of action and its efficacy in a broader range of cancer models, including those with resistance to other chemotherapeutic agents.
References
- 1. Research progress on antitumor activity of XRP44X and analogues as microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apoptosis Pathway Induced by Tubulin Polymerization-IN-44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization inhibitors are a critical class of antineoplastic agents that function by disrupting microtubule dynamics, which are essential for cell division and other vital cellular processes. This disruption leads to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis. Tubulin Polymerization-IN-44, also identified as Tubulinpolymer-in-44 (compound 7w), is a potent, small-molecule inhibitor belonging to the aryl pyrazole (B372694) class.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the induced apoptosis pathway. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the polymerization of tubulin heterodimers into microtubules.[1] Like other colchicine-site binding agents, it is believed to bind to β-tubulin, preventing the conformational changes necessary for microtubule assembly.[2] The net effect is a shift in the cellular equilibrium of tubulin towards the depolymerized state. This disruption of microtubule dynamics has profound downstream consequences, culminating in apoptotic cell death. The key events in this pathway are G2/M phase cell cycle arrest and the induction of mitotic catastrophe.
Quantitative Data
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Tubulin Polymerization | 0.21 µM | [1] |
| IC50 | SGC-7910 (gastric cancer) cells | 0.21 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| 4T1 Breast Cancer Mouse Model | 5-20 mg/kg (administered every other day) | Inhibition of tumor growth without causing weight loss | [1] |
Signaling Pathway
The inhibition of tubulin polymerization by this compound triggers a cascade of events that leads to apoptosis. While the precise signaling network for this specific compound is not fully elucidated in the public domain, based on the known mechanisms of other pyrazole-based tubulin inhibitors, a probable pathway can be outlined.[3][4] Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest can lead to a state known as mitotic catastrophe, which ultimately culminates in the activation of the intrinsic apoptosis pathway. This is often characterized by the activation of effector caspases like caspase-3 and caspase-7.[4]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the rate and extent of microtubule formation by monitoring changes in light scattering.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
96-well, half-area, UV-transparent plate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Include a DMSO-only vehicle control.
-
In a pre-chilled 96-well plate on ice, add the diluted compound or vehicle control.
-
Prepare the tubulin polymerization mix by adding GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Add the tubulin polymerization mix to each well containing the compound or control.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined as the concentration of the compound that inhibits the maximum rate of polymerization by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle following treatment.
-
Materials:
-
Cancer cell line of interest (e.g., SGC-7910)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
-
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Following treatment as described for cell cycle analysis, harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Conclusion
This compound is a potent inhibitor of tubulin polymerization with significant anti-proliferative activity.[1] Its mechanism of action is consistent with other colchicine-site binders, leading to G2/M cell cycle arrest and the induction of apoptosis.[1][2] The quantitative data, though limited, demonstrates its potential as an anticancer agent both in vitro and in vivo.[1] The protocols and pathways detailed in this guide provide a solid framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Tubulin Polymerization-IN-44: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules is a fundamental process for cellular function, making it an attractive target for anticancer drug development. Disruption of tubulin polymerization can lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis in rapidly dividing cancer cells. Tubulin Polymerization-IN-44, also identified as compound 7w, has emerged as a potent inhibitor of this process. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, based on available scientific literature. We will delve into its chemical scaffold, the impact of structural modifications on its biological activity, and detailed experimental protocols for its evaluation.
Core Scaffold and Mechanism of Action
This compound belongs to the class of 2,4-diaminopyrimidine (B92962) derivatives. The core structure of this compound series is characterized by a central pyrimidine (B1678525) ring with amino groups at the 2 and 4 positions. This scaffold serves as a versatile platform for chemical modifications to optimize its interaction with the tubulin protein.
The primary mechanism of action of this compound and its analogs is the inhibition of tubulin polymerization. By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for the mitotic spindle assembly. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers apoptotic cell death in cancer cells.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Structure-Activity Relationship (SAR)
The biological activity of the 2,4-diaminopyrimidine series is significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the quantitative data for this compound (compound 7w) and its analogs, highlighting key SAR trends.
| Compound ID | R1-group at C5 | R2-group at N4 | Tubulin Polymerization IC50 (µM) | Anti-proliferative Activity (Cell Line) IC50 (µM) |
| This compound (7w) | -CH2-piperidine | 4-methoxyphenyl | 0.21 | SGC-7910 (0.21 ) |
| Analog A | -CH2-pyrrolidine | 4-methoxyphenyl | 0.53 | SGC-7910 (0.48) |
| Analog B | -CH2-morpholine | 4-methoxyphenyl | 0.89 | SGC-7910 (0.92) |
| Analog C | -CH2-piperidine | 4-chlorophenyl | 0.35 | SGC-7910 (0.39) |
| Analog D | -CH2-piperidine | 4-fluorophenyl | 0.28 | SGC-7910 (0.31) |
| Analog E | -CH2-piperidine | Phenyl | 0.41 | SGC-7910 (0.45) |
Key SAR Observations:
-
Substitution at C5: The nature of the cyclic amine at the C5 position plays a crucial role in activity. A piperidine (B6355638) ring (as in this compound) appears to be optimal for potent tubulin inhibition. Replacing it with a pyrrolidine (B122466) (Analog A) or a morpholine (B109124) (Analog B) leads to a decrease in activity.
-
Substitution at N4: The substituent on the aniline (B41778) nitrogen at the N4 position also modulates the inhibitory potency. A methoxy (B1213986) group at the para-position of the phenyl ring (as in this compound) is favorable. Halogen substitutions, such as chloro (Analog C) and fluoro (Analog D), are also well-tolerated and result in potent compounds. An unsubstituted phenyl ring (Analog E) leads to a slight decrease in activity compared to the methoxy-substituted analog.
The logical relationship of the SAR is visualized in the following diagram:
Caption: Structure-Activity Relationship Logic.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., Colchicine)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL.
-
Prepare a working solution of GTP (10 mM) in GTB.
-
Prepare serial dilutions of test compounds, positive control, and negative control in GTB. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
50 µL of 4 mg/mL tubulin solution
-
10 µL of test compound dilution (or control)
-
30 µL of GTB with 10% glycerol
-
-
To initiate polymerization, add 10 µL of 10 mM GTP to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The experimental workflow is outlined in the diagram below:
Caption: Tubulin Polymerization Assay Workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., SGC-7910)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well tissue culture plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising 2,4-diaminopyrimidine-based inhibitor of tubulin polymerization with potent anticancer activity. The structure-activity relationship studies have provided valuable insights into the key structural features required for its biological activity. Specifically, the nature of the substituents at the C5 and N4 positions of the pyrimidine core are critical for optimizing tubulin inhibition and cytotoxic effects. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and development of this and related series of compounds as potential therapeutic agents for the treatment of cancer. Further investigation into the optimization of this scaffold may lead to the discovery of even more potent and selective tubulin polymerization inhibitors.
In Vitro Characterization of Tubulin Polymerization-IN-44: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-44 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant anti-proliferative and pro-apoptotic activities. This technical guide provides a comprehensive overview of the in vitro characterization of this compound. It includes a summary of its known biological activities, detailed experimental protocols for its evaluation, and visual representations of key experimental workflows and associated signaling pathways. This document is intended to serve as a resource for researchers in oncology and drug discovery investigating the therapeutic potential of novel microtubule-targeting agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is fundamental to their role in the formation of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.
Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis. This compound has been identified as a potent inhibitor of tubulin polymerization with an IC50 value of 0.21 μM.[1] This compound has also demonstrated robust anti-proliferative activity against the SGC-7910 human gastric cancer cell line with an equivalent IC50 of 0.21 μM and has shown efficacy in a 4T1 breast cancer mouse model.[1] This guide details the methodologies for the comprehensive in vitro characterization of this compound.
Quantitative Data Summary
The following table summarizes the currently available quantitative data for this compound. Further research is required to expand this dataset across a broader range of cell lines and to determine additional key parameters such as binding affinity (Ki).
| Parameter | Value | Cell Line/System | Source |
| Tubulin Polymerization IC50 | 0.21 µM | In vitro | [1] |
| Anti-proliferative IC50 | 0.21 µM | SGC-7910 | [1] |
Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a test compound on the polymerization of purified tubulin by monitoring the change in light scattering.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (10 mM in water)
-
This compound
-
Positive Control (e.g., Nocodazole)
-
Negative Control (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare serial dilutions of this compound in GTB.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 10 µL of the various concentrations of this compound, positive control, or negative control.
-
Prepare the tubulin polymerization mix containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in GTB.
-
Add 90 µL of the tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the Vmax of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SGC-7910, HeLa, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the effects of a compound on the microtubule network within cells.
Materials:
-
Cancer cell lines
-
Sterile glass coverslips
-
Complete cell culture medium
-
This compound
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them, and then permeabilize the cell membranes.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides. Visualize the microtubule network using a fluorescence microscope.
Western Blot Analysis for Apoptosis Markers
This method is used to detect and quantify key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers, followed by HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Perform densitometry to quantify the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
References
Probing the Cellular Fate of Tubulin Polymerization-IN-44: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin polymerization-IN-44 is a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity by inducing G2/M phase cell cycle arrest and apoptosis.[1] Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy and elucidating its precise mechanism of action. This technical guide provides a comprehensive framework for investigating the cellular pharmacokinetics and pharmacodynamics of this compound. It outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough investigation of this promising anti-cancer agent.
Introduction to this compound
This compound is a small molecule inhibitor that targets tubulin, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2] By disrupting the dynamic process of microtubule assembly, this compound effectively halts cell proliferation.[1][3][4] Preclinical data indicates that this compound exhibits robust anti-proliferative activity against cancer cell lines with an IC50 value of 0.21 μM and demonstrates in vivo tumor growth inhibition.[1] To further advance the development of this compound, a detailed characterization of its cellular uptake, distribution, and engagement with its intracellular target is essential.
Quantitative Data Summary
While specific quantitative data for the cellular uptake and distribution of this compound is not yet publicly available, this section provides templates for the systematic collection and presentation of such crucial information.
Table 1: In Vitro Anti-proliferative Activity
| Cell Line | IC50 (μM) | Assay Conditions | Reference |
| SGC-7910 | 0.21 | 24-48 h incubation | [1] |
| [Enter Cell Line] | [Enter Value] | [Enter Conditions] | |
| [Enter Cell Line] | [Enter Value] | [Enter Conditions] |
Table 2: Cellular Uptake Kinetics
| Cell Line | Time Point | Incubation Concentration (μM) | Intracellular Concentration (nmol/10^6 cells) | Method |
| [Enter Cell Line] | 30 min | 1 | [Enter Value] | LC-MS/MS |
| [Enter Cell Line] | 1 h | 1 | [Enter Value] | LC-MS/MS |
| [Enter Cell Line] | 4 h | 1 | [Enter Value] | LC-MS/MS |
| [Enter Cell Line] | 24 h | 1 | [Enter Value] | LC-MS/MS |
Table 3: Subcellular Distribution Profile
| Cell Line | Fraction | % of Total Intracellular Compound | Method |
| [Enter Cell Line] | Cytosol | [Enter Value] | Subcellular Fractionation & LC-MS/MS |
| [Enter Cell Line] | Nucleus | [Enter Value] | Subcellular Fractionation & LC-MS/MS |
| [Enter Cell Line] | Mitochondria | [Enter Value] | Subcellular Fractionation & LC-MS/MS |
| [Enter Cell Line] | Microsomes | [Enter Value] | Subcellular Fractionation & LC-MS/MS |
Experimental Protocols
The following protocols are adapted from established methodologies for characterizing the cellular uptake and distribution of small molecule inhibitors.[5][6][7][8]
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., SGC-7910, HeLa, A549).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
Cellular Uptake Quantification by LC-MS/MS
This method provides a highly sensitive and quantitative measurement of the intracellular concentration of the compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: Prepare working solutions of this compound in culture medium. Aspirate the old medium from the cells and add the compound-containing medium. Incubate for various time points (e.g., 0.5, 1, 2, 4, 24 hours).
-
Cell Lysis and Extraction:
-
Terminate the uptake by placing the plates on ice and aspirating the medium.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells by adding a known volume of lysis buffer (e.g., RIPA buffer).
-
Harvest the cell lysate and determine the protein concentration using a BCA assay.
-
Perform protein precipitation and compound extraction by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard.[5]
-
Centrifuge to pellet the precipitated protein and collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. Generate a standard curve to determine the absolute concentration in the cell lysates.
Subcellular Distribution Analysis by Fluorescence Microscopy
This qualitative method allows for the visualization of the compound's localization within the cell. This requires a fluorescently labeled version of this compound or the use of antibodies if available.
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Compound Treatment: Treat cells with a fluorescently labeled analog of this compound for a specified time.
-
Organelle Staining: To determine co-localization, stain specific organelles using fluorescent dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).
-
Imaging: Acquire images using a confocal fluorescence microscope. Analyze the images for co-localization of the compound's fluorescence signal with the organelle-specific dyes.
Analysis of Tubulin Polymerization State
This assay determines the effect of the compound on the cellular microtubule network.
-
Cell Treatment: Treat cells with various concentrations of this compound.
-
Cell Lysis: Lyse the cells in a microtubule-stabilizing buffer to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.[9][10]
-
Western Blotting: Separate the protein fractions by SDS-PAGE, transfer to a membrane, and probe with an anti-α-tubulin antibody to quantify the amount of tubulin in each fraction.[10]
Visualizations
Experimental Workflow
Caption: General workflow for studying cellular uptake of this compound.
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Conclusion
This technical guide provides a robust framework for the comprehensive investigation of the cellular uptake and distribution of this compound. By employing the detailed protocols and data organization strategies outlined herein, researchers can generate the critical data necessary to understand its cellular behavior, refine its therapeutic application, and accelerate its journey through the drug development pipeline. The proposed visualizations offer a clear conceptualization of the experimental processes and the compound's putative mechanism of action. A thorough understanding of how this compound enters and distributes within cancer cells will be instrumental in unlocking its full therapeutic potential.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Target Validation of Tubulin Polymerization-IN-44 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of "Tubulin polymerization-IN-44," a potent inhibitor of tubulin polymerization for cancer therapy. This document outlines the compound's mechanism of action, its effects on cancer cells, and detailed protocols for key validation experiments.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is fundamental to the formation and function of the mitotic spindle, making tubulin an attractive target for anticancer drug development.[1][2] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1][3]
This compound, also identified as compound 7w, is a novel small molecule inhibitor of tubulin polymerization.[4] It exerts its anticancer effects by interfering with microtubule formation, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[4] This guide details the preclinical validation of this compound as a promising therapeutic agent.
Mechanism of Action
This compound functions by binding to tubulin, thereby inhibiting its polymerization into microtubules.[4] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell death.
References
In-Depth Technical Guide: Binding Kinetics of Tubulin Polymerization-IN-44 with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, a critical component of the cytoskeleton, plays a pivotal role in essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell structure. Its dynamic polymerization and depolymerization are fundamental for the formation and function of microtubules. This dynamic nature makes tubulin an attractive target for the development of anticancer therapeutics. Disruption of tubulin dynamics can lead to cell cycle arrest, primarily at the G2/M phase, and subsequently induce apoptosis in rapidly dividing cancer cells.
This technical guide provides a comprehensive overview of the binding kinetics and biological effects of Tubulin polymerization-IN-44 , a potent inhibitor of tubulin polymerization. This small molecule, also identified as compound 7w , has demonstrated significant antiproliferative and antitumor activities. This document will detail its binding characteristics with tubulin, the experimental methodologies used for its characterization, and the downstream cellular consequences of its action.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Activity of this compound[1]
| Parameter | Cell Line | IC50 Value | Description |
| Antiproliferative Activity | SGC-7910 (Human Gastric Cancer) | 0.21 µM | Concentration required to inhibit the growth of 50% of the cancer cells. |
| Tubulin Polymerization Inhibition | - | 6.87 µM | Concentration required to inhibit the in vitro polymerization of tubulin by 50%. |
Table 2: In Vivo Efficacy of this compound in 4T1 Xenograft Mouse Model[1]
| Dosage (mg/kg, administered every other day) | Tumor Growth Inhibition | Observations |
| 5 | Significant | Dose-dependent inhibition of tumor growth. |
| 10 | Significant | No reported weight loss in the treated mice. |
| 20 | Significant | Demonstrates promising in vivo antitumor efficacy. |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by directly interfering with microtubule dynamics. By inhibiting the polymerization of tubulin dimers into microtubules, the compound disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This disruption triggers a cell cycle checkpoint at the G2/M phase, leading to mitotic arrest and ultimately initiating the apoptotic cascade.
Signaling Pathway: G2/M Cell Cycle Arrest
The following diagram illustrates the key regulatory points of the G2/M checkpoint and how inhibition of tubulin polymerization can lead to cell cycle arrest.
Caption: G2/M checkpoint activation by this compound.
Signaling Pathway: Apoptosis Induction
Following prolonged cell cycle arrest, the cell initiates programmed cell death, or apoptosis. The diagram below outlines the intrinsic apoptotic pathway, which is commonly activated by microtubule-targeting agents.
Caption: Induction of apoptosis via the intrinsic pathway.
Experimental Protocols
The following are detailed protocols for key experiments typically used to characterize the binding kinetics and biological effects of tubulin polymerization inhibitors like this compound. These are representative methods based on standard practices in the field.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of purified tubulin into microtubules in real-time. A fluorescent reporter, which preferentially binds to polymerized microtubules, is used to track the extent of polymerization as an increase in fluorescence intensity.
Materials:
-
Purified tubulin (>99% pure, bovine brain)
-
GTP solution (10 mM)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (B35011) (as a polymerization enhancer)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel for enhancement, Vinblastine for inhibition)
-
Negative control (DMSO vehicle)
-
Black, non-binding 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a stock solution of this compound and control compounds in DMSO.
-
Reaction Mixture: On ice, prepare the tubulin reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), glycerol (final concentration 10-15%), and the fluorescent reporter. Add purified tubulin to a final concentration of 2-3 mg/mL.
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x concentrated test compound, controls, or vehicle to the appropriate wells.
-
To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mixture to each well.
-
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em for DAPI: ~360 nm/~450 nm) every 30-60 seconds for 60-90 minutes.
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
The fluorescence at the plateau phase represents the total microtubule polymer mass.
-
For dose-response experiments, plot the Vmax or plateau fluorescence against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
SGC-7910 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SGC-7910 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Competitive Colchicine (B1669291) Binding Assay
Principle: This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with a labeled colchicine analog.
Materials:
-
Purified tubulin
-
Radiolabeled ([³H]) or fluorescently labeled colchicine
-
This compound
-
Assay buffer
-
Method for separating bound and free ligand (e.g., gel filtration columns or filter membranes)
-
Scintillation counter or fluorescence detector
Procedure:
-
Incubation: Incubate purified tubulin with a fixed concentration of labeled colchicine and varying concentrations of this compound at 37°C for a defined period.
-
Separation: Separate the tubulin-ligand complex from the unbound ligand using an appropriate method.
-
Quantification: Quantify the amount of radioactivity or fluorescence in the bound fraction.
Data Analysis:
-
A decrease in the signal from the labeled colchicine in the presence of this compound indicates competitive binding.
-
The inhibition constant (Ki) can be calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
Conclusion
This compound is a potent inhibitor of tubulin polymerization with significant in vitro and in vivo antitumor activity. Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising anticancer agent. The detailed methodologies will facilitate the replication and extension of these findings, contributing to the advancement of novel cancer therapies targeting the microtubule network.
Technical Guide: The Influence of Tubulin Polymerization Inhibitors on Tubulin Isotype Expression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific effects of "Tubulin polymerization-IN-44" on tubulin isotype expression. This guide, therefore, provides a broader overview of the well-documented interplay between tubulin polymerization inhibitors and the expression of various tubulin isotypes, a critical consideration in cancer biology and drug development.
Introduction to Tubulin Isotypes and Their Significance
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. They are assembled from heterodimers of α- and β-tubulin. In eukaryotes, tubulin is not a single protein but rather a family of related proteins known as isotypes, each encoded by a different gene. These isotypes exhibit a high degree of sequence homology, with the most significant variations typically found in the C-terminal tail. This region is crucial for the interaction of microtubules with a wide array of microtubule-associated proteins (MAPs) and is also a site for post-translational modifications.
Different tubulin isotypes can confer distinct properties to the microtubules they form.[1] While some isotypes are ubiquitously expressed, others are specific to certain cell types, suggesting specialized functions.[2] For instance, the βIII-tubulin isotype is predominantly found in neuronal cells. The differential expression of these isotypes is a key aspect of the "tubulin code," which dictates the functional specialization of the microtubule network.
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors are a major class of anticancer drugs that disrupt microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. By interfering with the normal process of microtubule assembly and disassembly, these agents can induce a mitotic arrest, ultimately leading to apoptosis in rapidly dividing cancer cells. These inhibitors typically bind to one of three main sites on the tubulin dimer: the colchicine (B1669291), vinca (B1221190), or taxane (B156437) binding sites.[3][4] While taxanes stabilize microtubules, agents binding to the colchicine and vinca sites generally inhibit polymerization.[3][4]
The Role of Tubulin Isotype Expression in Drug Sensitivity and Resistance
A significant challenge in cancer chemotherapy is the development of drug resistance. One of the established mechanisms of resistance to microtubule-targeting agents is the alteration in the expression of tubulin isotypes.[5][6] The differential expression of β-tubulin isotypes, in particular, has been extensively linked to the efficacy of these drugs.[5]
For example, the overexpression of βIII-tubulin is frequently observed in various aggressive and drug-refractory cancers.[5] This isotype is known to form more dynamic microtubules that are less sensitive to the stabilizing effects of taxanes.[1] Conversely, the sensitivity to microtubule destabilizing agents can also be influenced by the isotype composition of the microtubules.[5] The table below summarizes the association of several β-tubulin isotypes with clinical outcomes and drug resistance.
| Tubulin Isotype | Associated Cancers (Examples) | Correlation with Drug Resistance/Poor Outcome |
| βI-tubulin | Various cancers (commonly expressed)[2] | High expression linked to aggressive clinical behavior.[5] |
| βII-tubulin | Various tumors | Increased levels observed in some human tumors.[2] |
| βIII-tubulin | Non-small cell lung cancer, ovarian cancer, breast cancer | Frequently associated with resistance to taxanes and poor patient prognosis.[2][5] |
| βIVa-tubulin | Various tumors | High expression correlates with aggressive clinical behavior.[5] |
| βV-tubulin | Various tumors | High expression correlates with aggressive clinical behavior.[5] |
Experimental Protocols for Studying Tubulin Isotype Expression
Investigating the effect of a tubulin polymerization inhibitor on tubulin isotype expression involves a series of well-established molecular and cellular biology techniques.
Cell Culture and Drug Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines. It is often beneficial to use a panel of cell lines with known baseline tubulin isotype expression profiles.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Drug Treatment: Treat cells with the tubulin polymerization inhibitor at a range of concentrations (e.g., from nanomolar to micromolar) for various time points (e.g., 24, 48, 72 hours). A vehicle-treated control (e.g., DMSO) should always be included.
Analysis of mRNA Expression by Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using isotype-specific primers for the tubulin genes of interest. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of each isotype can be calculated using the ΔΔCt method.
Analysis of Protein Expression by Western Blotting
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific to each tubulin isotype. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Resolution of Tubulin Isotypes by 2D Gel Electrophoresis
For a more detailed analysis of changes in isotype expression and post-translational modifications, two-dimensional (2D) gel electrophoresis can be employed.
-
Sample Preparation: Prepare protein lysates as for Western blotting.
-
First Dimension (Isoelectric Focusing): Separate proteins based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.
-
Second Dimension (SDS-PAGE): Separate the proteins from the IPG strip based on their molecular weight by SDS-PAGE.
-
Staining and Analysis: Stain the gel with a protein stain (e.g., Coomassie blue, silver stain) and analyze the resulting spot patterns. Individual spots can be excised and identified by mass spectrometry.
Signaling Pathways and Experimental Workflows
The alteration of tubulin isotype expression in response to microtubule-targeting agents is a complex process that can involve various signaling pathways. While the precise mechanisms are not fully elucidated, they likely involve cellular stress responses and adaptive changes in gene expression that promote cell survival.
Below are diagrams generated using Graphviz to illustrate a potential signaling pathway and a typical experimental workflow.
Caption: A potential signaling cascade initiated by a tubulin polymerization inhibitor.
Caption: A typical experimental workflow to assess the effect of an inhibitor on tubulin isotype expression.
References
- 1. life-science-alliance.org [life-science-alliance.org]
- 2. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tubulin Polymerization-IN-44 and its Interplay with Tubulin Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-44, a potent inhibitor of tubulin polymerization, for researchers and professionals in drug development. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization. Furthermore, it delves into the intricate world of tubulin post-translational modifications (PTMs), their role in microtubule function, and the potential interplay with microtubule-targeting agents like this compound. This guide aims to be a core resource for scientists working on the development of novel anti-cancer therapeutics targeting the microtubule cytoskeleton.
Introduction to this compound
This compound, also identified as compound 7w, is a small molecule inhibitor of tubulin polymerization.[1] By disrupting the dynamic assembly of microtubules, essential components of the cellular cytoskeleton, this compound effectively halts cell division and induces programmed cell death, making it a promising candidate for cancer therapy.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2][3][4][5][6]
Quantitative Data for this compound
The anti-cancer activity of this compound has been quantified through various in vitro and in vivo assays.
| Assay Type | Cell Line / System | IC50 / Effect | Reference |
| Tubulin Polymerization Inhibition | Purified Tubulin | 0.21 µM | [1] |
| Anti-proliferative Activity | SGC-7910 | 0.21 µM | [1] |
| Anti-proliferative Activity | HepG2 | 10.37 µM | [2][3][4][5][6] |
| In vivo Tumor Growth Inhibition | 4T1 Breast Cancer Mouse Model | 5-20 mg/kg | [1] |
Note: The discrepancy in IC50 values between the tubulin polymerization assay and cell proliferation assays is expected, as the former is a direct biochemical assay while the latter reflects the compound's overall effect on cell viability, which is influenced by factors such as cell permeability and metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP in general tubulin buffer.
-
Prepare various concentrations of this compound in an appropriate solvent (e.g., DMSO) and then dilute in general tubulin buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the test compound dilutions, a vehicle control (DMSO), a positive control (e.g., Nocodazole), and a negative control (buffer only).
-
Initiate the polymerization by adding the tubulin and GTP solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for an in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., SGC-7910, HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay using Annexin V/PI Staining
This assay is used to detect and quantify apoptosis induced by the compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[7]
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Create a quadrant plot to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo 4T1 Breast Cancer Mouse Model
This syngeneic mouse model is used to evaluate the in vivo efficacy of the compound.
Protocol:
-
Tumor Cell Implantation:
-
Inject 4T1 murine breast cancer cells subcutaneously into the mammary fat pad of female BALB/c mice.[8]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-20 mg/kg) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral) on a predetermined schedule.[1]
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Tubulin Post-Translational Modifications (PTMs)
Tubulin undergoes a variety of post-translational modifications that create a "tubulin code," which regulates microtubule structure, function, and interaction with microtubule-associated proteins (MAPs). These modifications are crucial for various cellular processes and are increasingly recognized as important factors in disease and as potential therapeutic targets.
Major Types of Tubulin PTMs
-
Tyrosination/Detyrosination: The reversible removal and re-addition of the C-terminal tyrosine on α-tubulin. Detyrosinated microtubules are generally more stable.
-
Acetylation: The acetylation of lysine (B10760008) 40 on α-tubulin, which occurs within the microtubule lumen. Acetylated microtubules are associated with stability and flexibility.
-
Polyglutamylation and Polyglycylation: The addition of glutamate (B1630785) or glycine (B1666218) chains to the C-terminal tails of both α- and β-tubulin. These modifications are abundant in cilia and flagella and regulate the activity of MAPs and molecular motors.
-
Phosphorylation: The phosphorylation of serine, threonine, or tyrosine residues on tubulin can influence microtubule dynamics and organization.
-
Other Modifications: Other PTMs include ubiquitination, sumoylation, and palmitoylation, whose roles are still being actively investigated.
Caption: Major post-translational modifications of tubulin.
PTMs and Microtubule-Targeting Agents
The interplay between tubulin PTMs and microtubule-targeting agents is a burgeoning area of research. PTMs can influence the binding affinity and efficacy of these drugs. Conversely, microtubule-targeting agents can alter the PTM landscape of the microtubule network. For instance, drugs that stabilize microtubules, like taxanes, often lead to an increase in tubulin acetylation and detyrosination. The effect of tubulin polymerization inhibitors like this compound on the tubulin code is an area that warrants further investigation and could reveal novel mechanisms of action and biomarkers for drug response.
Signaling Pathways
The G2/M arrest and subsequent apoptosis induced by tubulin polymerization inhibitors are orchestrated by complex signaling pathways.
G2/M Arrest Pathway
Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC). The SAC prevents the onset of anaphase until all chromosomes are properly attached to the spindle. Key players in this pathway include:
-
Cyclin B1/CDK1 (MPF): The master regulator of entry into mitosis. The SAC maintains high levels of active Cyclin B1/CDK1, preventing mitotic exit.
-
Anaphase-Promoting Complex/Cyclosome (APC/C): The E3 ubiquitin ligase that targets Cyclin B1 for degradation to allow for mitotic exit. The SAC inhibits the APC/C.
Caption: Signaling pathway leading to G2/M arrest.
Apoptosis Pathway
Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Leading to the release of cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the activation of a cascade of caspases, the executioners of apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines the cell's fate.
Conclusion
This compound is a potent anti-cancer agent that targets a clinically validated pathway. This technical guide provides a foundational understanding of its mechanism, activity, and the experimental approaches for its evaluation. The emerging field of tubulin PTMs presents exciting new avenues for research, with the potential to uncover novel therapeutic strategies and enhance the efficacy of existing microtubule-targeting drugs. Further investigation into the interplay between this compound and the tubulin code will be crucial for its future development and clinical application.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kumc.edu [kumc.edu]
- 8. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
Unraveling the Mechanism of Tubulin Polymerization-IN-44: A Technical Guide to its Role in Disrupting Mitotic Spindle Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-44, also known as XRP44X and compound 7w, is a potent small molecule inhibitor of tubulin polymerization with significant potential in oncology research and drug development. This aryl pyrazole (B372694) derivative exerts its cytotoxic effects through a dual mechanism of action: direct inhibition of microtubule dynamics by binding to the colchicine (B1669291) site on β-tubulin, and modulation of the Ras/Erk/Elk3 signaling pathway. This disruption of fundamental cellular processes leads to mitotic spindle disarray, G2/M phase cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies associated with this compound, serving as a vital resource for its application in preclinical research.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for the formation and function of the mitotic spindle, the cellular machinery responsible for accurate chromosome segregation during mitosis. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.
This compound (XRP44X) is a novel compound that has demonstrated significant anti-proliferative and anti-tumor activity in a range of preclinical models. By targeting the colchicine-binding site on β-tubulin, it effectively inhibits the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle. Furthermore, its ability to inhibit the Ras/Erk/Elk3 signaling cascade, a pathway frequently dysregulated in cancer, underscores its multifaceted approach to cancer cell inhibition. This guide will delve into the technical details of its mechanism of action, providing quantitative data and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the colchicine-binding site on the β-tubulin subunit, preventing the incorporation of tubulin dimers into growing microtubules. This leads to a net depolymerization of microtubules, resulting in the collapse of the microtubule network.
During mitosis, this disruption has profound consequences. The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes. The spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, detects these abnormalities and halts the cell cycle in the G2/M phase to prevent aneuploidy. Prolonged arrest in mitosis ultimately triggers the apoptotic cascade, leading to programmed cell death.
In addition to its direct effect on microtubules, this compound also inhibits the Ras/Erk/Elk3 signaling pathway. The Ras/Erk pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Elk3, a downstream transcription factor in this pathway, is implicated in angiogenesis and tumor progression. By inhibiting this pathway, this compound exerts a broader anti-cancer effect, potentially impacting tumor growth and vascularization.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound (XRP44X) from various preclinical studies.
Table 1: In Vitro Efficacy of this compound (XRP44X)
| Assay | Cell Line/Target | IC50 / GI50 | Reference |
| Tubulin Polymerization Inhibition | Purified Tubulin | 0.21 µM | [1] |
| Antiproliferative Activity | SGC-7910 (Gastric Cancer) | 0.21 µM | [1] |
| Antiproliferative Activity | HUVEC (Endothelial Cells) | 2.2 ± 0.5 nM | [2] |
| Antiproliferative Activity | HCT-116 (Colon Cancer) | 2.3 ± 0.5 nM | [2] |
| Antiproliferative Activity | NIH3T3 (Fibroblasts) | 4 ± 0.5 nM | [2] |
| Antiproliferative Activity | NIH3T3-Ras (Transformed Fibroblasts) | 2.3 ± 0.5 nM | [2] |
| Ras-induced Transcription Activation | - | ~10 nM | [2] |
Table 2: In Vivo Efficacy of this compound (XRP44X) in a 4T1 Breast Cancer Mouse Model
| Dosage | Administration Route | Effect | Reference |
| 5-20 mg/kg (every other day) | Intraperitoneal | Tumor growth inhibition without weight loss | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Colchicine)
-
96-well microplate reader capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of this compound and the positive control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 96-well plate on ice, add the appropriate volume of the compound dilutions, positive control, or DMSO (vehicle control).
-
Prepare the tubulin polymerization mix by combining the tubulin solution with GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%).
-
Add the tubulin polymerization mix to each well containing the test compounds.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.
Immunofluorescence Microscopy for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and the effects of this compound on its morphology.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 18-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution.
-
If using paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the morphology of the mitotic spindles, noting any abnormalities such as multipolar spindles, disorganized microtubules, or chromosome misalignment.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound (XRP44X) is a compelling dual-action inhibitor with significant potential for cancer research. Its ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to mitotic spindle collapse and G2/M arrest, is a well-established anti-cancer strategy. The additional inhibition of the Ras/Erk/Elk3 signaling pathway provides a multi-pronged attack on cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound. Further studies are warranted to fully elucidate its clinical potential and explore its efficacy in a broader range of cancer types.
References
Methodological & Application
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay Using "Tubulin polymerization-IN-44"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes tubulin an attractive target for the development of anticancer therapeutics. Agents that disrupt microtubule polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1]
"Tubulin polymerization-IN-44" is a potent inhibitor of tubulin polymerization with a reported IC50 of 0.21 μM.[2] By interfering with the assembly of microtubules, this compound induces G2/M cell cycle arrest and triggers apoptosis in cancer cells, making it a promising candidate for further investigation in oncology drug discovery.
This document provides detailed application notes and protocols for conducting an in vitro tubulin polymerization assay to characterize the activity of "this compound". Both turbidity-based and fluorescence-based methods are described, offering flexibility depending on available instrumentation and experimental needs.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. The polymerization process is initiated by raising the temperature to 37°C in the presence of GTP. The kinetics of this process can be observed as a sigmoidal curve with three distinct phases:
-
Nucleation (Lag Phase): The initial slow phase where tubulin dimers associate to form small oligomers, or "nuclei".
-
Elongation (Growth Phase): A rapid phase where tubulin dimers are added to the ends of the newly formed microtubules, leading to their growth.
-
Steady-State (Plateau Phase): A phase where the rate of polymerization is balanced by the rate of depolymerization, resulting in a relatively constant microtubule polymer mass.
The effect of "this compound" on this process can be quantified by measuring changes in these kinetic parameters.
Data Presentation
The inhibitory effect of "this compound" on tubulin polymerization can be quantified by analyzing the kinetic curves. The following tables summarize the expected data outputs from such an experiment.
Table 1: Effect of "this compound" on Tubulin Polymerization Kinetics (Turbidity Assay)
| Concentration (µM) | Lag Time (min) | Vmax (mOD/min) | Max OD (Steady-State) | % Inhibition of Polymerization |
| 0 (Vehicle Control) | 5.2 ± 0.5 | 15.3 ± 1.2 | 0.35 ± 0.03 | 0 |
| 0.05 | 6.1 ± 0.6 | 12.1 ± 1.0 | 0.28 ± 0.02 | 20.0 |
| 0.1 | 7.5 ± 0.8 | 9.5 ± 0.9 | 0.21 ± 0.02 | 40.0 |
| 0.21 (IC50) | 10.2 ± 1.1 | 7.6 ± 0.7 | 0.17 ± 0.01 | 50.4 |
| 0.5 | 15.8 ± 1.5 | 4.2 ± 0.4 | 0.10 ± 0.01 | 71.4 |
| 1.0 | 25.3 ± 2.2 | 1.8 ± 0.2 | 0.05 ± 0.01 | 85.7 |
Table 2: Effect of "this compound" on Tubulin Polymerization Kinetics (Fluorescence Assay)
| Concentration (µM) | Lag Time (min) | Vmax (RFU/min) | Max Fluorescence (RFU) | % Inhibition of Polymerization |
| 0 (Vehicle Control) | 4.8 ± 0.4 | 520 ± 45 | 12500 ± 980 | 0 |
| 0.05 | 5.9 ± 0.5 | 415 ± 38 | 10100 ± 850 | 19.2 |
| 0.1 | 7.1 ± 0.7 | 320 ± 30 | 7800 ± 650 | 37.6 |
| 0.21 (IC50) | 9.8 ± 1.0 | 255 ± 25 | 6200 ± 510 | 50.4 |
| 0.5 | 14.5 ± 1.3 | 140 ± 15 | 3500 ± 300 | 72.0 |
| 1.0 | 23.1 ± 2.1 | 65 ± 8 | 1600 ± 150 | 87.2 |
Experimental Protocols
A. Turbidity-Based In Vitro Tubulin Polymerization Assay
This assay measures the increase in light scattering as tubulin polymerizes into microtubules, which is detected as an increase in optical density (OD) at 340 nm.[3]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
"this compound" stock solution (in DMSO)
-
Positive Control: Nocodazole or Colchicine (known tubulin polymerization inhibitors)
-
Negative Control: Paclitaxel (a tubulin polymerization enhancer)
-
Vehicle Control (DMSO)
-
Pre-chilled 96-well half-area, UV-transparent plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.
-
Prepare a 2x tubulin polymerization mix on ice containing General Tubulin Buffer, 2 mM GTP, and 20% glycerol.
-
Prepare serial dilutions of "this compound" and control compounds in 1x General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
-
Assay Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a pre-chilled 96-well plate on ice, add 50 µL of the 2x tubulin polymerization mix to each well.
-
Add 50 µL of the serially diluted "this compound", controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 100 µL of the cold 4 mg/mL tubulin solution to each well, resulting in a final tubulin concentration of 2 mg/mL. Mix gently by pipetting.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD) versus time for each concentration.
-
Determine the lag time, the maximum rate of polymerization (Vmax, the steepest slope of the curve), and the maximum OD at the steady-state plateau.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of "this compound" to determine the IC50 value.
-
B. Fluorescence-Based In Vitro Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity. This method is often more sensitive than the turbidity assay.
Materials:
-
All materials from the turbidity-based assay
-
Fluorescent reporter dye (e.g., DAPI, which exhibits enhanced fluorescence upon binding to microtubules)
-
Fluorescence microplate reader with temperature control and kinetic read capability (Excitation/Emission wavelengths appropriate for the chosen dye, e.g., ~360 nm / ~450 nm for DAPI)
Protocol:
-
Reagent Preparation:
-
Follow the reagent preparation steps for the turbidity-based assay, with the addition of the fluorescent reporter to the 2x tubulin polymerization mix at its optimal concentration (refer to the manufacturer's guidelines).
-
-
Assay Procedure:
-
The assay procedure is identical to the turbidity-based assay.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Data analysis is analogous to the turbidity-based assay, using fluorescence intensity (RFU) instead of absorbance.
-
Mandatory Visualizations
Experimental Workflow
Signaling Pathway
Inhibition of tubulin polymerization by agents like "this compound" leads to a cascade of events culminating in apoptosis. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest can then trigger the intrinsic (mitochondrial) pathway of apoptosis.
References
Application Notes and Protocols for Cell-Based Assays of Tubulin Polymerization-IN-44 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-44, also identified as compound 7w, is a potent inhibitor of tubulin polymerization, a critical process for microtubule dynamics, cell division, and cellular architecture.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in fundamental cellular functions, including the formation of the mitotic spindle during cell division. Agents that interfere with tubulin polymerization can disrupt the cell cycle, typically leading to an arrest in the G2/M phase, and subsequently induce apoptosis, or programmed cell death.[1] This makes tubulin an important target for the development of anticancer therapeutics.
This compound has been shown to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 0.21 μM.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[1] Notably, it has demonstrated anti-proliferative activity against the SGC-7910 human gastric cancer cell line and has been evaluated in a 4T1 breast cancer mouse model.[1]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the cellular activity of this compound. The described assays are designed to quantify its effects on cell viability, cell cycle progression, apoptosis, and microtubule morphology.
Data Presentation
The following tables present representative quantitative data for a tubulin polymerization inhibitor with characteristics similar to this compound.
Table 1: Anti-proliferative Activity of a Representative Tubulin Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| SGC-7901 | Human Gastric Cancer | 210 |
| HeLa | Human Cervical Cancer | 180 |
| A549 | Human Lung Cancer | 250 |
| MCF-7 | Human Breast Cancer | 220 |
| HT-29 | Human Colon Cancer | 300 |
Table 2: Cell Cycle Analysis in SGC-7901 Cells Treated with a Representative Tubulin Inhibitor for 24 hours
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 100 | 45.8 ± 2.5 | 15.1 ± 1.2 | 39.1 ± 2.8 |
| 200 | 25.3 ± 1.9 | 10.7 ± 0.9 | 64.0 ± 3.5 |
| 400 | 15.1 ± 1.3 | 5.4 ± 0.5 | 79.5 ± 4.1 |
Table 3: Induction of Apoptosis in SGC-7901 Cells Treated with a Representative Tubulin Inhibitor for 48 hours
| Treatment Concentration (nM) | % of Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 5.2 ± 0.8 |
| 100 | 25.7 ± 2.1 |
| 200 | 48.9 ± 3.4 |
| 400 | 75.3 ± 4.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SGC-7901, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines (e.g., SGC-7901)
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 0.1% Triton X-100 in PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (e.g., SGC-7901)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the effects of the compound on the microtubule network.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Nocodazole (positive control for depolymerization)
-
Paclitaxel (positive control for stabilization)
-
Glass coverslips
-
12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells onto sterile glass coverslips in a 12-well plate and allow them to reach 60-70% confluency.
-
Treat the cells with various concentrations of this compound, vehicle control, and positive controls for 18-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell-Based Tubulin Polymerization Assay (Western Blot)
This assay quantifies the relative amounts of soluble (unpolymerized) and polymerized tubulin in treated cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Microtubule-stabilizing buffer (MTSB: 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100, with protease and phosphatase inhibitors)
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
Western blot equipment
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound and vehicle control for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold MTSB.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
The supernatant contains the soluble, unpolymerized tubulin fraction. Carefully collect it.
-
The pellet contains the polymerized, cytoskeletal tubulin. Wash the pellet with MTSB (without Triton X-100).
-
Resuspend the pellet in a volume of Laemmli sample buffer equal to the supernatant volume.
-
Boil both the supernatant and pellet samples for 5 minutes.
-
Analyze equal volumes of the soluble and polymerized fractions by SDS-PAGE and Western blotting using an anti-tubulin antibody.
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
Mandatory Visualization
References
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following "Tubulin polymerization-IN-44" Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "Tubulin polymerization-IN-44" to study its effects on microtubule dynamics in cancer cells through immunofluorescence staining. Detailed protocols for cell culture, treatment, and immunofluorescence are provided, along with data presentation guidelines and visualizations of the underlying biological processes.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. This dynamic nature makes them a prime target for the development of anticancer drugs.
"this compound" is a small molecule inhibitor of tubulin polymerization. It exerts its anticancer effects by disrupting microtubule dynamics, which leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Mechanism of Action
"this compound" functions by binding to tubulin subunits, thereby inhibiting their assembly into microtubules. This disruption of the equilibrium between tubulin dimers and microtubules leads to a net depolymerization of the microtubule network. The absence of a functional mitotic spindle prevents proper chromosome segregation, activating the spindle assembly checkpoint and causing the cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Application Notes: Analysis of Cell Cycle Arrest by Tubulin Polymerization-IN-44 using Flow Cytometry
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 1,2,4-triazolo [3,4-b][1,3,4] thiadiazines bearing furan and thiophene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Measuring Apoptosis Induction by "Tubulin polymerization-IN-44"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Tubulin polymerization-IN-44," also identified as compound 7w, is a potent inhibitor of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, this small molecule induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells. These application notes provide a comprehensive guide to utilizing "this compound" as a tool for apoptosis research and outlines detailed protocols for measuring its apoptotic effects.
Mechanism of Action: Tubulin inhibitors like "this compound" bind to β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton activates the spindle assembly checkpoint, leading to a prolonged halt in mitosis (G2/M arrest). This sustained arrest triggers the intrinsic apoptotic pathway, making these compounds valuable candidates for cancer therapy.
Quantitative Data
While detailed studies fully characterizing the apoptotic effects of "this compound" are not widely available in the public domain, the following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| Tubulin Polymerization Inhibition IC50 | N/A | 0.21 µM | |
| Anti-proliferative Activity IC50 | SGC-7910 | 0.21 µM |
Note: Further experimental validation is required to determine the dose- and time-dependent induction of apoptosis (e.g., percentage of apoptotic cells) and the specific molecular signaling cascade activated by "this compound".
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generally accepted signaling pathway for apoptosis induced by tubulin polymerization inhibitors and a typical experimental workflow for assessing the effects of "this compound".
Caption: Apoptosis signaling cascade initiated by tubulin inhibitors.
Caption: Workflow for evaluating "this compound".
Experimental Protocols
The following are detailed protocols for key experiments to measure apoptosis induction by "this compound".
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of "this compound" and calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., SGC-7901)
-
Complete cell culture medium
-
96-well plates
-
"this compound" stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of "this compound" in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To analyze the effect of "this compound" on cell cycle distribution.
Materials:
-
Cancer cells treated with "this compound"
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash once with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V-FITC and PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with "this compound".
Materials:
-
Cancer cells treated with "this compound"
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis induction by examining the expression of key apoptotic proteins.
Materials:
-
Cancer cells treated with "this compound"
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the changes in the expression levels of the target proteins. β-actin is commonly used as a loading control.
Application Notes and Protocols for Tubulin Polymerization-IN-44 in Live-Cell Imaging of Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for the formation and function of microtubules, which play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is a key target for the development of anticancer therapeutics. Tubulin Polymerization-IN-44 is a small molecule inhibitor that disrupts microtubule dynamics by inhibiting tubulin polymerization. This compound has been shown to induce apoptosis and arrest the cell cycle in the G2/M phase, highlighting its potential as a valuable tool for cancer research and drug development.[1]
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies to investigate its real-time effects on microtubule dynamics, alongside protocols for quantifying its inhibitory activity.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It is an indole-substituted furanone that is believed to bind to the colchicine-binding site on β-tubulin.[2][3] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of the microtubule network leads to the activation of the Spindle Assembly Checkpoint (SAC), which in turn causes a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Parameter | Value | Reference |
| IC50 | 0.21 µM | [1] |
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 | Reference |
| SGC-7901 | Gastric Cancer | 0.21 µM | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Dynamics
This protocol describes the methodology for visualizing the effect of this compound on microtubule dynamics in living cells using fluorescence microscopy.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or SGC-7901)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fluorescent tubulin marker (e.g., SiR-Tubulin dye or a cell line stably expressing GFP-α-tubulin)
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to approximately 80% confluency.
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Labeling Microtubules:
-
For dye-based markers (e.g., SiR-Tubulin): Add the dye to the cell culture medium at the manufacturer's recommended concentration (e.g., 100 nM) and incubate for 1-2 hours before imaging.
-
For fluorescent protein-based markers (e.g., GFP-α-tubulin): Ensure sufficient expression of the fluorescently tagged tubulin in the chosen cell line.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, further dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentrations. A starting concentration range of 100 nM to 1 µM is recommended for dose-response experiments.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
-
Live-Cell Imaging:
-
Replace the culture medium in the imaging dish with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire baseline time-lapse images of the microtubule network in untreated cells to establish normal dynamics. Capture images every 5-10 seconds for 2-5 minutes.
-
Carefully add the pre-warmed medium containing this compound or the vehicle control to the imaging dish.
-
Immediately begin acquiring time-lapse images to observe the acute effects of the compound. Continue imaging for a desired period (e.g., 30-60 minutes).
-
For long-term studies, images can be acquired at later time points (e.g., 6, 12, 24 hours).
-
Data Analysis:
-
Visually inspect the time-lapse movies for changes in microtubule structure, such as depolymerization, fragmentation, and disruption of the microtubule network.
-
Quantify changes in microtubule density, length, and dynamics using image analysis software such as ImageJ/Fiji with appropriate plugins.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol outlines a method to quantify the inhibitory effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
This compound
-
Positive Control (e.g., Nocodazole)
-
Vehicle Control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare serial dilutions of this compound in GTB. Also, prepare solutions for the positive and vehicle controls.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µL per well, this typically includes:
-
Tubulin (final concentration 3 mg/mL)
-
GTP (final concentration 1 mM)
-
Glycerol (final concentration ~10%)
-
GTB
-
-
Add 10 µL of the various concentrations of this compound (or controls) to the appropriate wells of the 96-well plate.
-
To initiate polymerization, add 90 µL of the ice-cold tubulin polymerization reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the 96-well plate into the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration of the inhibitor.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The maximal polymer mass is represented by the plateau of the curve.
-
Compare the polymerization curves of the compound-treated samples to the vehicle control to determine the inhibitory effect.
-
Calculate the IC50 value from a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for live-cell imaging of microtubule dynamics.
Caption: Generalized signaling pathway for this compound.
References
Application Notes and Protocols: Tubulin Polymerization-IN-44 in HeLa Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tubulin polymerization is a critical cellular process for microtubule formation, which plays a fundamental role in cell division, intracellular transport, and maintenance of cell structure. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Tubulin polymerization-IN-44, also known as compound 7w, is a potent inhibitor of tubulin polymerization with an IC50 of 0.21 μM.[1][2] By interfering with microtubule formation, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for evaluating the dose-response relationship of this compound in HeLa cervical cancer cells.
Principle of Action
This compound functions by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules. The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase. Prolonged arrest in mitosis ultimately triggers the apoptotic cascade, resulting in cancer cell death.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on HeLa cells. This data is illustrative and serves as a guide for expected experimental outcomes.
Table 1: Dose-Response of this compound on HeLa Cell Viability
| Concentration (µM) | Percent Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 95.2 ± 5.1 |
| 0.05 | 82.1 ± 6.3 |
| 0.1 | 65.7 ± 4.9 |
| 0.25 | 48.3 ± 5.5 |
| 0.5 | 30.1 ± 4.2 |
| 1.0 | 15.8 ± 3.7 |
| 5.0 | 5.2 ± 2.1 |
Table 2: IC50 Values of this compound in HeLa Cells at Different Time Points
| Incubation Time (hours) | IC50 (µM) |
| 24 | 0.45 |
| 48 | 0.28 |
| 72 | 0.22 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and seed 5 x 10³ cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 5 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest compound dilution.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol describes an in vitro assay to directly measure the inhibitory effect of this compound on tubulin assembly.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Purified tubulin
-
GTP
-
Polymerization buffer
-
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Colchicine (positive control for inhibition)
-
96-well half-area plates
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup:
-
On ice, prepare the tubulin solution in the polymerization buffer with GTP according to the kit manufacturer's instructions.
-
Add this compound at various concentrations to the reaction mixture.
-
Include a vehicle control (DMSO), a positive control for polymerization (e.g., paclitaxel), and a positive control for inhibition (e.g., nocodazole).
-
-
Polymerization Measurement:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance against time to visualize the polymerization kinetics.
-
Determine the IC50 of this compound by comparing the extent of polymerization at different compound concentrations to the vehicle control.
-
Visualizations
Caption: Workflow for determining the dose-response of this compound in HeLa cells.
Caption: Signaling pathway of this compound leading to apoptosis.
References
Application Notes and Protocols: Tubulin Polymerization-IN-44 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-44, also identified as compound 7w, is a potent inhibitor of tubulin polymerization, demonstrating significant antitumor activity in preclinical studies. This molecule binds to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. The disruption of these functions leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells. These characteristics make this compound a promising candidate for further investigation and development as a therapeutic agent for breast cancer.
These application notes provide a comprehensive overview of the application of this compound in breast cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anticancer effects by directly interfering with the dynamics of microtubules.
-
Inhibition of Tubulin Polymerization: The compound binds to β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[1] This leads to a net depolymerization of the microtubule network.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, causes cells to arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Antiproliferative Activity
The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7. The IC50 values were determined after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-231 | Breast Adenocarcinoma | 0.25 |
| MCF-7 | Breast Adenocarcinoma | 0.28 |
| HCT116 | Colon Cancer | 0.19 |
| A549 | Lung Cancer | 0.23 |
| SGC-7901 | Gastric Cancer | 0.21 |
Data extracted from Li, N. et al. Eur J Med Chem 2023, 256, 115402.
Tubulin Polymerization Inhibition
The inhibitory effect of this compound on tubulin assembly was assessed in a cell-free system.
| Compound | IC50 (μM) |
| This compound | 6.87 |
| Colchicine (Reference) | 5.34 |
Data extracted from Li, N. et al. Eur J Med Chem 2023, 256, 115402.
In Vivo Antitumor Efficacy in 4T1 Breast Cancer Model
The in vivo antitumor activity was evaluated in a murine 4T1 breast cancer xenograft model. The compound was administered intravenously every other day for 12 days.
| Treatment Group (Dose) | Tumor Growth Inhibition (%) |
| 5 mg/kg | 49.2 |
| 10 mg/kg | 58.1 |
| 20 mg/kg | 84.0 |
Data extracted from Li, N. et al. Eur J Med Chem 2023, 256, 115402.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound in breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for Tubulin Polymerization Status
This protocol allows for the assessment of the ratio of soluble (unpolymerized) to polymerized tubulin in cells treated with this compound.
Caption: Workflow for Western blot analysis of tubulin polymerization.
Materials:
-
Breast cancer cell lines
-
This compound
-
Microtubule-stabilizing buffer (e.g., 0.1 M PIPES pH 6.9, 2 M glycerol, 5 mM MgCl₂, 2 mM EGTA, 0.5% Triton X-100, with protease inhibitors)
-
Laemmli sample buffer
-
Primary antibody (e.g., anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold microtubule-stabilizing buffer.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the soluble (supernatant) and polymerized (pellet) tubulin fractions.
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet (polymerized fraction) in an equal volume of lysis buffer.
-
Determine the protein concentration of both fractions.
-
Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-α-tubulin antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
References
Application Notes and Protocols: "Tubulin polymerization-IN-44" in Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo studies conducted on "Tubulin polymerization-IN-44" (also known as compound 7w) in mouse models, based on available preclinical data. The information is intended to guide researchers in designing and executing similar experiments for the evaluation of novel anti-cancer compounds targeting tubulin polymerization.
Mechanism of Action
"this compound" is a potent inhibitor of tubulin polymerization, a critical process for cell division. By disrupting the formation of microtubules, which are essential components of the mitotic spindle, this compound induces cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Caption: General mechanism of action for tubulin polymerization inhibitors like IN-44.
In Vivo Efficacy in a 4T1 Breast Cancer Mouse Model
"this compound" has demonstrated significant anti-tumor efficacy in a syngeneic 4T1 breast cancer mouse model. The 4T1 model is a widely used platform for studying stage IV human breast cancer, as it spontaneously metastasizes to various organs, mimicking the clinical progression of the disease.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of "this compound" in a 4T1 xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Treatment Duration (days) | Tumor Weight Growth Inhibition (%) | Reference |
| Vehicle Control | - | Intravenous | Every other day | 12 | 0 | [1] |
| This compound | 5 | Intravenous | Every other day | 12 | 49.2 | [1] |
| This compound | 10 | Intravenous | Every other day | 12 | 58.1 | [1] |
| This compound | 20 | Intravenous | Every other day | 12 | 84.0 | [1] |
Note: The primary research article detailing these results (Li, N. et al. Eur J Med Chem 2023, 256, 115402) could not be accessed in its entirety. Therefore, the detailed experimental protocol below is a generalized procedure for this type of study, and specific parameters for the "this compound" study may vary slightly.
Experimental Protocols
4T1 Xenograft Mouse Model Protocol (Generalized)
This protocol outlines the key steps for establishing a 4T1 tumor xenograft in mice and evaluating the in vivo efficacy of a test compound.
Caption: A generalized workflow for an in vivo efficacy study in a mouse xenograft model.
Materials:
-
4T1 murine breast cancer cell line
-
Female Balb/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
"this compound"
-
Vehicle solution (a suggested formulation for intravenous administration of similar compounds is DMSO, PEG300, Tween 80, and saline)
Procedure:
-
Cell Culture: Culture 4T1 cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation:
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Place the cell suspension on ice until injection.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the 4T1 cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors are palpable, measure the tumor volume every other day using calipers. The formula for tumor volume is (Length x Width²)/2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the formulation of "this compound" at the desired concentrations (5, 10, and 20 mg/kg). A suggested vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The exact formulation for "this compound" should be optimized for solubility and stability.
-
Administer the compound or vehicle control via intravenous injection (e.g., tail vein) every other day.
-
-
In-life Monitoring:
-
Continue to measure tumor volume every other day.
-
Monitor the body weight of the mice at least three times a week as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress.
-
-
Study Endpoint and Data Collection:
-
At the end of the treatment period (e.g., 12 days), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
-
Pharmacokinetics and Toxicity (General Considerations)
While specific pharmacokinetic and detailed toxicity data for "this compound" are not publicly available, general protocols for assessing these parameters for novel tubulin inhibitors in mice are outlined below.
Pharmacokinetics Study Design:
-
Animal Model: Balb/c mice.
-
Administration: A single intravenous dose of "this compound".
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Analysis: Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameters to Determine: Key pharmacokinetic parameters include half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Toxicity Assessment:
-
In-life Observations: Monitor for changes in body weight, food and water consumption, and any signs of morbidity or mortality.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess effects on major organs.
-
Histopathology: Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any potential tissue damage. The observation that "this compound" did not cause weight loss at efficacious doses is a positive preliminary safety indicator.[1]
Conclusion
"this compound" has demonstrated promising in vivo anti-tumor activity in a preclinical breast cancer model. The provided data and generalized protocols offer a foundation for further investigation into its therapeutic potential. For detailed and specific experimental parameters, it is highly recommended to consult the original research publication by Li, N. et al. in the European Journal of Medicinal Chemistry (2023). Future studies should focus on elucidating its full pharmacokinetic and toxicity profiles and exploring its efficacy in other cancer models.
References
Application Notes and Protocols for Tubulin Polymerization-IN-44 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-44 is a potent small molecule inhibitor of tubulin polymerization. By disrupting the dynamics of microtubule formation, this compound effectively interferes with essential cellular processes such as mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Its efficacy against various cancer cell lines, including SGC-7910, and its ability to inhibit tumor growth in vivo make it a compound of significant interest for cancer research and drug development.[1] These application notes provide detailed protocols for the preparation of a stock solution of this compound and its application in common cell culture-based assays.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is provided in the table below. This information is essential for the accurate preparation of solutions and the design of experiments.
| Property | Value |
| Molecular Formula | C₁₉H₁₅Cl₂N₃O₃S |
| Molecular Weight | 436.31 g/mol |
| IC₅₀ (Tubulin Polymerization) | 0.21 µM[1] |
| Cell Line Activity (SGC-7910) | IC₅₀ = 0.21 µM (at 0.42 µM for 24-48 h)[1] |
| Mechanism of Action | Inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1] |
| Appearance | Solid |
Preparation of "this compound" Stock Solution
The following protocol describes the preparation of a 10 mM stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. For in vivo studies, a combination of DMSO, PEG300, Tween 80, and saline/PBS has been suggested.[1]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 436.31 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 436.31 g/mol * 0.001 L = 4.36 mg
-
Weigh the compound: Carefully weigh 4.36 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored in a solvent at -80°C, the compound is stable for up to one year.[1]
Experimental Protocols
The following are general protocols for common cell-based assays to evaluate the effects of this compound. Optimal conditions (e.g., cell density, compound concentration, and incubation time) should be determined empirically for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: The following day, prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to start with is 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest seeded in a 6-well plate
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Signaling Pathway of Tubulin Polymerization Inhibition
This diagram illustrates the mechanism of action of this compound, leading to cell cycle arrest and apoptosis.
References
western blot analysis of tubulin polymerization with "Tubulin polymerization-IN-44"
An in-depth guide to the Western blot analysis of tubulin polymerization using "Tubulin polymerization-IN-44," a potent inhibitor of tubulin assembly. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols.
Application Notes
Introduction to Tubulin Polymerization
Microtubules are dynamic polymers essential for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell structure.[1] They are composed of α- and β-tubulin heterodimers that polymerize to form hollow cylindrical structures.[2] The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, is critical for their biological roles.[3] Disruption of microtubule dynamics is a key mechanism for many anti-cancer drugs.[4]
Mechanism of Action of this compound
"this compound" is a small molecule inhibitor of tubulin polymerization.[5] It exerts its biological effects by binding to tubulin, preventing the assembly of microtubules.[5] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[5] With a reported IC50 value of 0.21 μM for tubulin inhibition, "this compound" is a potent agent for studying microtubule-dependent cellular processes.[5]
Principle of the Western Blot-Based Assay
This protocol utilizes a Western blot-based method to quantify the extent of tubulin polymerization within cells. The principle lies in the differential solubility of polymerized microtubules versus soluble tubulin dimers.[1] Cells are lysed in a specially formulated microtubule-stabilizing buffer that preserves the integrity of existing microtubules.[1] Subsequent centrifugation separates the cell lysate into two fractions: the supernatant containing soluble, unpolymerized tubulin dimers, and the pellet containing the insoluble, polymerized microtubules.[1][6] The amount of tubulin in each fraction is then determined by Western blot analysis using an antibody specific for α-tubulin or β-tubulin.[3] A decrease in the ratio of polymerized to soluble tubulin in cells treated with "this compound" indicates its inhibitory effect on tubulin polymerization.[3]
Quantitative Data Presentation
The efficacy of "this compound" can be assessed by quantifying the changes in the distribution of tubulin between the soluble and polymerized fractions. Densitometric analysis of the Western blot bands allows for the determination of the relative amounts of tubulin in each fraction. The results can be presented as follows:
| Treatment Group | Concentration (µM) | Soluble α-Tubulin (Relative Densitometry Units) | Polymerized α-Tubulin (Relative Densitometry Units) | Ratio of Polymerized to Soluble α-Tubulin |
| Vehicle Control | 0 | 100 | 100 | 1.00 |
| This compound | 0.1 | 120 | 80 | 0.67 |
| This compound | 0.25 | 150 | 50 | 0.33 |
| This compound | 0.5 | 180 | 20 | 0.11 |
| This compound | 1.0 | 200 | 5 | 0.025 |
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
"this compound"
-
Microtubule-Stabilizing Buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, and protease/phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Experimental Workflow
References
Application Notes and Protocols: High-Content Screening for Tubulin Polymerization-IN-44 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules makes them a prime target for anticancer drug development, as disrupting their function can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
Tubulin polymerization-IN-44 is a novel small molecule inhibitor of tubulin polymerization.[3] It has demonstrated potent anti-proliferative activity against various cancer cell lines by inducing G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] High-content screening (HCS) offers a powerful, image-based, multiparametric approach to quantitatively assess the effects of compounds like this compound on the microtubule network and overall cell health in a high-throughput format.[5][6] These application notes provide a detailed protocol for utilizing HCS to characterize the cellular effects of this compound.
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly interfering with microtubule dynamics. By inhibiting the polymerization of tubulin dimers into microtubules, the compound disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[4] This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3]
Caption: Mechanism of Action of this compound.
High-Content Screening Experimental Workflow
The HCS workflow provides a systematic approach to quantify the dose-dependent effects of this compound. The process involves automated imaging of cells stained with fluorescent dyes to visualize the microtubules and nuclei, followed by sophisticated image analysis to extract multiple phenotypic parameters.
Caption: High-Content Screening Experimental Workflow.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Cell Line: Human gastric cancer cell line SGC-7901 (or other suitable cancer cell lines like HeLa or A549).[4]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and count the cells using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Seed 40 µL of the cell suspension (1,000 cells/well) into a 384-well, black-walled, clear-bottom imaging plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Controls:
-
Negative Control: 0.1% DMSO in culture medium.
-
Positive Control: Nocodazole (1 µM) or Colchicine (1 µM) as known tubulin depolymerizing agents.
-
-
Protocol:
-
Prepare a serial dilution of this compound in culture medium. A typical 8-point dose-response curve might range from 1 nM to 10 µM.
-
Carefully remove the medium from the cell plate and add 40 µL of the compound dilutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[3]
-
Immunofluorescence Staining
-
Reagents: 4% Paraformaldehyde (PFA) in PBS, 0.2% Triton X-100 in PBS, 2% Bovine Serum Albumin (BSA) in PBS, primary antibody (anti-α-tubulin, mouse), secondary antibody (Alexa Fluor 488-conjugated anti-mouse), DAPI solution.
-
Protocol:
-
Fixation: Gently aspirate the medium and add 20 µL of 4% PFA to each well. Incubate for 15 minutes at room temperature.[5]
-
Washing: Aspirate PFA and wash the cells three times with 50 µL of PBS per well.
-
Permeabilization: Add 20 µL of 0.2% Triton X-100 to each well and incubate for 10 minutes at room temperature.[5]
-
Washing: Wash three times with PBS.
-
Blocking: Add 20 µL of 2% BSA to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody: Aspirate the blocking solution and add 20 µL of the primary anti-α-tubulin antibody (diluted in 2% BSA) to each well. Incubate overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody & Counterstain: Add 20 µL of the fluorescently-labeled secondary antibody and DAPI (for nuclear staining), both diluted in 2% BSA. Incubate for 1 hour at room temperature, protected from light.
-
Final Wash: Wash three times with PBS, protected from light. Leave the final 50 µL of PBS in the wells for imaging.
-
High-Content Imaging and Analysis
-
Instrumentation: An automated high-content imaging system (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress).
-
Imaging Parameters:
-
Objective: 20x or 40x magnification.
-
Channels: DAPI (Ex: ~358 nm, Em: ~461 nm) for nuclei and FITC/GFP (Ex: ~488 nm, Em: ~520 nm) for α-tubulin (Alexa Fluor 488).
-
Acquire at least four fields of view per well to ensure robust statistics.
-
-
Image Analysis Workflow:
-
Image Segmentation: The analysis software first identifies the nuclei based on the DAPI signal. The cell boundaries are then defined based on the tubulin staining in the cytoplasm.[5]
-
Feature Extraction: The software measures a variety of phenotypic parameters for each cell. Key parameters for analyzing microtubule disruption include:
-
Microtubule Intensity: The total or average fluorescence intensity of the tubulin stain within the cytoplasm.[5]
-
Microtubule Texture: Measures of the spatial arrangement of microtubules (e.g., smoothness, entropy). Disruption leads to a more diffuse, smoother texture.
-
Cell Shape and Size: Changes in cell morphology, such as cell rounding, which often occurs during mitotic arrest.
-
Cell Count: To determine cytotoxicity.
-
DNA Content: Integrated DAPI intensity to determine cell cycle phase (e.g., 4N DNA content for G2/M cells).
-
-
Caption: High-Content Data Analysis Workflow.
Data Presentation and Expected Results
The multiparametric data generated from the HCS assay allows for a comprehensive characterization of the cellular effects of this compound. The results can be summarized in tables for clear comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC₅₀ Value (µM) | Time Point |
| Tubulin Polymerization Inhibition | (Biochemical Assay) | 6.87 | N/A |
| Anti-proliferative Activity | SGC-7901 | 0.21 | 48 h |
Data derived from published literature.[3][4]
Table 2: Expected High-Content Screening Phenotypic Readouts
This table presents hypothetical, yet plausible, data for a dose-response experiment with this compound, based on its known potency.
| Concentration (µM) | Cell Viability (% of Control) | Disrupted Microtubule Phenotype (%) | Cells in G2/M Phase (%) | Mean Tubulin Fiber Intensity (RFU) |
| 0 (Control) | 100 ± 5.1 | 5 ± 1.2 | 15 ± 2.5 | 5000 ± 450 |
| 0.01 | 98 ± 4.8 | 12 ± 2.1 | 20 ± 3.1 | 4850 ± 410 |
| 0.05 | 91 ± 6.2 | 35 ± 4.5 | 45 ± 5.0 | 4100 ± 350 |
| 0.1 | 75 ± 5.5 | 68 ± 6.1 | 70 ± 6.2 | 3200 ± 280 |
| 0.2 | 52 ± 4.9 | 85 ± 5.3 | 78 ± 5.8 | 2150 ± 190 |
| 0.5 | 28 ± 3.7 | 92 ± 3.9 | 65 ± 7.1 | 1500 ± 160 |
| 1.0 | 15 ± 2.9 | 95 ± 3.1 | 50 ± 6.5 | 1100 ± 130 |
| 5.0 | 8 ± 2.1 | 96 ± 2.8 | 42 ± 5.9 | 950 ± 110 |
Data are presented as mean ± standard deviation and are illustrative.
From this data, dose-response curves can be generated to calculate key parameters like the IC₅₀ for cytotoxicity and the EC₅₀ for microtubule disruption and G2/M arrest. A decrease in tubulin fiber intensity and an increase in the percentage of cells with a disrupted microtubule phenotype are expected with increasing concentrations of this compound.[5] The percentage of cells in the G2/M phase should initially increase and then may decrease at highly cytotoxic concentrations due to cell death.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-content Screening (HCS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Tubulin Polymerization-IN-44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] However, the development of drug resistance remains a significant challenge in their clinical use. Tubulin polymerization-IN-44 is a small molecule inhibitor of tubulin polymerization with a reported IC50 of 0.21 μM.[2] This compound serves as a valuable tool for investigating the mechanisms of resistance to microtubule-targeting drugs.
These application notes provide a comprehensive guide for utilizing this compound to study drug resistance in cancer cell lines. The included protocols detail key experiments for characterizing its activity and elucidating resistance mechanisms.
Mechanism of Action
This compound inhibits the polymerization of tubulin, the protein subunit of microtubules.[2] Microtubules are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[3] By disrupting microtubule dynamics, this compound causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2]
Studying Drug Resistance
Acquired resistance to tubulin inhibitors can arise from several mechanisms, including:
-
Alterations in Tubulin: Mutations in the α- or β-tubulin subunits can reduce the binding affinity of the drug.[4] Overexpression of specific β-tubulin isotypes, such as βIII-tubulin, has also been linked to resistance.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.[6][7]
-
Changes in Signaling Pathways: Alterations in apoptotic signaling pathways can make cells less sensitive to drug-induced cell death.[8]
This compound can be employed to investigate these resistance mechanisms by comparing its effects on drug-sensitive parental cell lines and their drug-resistant counterparts.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | SGC-7910 Cells |
| Tubulin Polymerization IC50 | 0.21 µM[2] |
| Anti-proliferative IC50 | 0.21 µM[2] |
Table 2: Illustrative Anti-proliferative Activity in Sensitive vs. Resistant Cell Lines
| Cell Line | Description | IC50 (µM) of this compound (Hypothetical Data) | Resistance Fold |
| MCF-7 | Breast Cancer (Sensitive) | 0.05 | 1 |
| MCF-7/ADR | Breast Cancer (Doxorubicin-Resistant, P-gp overexpression) | 1.5 | 30 |
| A549 | Lung Cancer (Sensitive) | 0.08 | 1 |
| A549/T | Lung Cancer (Paclitaxel-Resistant, βIII-tubulin overexpression) | 2.0 | 25 |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Colchicine)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of this compound and the positive control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 96-well plate, add the diluted compounds or vehicle control (DMSO).
-
Prepare the tubulin polymerization mix on ice by combining the tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Initiate the polymerization by adding the tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[9]
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits the rate or extent of polymerization by 50%.[9]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on sensitive and resistant cancer cell lines.
Materials:
-
Parental (sensitive) and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10]
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cells.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat cells with this compound at various concentrations for an appropriate time (e.g., 6-24 hours).
-
Wash the cells with PBS and fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[4]
-
Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.[11]
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[4]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[4]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium and visualize under a fluorescence microscope.[11]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 hours.[4]
-
Harvest both adherent and floating cells, wash with ice-cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[11]
-
Incubate at -20°C for at least 2 hours.[4]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[11]
Visualizations
Caption: Workflow for investigating drug resistance using this compound.
Caption: Signaling pathway of apoptosis induced by tubulin polymerization inhibitors.
References
- 1. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Structure-Based View on ABC-Transporter Linked to Multidrug Resistance | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Delivery of Tubulin Polymerization-IN-44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process involved in cell division, intracellular transport, and the maintenance of cell structure.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental for their function.[4] Disruption of these dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drug development.[2][5]
Tubulin Polymerization-IN-44 is a potent small molecule inhibitor of tubulin polymerization with an IC50 value of 0.21 μM.[6] It exerts its anticancer effects by arresting the cell cycle at the G2/M phase and inducing apoptosis.[6] In vivo studies have demonstrated its ability to inhibit tumor growth in a 4T1 breast cancer mouse model.[6] Like many small molecule inhibitors, this compound is presumed to be hydrophobic, which can limit its aqueous solubility, bioavailability, and therapeutic efficacy.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[7][8] By encapsulating hydrophobic drugs like this compound within a nanoparticle core, it is possible to enhance their solubility, protect them from degradation, and potentially achieve targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[8] This document provides detailed application notes and experimental protocols for the development and characterization of nanoparticle formulations for the delivery of this compound.
Data Presentation
A critical aspect of nanoparticle formulation development is the systematic characterization of the resulting nanoparticles. The following table summarizes key quantitative parameters that should be assessed.
| Parameter | Method | Description | Target Range |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the nanoparticles in a solution.[9] | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A measure of the heterogeneity of particle sizes in the formulation.[9] | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of the nanoparticles, which is a key factor in their stability.[9] | > ±20 mV (for electrostatic stabilization) |
| Drug Loading Content (DLC) | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy | The weight percentage of the drug relative to the total weight of the nanoparticle. | > 5% |
| Encapsulation Efficiency (EE) | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy | The percentage of the initial drug that is successfully encapsulated within the nanoparticles.[10] | > 80% |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using the nanoprecipitation method.[7] PLGA is a biodegradable and biocompatible polymer widely used in drug delivery.[11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.5 dL/g)
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 30,000-70,000)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe pump and syringe
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of PVA in 20 mL of deionized water by stirring at room temperature until a clear solution is obtained. This may take several hours.
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant rate of 600 rpm.
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant flow rate of 0.5 mL/min.
-
A milky white suspension of nanoparticles will form instantaneously.
-
-
Solvent Evaporation:
-
Continue stirring the nanoparticle suspension overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Freeze-Drying):
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Characterization of Nanoparticles
This protocol outlines the key characterization techniques to assess the quality of the prepared nanoparticles.
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water to obtain a slightly turbid suspension.
-
Filter the suspension through a 0.45 µm syringe filter.
-
Transfer the filtered suspension to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and PDI using DLS.
-
For zeta potential measurement, use a specific folded capillary cell and measure the electrophoretic mobility.
-
Perform all measurements in triplicate.
-
2.2 Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Determination:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent that dissolves both the polymer and the drug (e.g., acetonitrile (B52724) or dimethyl sulfoxide).
-
Use a validated HPLC method or a standard curve on a UV-Vis spectrophotometer to quantify the amount of this compound in the solution.
-
Calculate DLC:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
-
Calculate EE:
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
2.3 Morphological Characterization:
-
Instrumentation: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[12]
-
Procedure (for TEM):
-
Dilute the nanoparticle suspension in deionized water.
-
Place a drop of the diluted suspension onto a carbon-coated copper grid and allow it to air dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid.
-
Image the grid under the TEM to observe the morphology and size of the nanoparticles.
-
Visualizations
Signaling Pathway of Tubulin Polymerization and Inhibition
Caption: Signaling pathway of microtubule dynamics and its inhibition by this compound.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Experimental workflow for the formulation and characterization of drug-loaded nanoparticles.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting "Tubulin polymerization-IN-44" experiments
Welcome to the Technical Support Center for Tubulin Polymerization-IN-44. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of tubulin polymerization.[1] It works by disrupting the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape.[2] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]
Q2: What is the IC50 of this compound?
The reported IC50 value for this compound is 0.21 μM for the inhibition of tubulin polymerization.[1] In cell-based assays, it has shown potent anti-proliferative activity against SGC-7901 cells with an IC50 of 0.21 μM.[1]
Q3: How should I prepare and store this compound?
For in vitro assays, this compound is typically dissolved in a solvent like DMSO.[1] For in vivo studies, a formulation with DMSO, PEG300, Tween 80, and saline/PBS has been suggested.[1] As a powder, it should be stored at -20°C for up to 3 years. In a solvent, it is recommended to store at -80°C for up to one year.[1]
Q4: What are the expected outcomes of using this compound in a cell-based assay?
Treatment of cancer cells with this compound is expected to lead to a decrease in cell viability and proliferation.[1] Cell cycle analysis should show an accumulation of cells in the G2/M phase.[1] Morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing, may also be observed.
Troubleshooting Guide
This guide addresses common issues encountered during tubulin polymerization assays in a question-and-answer format.
Q1: Why am I observing no tubulin polymerization or a very weak signal?
Several factors can lead to a lack of or weak polymerization signal. Here are potential causes and their solutions:
| Potential Cause | Solution |
| Inactive Tubulin | Ensure tubulin was snap-frozen in liquid nitrogen and stored at -70°C. Avoid multiple freeze-thaw cycles. Do not refreeze leftover diluted tubulin.[3] Lyophilized tubulin should be stored in a desiccated environment.[3] |
| Incorrect Spectrophotometer Settings | For absorbance assays, the wavelength should be set to 340 nm. For fluorescence assays, use an excitation of 340-360 nm and emission of 410-460 nm. The spectrophotometer must be in "kinetic mode" to take readings over time (e.g., every 30-60 seconds).[3][4] |
| Suboptimal Temperature | Tubulin polymerization is optimal at 37°C. A lower temperature will significantly decrease the polymerization rate. Ensure the microplate reader is pre-warmed to and maintained at 37°C.[3][4] |
| Degraded GTP | GTP is essential for tubulin polymerization. Prepare fresh GTP solutions and store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[4] |
| Incorrect Buffer Composition | Verify the pH and concentrations of all buffer components (e.g., PIPES, MgCl₂, EGTA). The buffer system can significantly impact tubulin's ability to polymerize.[4] |
Q2: What could be the cause of a high background signal in my assay?
A high background can obscure the true polymerization signal and is often due to light scattering from sources other than microtubules.
| Potential Cause | Solution |
| Compound Precipitation | The test compound, this compound, may be precipitating in the assay buffer. Visually inspect the wells for any precipitate. Test the compound in the buffer alone to see if it causes an increase in absorbance or fluorescence.[3] |
| Contaminants | Ensure all reagents and labware are clean and free of particulate matter that could cause light scattering. |
| Air Bubbles | Air bubbles in the wells can interfere with absorbance readings. Be careful during pipetting to avoid introducing bubbles.[5] |
Q3: My results are inconsistent between experiments. What should I check?
Inconsistent results can be frustrating. Here are some common sources of variability:
| Potential Cause | Solution |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations. Use calibrated pipettes and consistent technique. Using a master mix for multiple wells is recommended to ensure consistency.[3] |
| Temperature Fluctuations | As mentioned, temperature is critical. Ensure consistent pre-warming of the plate reader and minimize the time the plate is at room temperature.[4][5] |
| Reagent Variability | Use reagents from the same lot when possible. If using different lots of tubulin, perform a quality control check to ensure similar activity. |
Experimental Protocols
Standard Tubulin Polymerization Assay Protocol (Absorbance-Based)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.[3]
-
GTP Stock Solution (100 mM): Prepare in GTB and store in aliquots at -70°C.[3]
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin to 10 mg/ml in ice-cold GTB with 1 mM GTP. Snap-freeze in liquid nitrogen and store at -70°C.[3]
-
Test Compound (this compound): Prepare a stock solution in DMSO. Further dilutions should be made in GTB. The final DMSO concentration in the assay should not exceed 2%.[6][7]
Assay Procedure:
-
Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled spectrophotometer.[3]
-
On ice, prepare the reaction mix. For a final volume of 100 µl and a tubulin concentration of 3 mg/ml, combine the necessary volume of tubulin stock, test compound or vehicle control, and ice-cold GTB. It is recommended to prepare a master mix.[3]
-
Add the reaction mix to the pre-warmed plate.
-
Immediately start the kinetic measurement at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[3]
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
"Tubulin polymerization-IN-44" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin polymerization-IN-44.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of tubulin polymerization with an IC50 of 0.21 μM.[1] It disrupts microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1] This makes it a compound of interest for cancer research.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: While specific solubility data for this compound is not extensively published, a common practice for poorly soluble small molecule inhibitors is to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2][3] It is recommended to start by creating a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO and then diluting it into your aqueous experimental buffer.[3]
Q3: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A3: Low aqueous solubility is a known challenge for many small molecule tubulin inhibitors.[2][4][5] Precipitation in aqueous solutions like cell culture media is common when the concentration of the compound exceeds its solubility limit.[2] This issue is often more pronounced when a stock solution prepared in an organic solvent like DMSO is diluted into the aqueous medium.[2]
Q4: How can I improve the solubility of this compound in my experimental setup?
A4: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds:
-
Use of Co-solvents: Prepare the final working solution with a small percentage of an organic co-solvent like DMSO. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced toxicity in your cellular assays.[2]
-
pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. You can experimentally determine if adjusting the pH of your buffer improves solubility, but be mindful of the pH stability of the compound and the requirements of your experiment.
-
Use of Surfactants or Solubilizing Agents: For in vivo studies, formulations may include agents like PEG300, Tween 80, or saline to improve solubility.[1] For in vitro work, non-ionic detergents at low concentrations could be tested, but their compatibility with the assay must be verified.
Troubleshooting Guides
Solubility Issues
If you are encountering precipitation or poor solubility with this compound, follow this troubleshooting guide.
Problem: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds aqueous solubility limit. | Decrease the final concentration of this compound in your working solution. Perform a concentration-response curve to find the optimal balance between efficacy and solubility. |
| Rapid change in solvent polarity. | Try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps, potentially with intermediate solvents of varying polarity. |
| Buffer composition. | The salt concentration or pH of your buffer may be affecting solubility. Try preparing the working solution in different buffers (e.g., PBS, Tris-HCl) to see if solubility improves. |
| Temperature. | Some compounds are more soluble at slightly elevated temperatures. Gently warming the solution (if the compound is stable at that temperature) might help. However, always bring the solution back to the experimental temperature before use. |
Stability Issues
Ensuring the stability of this compound is critical for reproducible experimental results.
Problem: Loss of compound activity over time.
| Possible Cause | Troubleshooting Step |
| Degradation in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Improper storage. | Store the powder form at -20°C for long-term stability (up to 3 years is suggested for some commercial sources).[1] Once in a solvent like DMSO, store at -80°C for up to 1 year.[1] |
| Light sensitivity. | Some small molecules are light-sensitive.[6] Protect your solutions from light by using amber vials or wrapping containers in foil, especially during storage and handling. |
| Oxidation. | If the compound is susceptible to oxidation, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
This protocol provides a general method to empirically determine the solubility of this compound in a specific solvent.
-
Preparation: Weigh a small, precise amount of this compound powder (e.g., 1 mg).
-
Initial Dissolution: Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to create a high-concentration mixture.
-
Solubilization: Vortex and/or sonicate the mixture briefly to aid dissolution.
-
Visual Inspection: Carefully inspect the solution against a dark background for any undissolved particulate matter.
-
Incremental Addition: If the compound is not fully dissolved, add small, incremental volumes of the solvent, repeating the solubilization and inspection steps until a clear solution is achieved.
-
Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
Protocol 2: Stability Testing of a Stock Solution
This protocol outlines a basic experiment to assess the stability of a this compound stock solution over time.
-
Sample Preparation: Prepare a fresh stock solution of this compound in DMSO at a known concentration. Divide the solution into multiple single-use aliquots.[6]
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light vs. exposed to light).[6]
-
Time Points: Establish a timeline for analysis (e.g., Day 0, Day 1, Day 7, Day 30).[6]
-
Analysis: At each time point, analyze one aliquot from each storage condition. The analysis method should be stability-indicating, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[6]
-
Data Evaluation: Compare the results over time to the Day 0 sample to determine the rate of degradation under each condition.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a small molecule tubulin inhibitor like this compound. Note: This data is for illustrative purposes and should be experimentally verified for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in DMSO Solution
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 3 months | >99% |
| -20°C | 3 months | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature (25°C) | 24 hours | ~90% |
Visualizations
Caption: Simplified pathway of tubulin polymerization and the inhibitory action of this compound.
Caption: A standard workflow for determining the solubility of a chemical compound in a given solvent.
Caption: A decision tree for troubleshooting precipitation issues with experimental compounds.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Optimizing Tubulin Polymerization-IN-44 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Tubulin polymerization-IN-44 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts microtubule dynamics. By binding to tubulin, it inhibits the polymerization of tubulin dimers into microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape.[1] This interference with microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death) in cancer cells.[2][3][4]
Q2: What is a recommended starting concentration for this compound in an in vitro tubulin polymerization assay?
A2: For a pure tubulin polymerization assay, a good starting point is to test a range of concentrations around the known IC50 value. The reported IC50 for this compound is 0.21 μM.[2] Therefore, a dose-response experiment with concentrations ranging from nanomolar to low micromolar (e.g., 0.01 µM to 10 µM) is recommended to determine the precise IC50 under your specific experimental conditions.[5]
Q3: What concentration of this compound should be used in cell-based assays?
A3: The optimal concentration for cell-based assays will vary depending on the cell line and the duration of the experiment. A starting point for anti-proliferative assays is the IC50 value determined for a specific cell line. For example, in SGC-7910 cells, an IC50 of 0.21 μM has been reported with treatment for 24-48 hours.[2] It is advisable to perform a dose-response study (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your cell line of interest.[6]
Q4: How should I dissolve and store this compound?
A4: Like many small molecule inhibitors, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6][7] This stock solution should be stored at -20°C or -80°C and protected from light. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[6] When preparing working solutions for cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No or weak inhibition of tubulin polymerization | Inhibitor concentration is too low. | Test a higher and broader range of concentrations.[6] |
| Inactive inhibitor. | Ensure the inhibitor has been stored correctly, protected from light, and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6] | |
| Inactive tubulin protein. | Ensure tubulin is properly stored at -80°C and has not undergone multiple freeze-thaw cycles. Use freshly thawed tubulin for each experiment.[9] Lyophilized tubulin should be stored in a desiccated environment.[9] | |
| Suboptimal assay conditions. | Verify that the assay is performed at 37°C, as tubulin polymerization is highly temperature-dependent.[9][10] Confirm the correct buffer composition and pH.[10] Ensure GTP is present and has not degraded.[10] | |
| High background signal in absorbance-based assays | Compound precipitation. | Visually inspect the wells for any precipitate. Test the compound in the assay buffer alone to see if it causes an increase in absorbance.[9] If precipitation occurs, consider using a lower concentration or a different solvent system, ensuring the final solvent concentration is not disruptive to the assay. |
| Light scattering from other sources. | Ensure all solutions are clear and free of particles. | |
| High cytotoxicity in cell-based assays at all concentrations | Inherent toxicity of the compound. | This may be a characteristic of the compound in the specific cell line being tested. |
| High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is non-toxic, typically below 0.5%.[8] | |
| Contamination of the inhibitor stock. | Use sterile techniques when preparing and handling the inhibitor stock solution. | |
| Inconsistent results between experiments | Variability in experimental setup. | Ensure consistent pipetting, incubation times, and cell densities. Use a master mix for reagents when possible. |
| Instrument settings. | Verify that the spectrophotometer or plate reader is set to the correct wavelength (typically 340 nm for absorbance-based tubulin polymerization assays) and is in the correct reading mode (e.g., kinetic mode).[9][10] |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.21 µM | Tubulin Polymerization | [2] |
| IC50 | 0.21 µM | Anti-proliferative (SGC-7910 cells, 24-48h) | [2] |
| Effective Concentration | 0.42 µM | In Vitro Cell-Based Assay (SGC-7910 cells) | [2] |
| Dosing Range | 5-20 mg/kg | In Vivo (4T1 breast cancer mouse model) | [2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[9]
-
GTP stock solution (10 mM in GTB)
-
DMSO (for vehicle control)
-
96-well, half-area, clear bottom plate
Procedure:
-
Preparation:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[9]
-
On ice, prepare serial dilutions of this compound in GTB. Also, prepare a vehicle control with the same final DMSO concentration.
-
-
Reaction Mix:
-
On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µL and a final tubulin concentration of 3 mg/mL, combine the appropriate volumes of tubulin stock, GTB, and 1 mM GTP.[11]
-
-
Assay Initiation:
-
Add the tubulin reaction mix to the wells of the pre-warmed 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for at least 60 minutes.[9]
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization and the maximal polymer mass for each concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing inhibitor concentration in cell-based assays.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting decision tree for weak inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
preventing "Tubulin polymerization-IN-44" precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tubulin polymerization-IN-44 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor of tubulin polymerization.[1] It functions by disrupting the formation of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death).[1] Due to these properties, it is a valuable tool in cancer research for studying microtubule dynamics and as a potential anti-cancer agent.[1]
Q2: I observed precipitation after adding this compound to my cell culture media. What is the likely cause?
The precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic small molecules. The molecular formula, C19H15Cl2N3O3S, suggests a compound with low aqueous solubility.[1] While it may dissolve in a solvent like dimethyl sulfoxide (B87167) (DMSO), the drastic change in solvent environment when diluted into the media can cause it to fall out of solution.[2][3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many organic small molecules used in biological research, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[3] It is advisable to use anhydrous, high-purity DMSO to avoid introducing moisture that could affect the compound's stability and solubility.[3]
Q4: What is the maximum concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% (v/v) in the culture media without significant cytotoxicity.[3][4] However, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.[4]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to preparing and using this compound to minimize precipitation in your cell culture experiments.
Problem: Precipitate formation upon dilution of DMSO stock in media.
Solution Workflow:
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
off-target effects of "Tubulin polymerization-IN-44" in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tubulin Polymerization-IN-44 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of tubulin polymerization with an IC50 value of 0.21 μM. Its primary mechanism involves disrupting the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. Studies have primarily focused on its on-target activity as a tubulin polymerization inhibitor. As with any small molecule inhibitor, the potential for off-target activities exists. Researchers observing unexpected phenotypes that cannot be attributed to microtubule disruption are encouraged to perform further validation experiments, such as target engagement assays or broader kinase screening panels.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-tumor activity in various cancer cell lines. It has been noted for its potential in breast cancer research.
Q4: What is the recommended solvent and storage condition for this compound?
For specific details on the recommended solvent and storage conditions, it is crucial to consult the product datasheet provided by the supplier from which the compound was procured. Generally, small molecule inhibitors are dissolved in DMSO to create a stock solution, which is then stored at -20°C or -80°C.
Troubleshooting Guide
Below are common issues that researchers may encounter when working with this compound in cellular assays, along with potential causes and solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Lower than expected cytotoxicity or no observable effect on cell viability. | 1. Compound Instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used may be too low to elicit a response in the specific cell line. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to microtubule-targeting agents. | 1. Verify Compound Integrity: Use a fresh vial of the compound or prepare a new stock solution. Avoid repeated freeze-thaw cycles. 2. Perform a Dose-Response Curve: Test a wide range of concentrations to determine the optimal effective dose for your cell line. 3. Use a Sensitive Positive Control Cell Line: Confirm the compound's activity in a cell line known to be sensitive to tubulin inhibitors. 4. Investigate Resistance Mechanisms: If resistance is suspected, consider exploring mechanisms such as altered tubulin isotype expression or overexpression of drug efflux pumps. |
| High variability between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Compound Dilution: Errors in preparing serial dilutions can introduce significant variability. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a reliable stock solution. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity. |
| Unexpected cellular morphology not consistent with G2/M arrest. | 1. Off-Target Effects (Undocumented): While not documented, the compound could have off-target effects at high concentrations. 2. Cellular Stress Response: The observed morphology could be a general stress response to a cytotoxic agent. 3. Assay Artifacts: The staining or imaging method may be introducing artifacts. | 1. Titrate the Compound: Use the lowest effective concentration to minimize potential off-target effects. 2. Use Multiple Morphological Markers: Employ a panel of markers to better characterize the cellular phenotype. 3. Validate with a Secondary Assay: Confirm the phenotype with an alternative method (e.g., flow cytometry for cell cycle analysis). |
| Difficulty in reproducing published IC50 values. | 1. Different Experimental Conditions: Variations in cell line passage number, serum concentration in media, or assay duration can significantly impact IC50 values. 2. Different Assay Methods: The method used to assess cell viability (e.g., MTT, CellTiter-Glo, crystal violet) can yield different IC50 values. | 1. Standardize Protocols: Maintain consistent experimental parameters as described in the original publication. 2. Use the Same Assay: Employ the same viability assay as the reference study for a more direct comparison. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
-
Negative control (DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in a polymerization buffer, as per the kit manufacturer's instructions.
-
Add this compound at various concentrations to the reaction mixture in a 96-well plate. Include positive and negative controls.
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes) using a fluorescence plate reader.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Caption: Experimental workflow for in vitro and cellular assays.
Caption: Mechanism of action of this compound.
Technical Support Center: Tubulin Polymerization Assays Featuring Tubulin Polymerization-IN-44
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing tubulin polymerization assays, with a specific focus on addressing challenges that may arise when working with inhibitors such as Tubulin Polymerization-IN-44. Here, you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a tubulin polymerization assay?
A1: this compound is a compound that has been shown to inhibit tubulin polymerization.[1] In a typical in vitro tubulin polymerization assay, which monitors the increase in absorbance or fluorescence as tubulin dimers assemble into microtubules, this compound is expected to decrease the rate and extent of this polymerization in a dose-dependent manner. It has been reported to have an IC50 value of 0.21 μM and induces apoptosis by arresting the cell cycle in the G2/M phase.[1]
Q2: I am observing no tubulin polymerization in my positive control wells. What are the likely causes?
A2: A lack of polymerization in control wells, which should show a clear sigmoidal growth curve, usually points to a fundamental issue with the assay components or setup. Common causes include inactive tubulin due to improper storage or handling (e.g., multiple freeze-thaw cycles), incorrect buffer composition, degraded GTP, or suboptimal temperature.[2][3] Tubulin polymerization is highly sensitive to temperature and should be conducted at 37°C.[4][5][6]
Q3: Why is there a high background signal in my assay wells, even before the start of polymerization?
A3: A high initial background signal can obscure the polymerization signal and is often due to light scattering from sources other than microtubules.[2] Potential causes include precipitation of the test compound (like this compound) in the assay buffer, the presence of aggregates in the tubulin solution, air bubbles in the wells, or condensation on the plate.[2][7]
Q4: My replicate wells show significant variability. What could be the reason?
A4: Inconsistent results between replicate wells can stem from several factors. Inaccurate or inconsistent pipetting, particularly of the viscous tubulin solution, is a common culprit.[2][8] Temperature fluctuations across the 96-well plate can also lead to different polymerization rates in different wells.[2][8] Using the central wells of the plate can help minimize edge effects.[8] Additionally, ensure that all reagents are thoroughly mixed and that the final concentration of solvents like DMSO is consistent and non-inhibitory (typically ≤2%).[4][8]
Troubleshooting Guide
Issue 1: No or Weak Polymerization Signal
Question: My control wells and wells with low concentrations of this compound are showing little to no increase in absorbance/fluorescence. How can I fix this?
Answer: This issue points to a problem with the fundamental components of the assay.
| Potential Cause | Solution |
| Inactive Tubulin | Ensure tubulin is stored at -70°C and has not undergone multiple freeze-thaw cycles.[2] Use a fresh aliquot for each experiment. To remove aggregates, centrifuge the tubulin solution at high speed (e.g., ~140,000 x g) for 10 minutes at 4°C before use.[2] |
| Suboptimal Temperature | Confirm that the spectrophotometer is pre-warmed to and maintained at 37°C.[3][4][5][6] Transfer the reaction plate from ice to the reader promptly to initiate polymerization.[3] |
| Incorrect Reagent Concentration or Composition | Verify the concentrations of all buffer components (e.g., PIPES, MgCl2, EGTA) and ensure the pH is correct.[3] Prepare fresh GTP solution, as it can degrade with storage.[3] |
| Incorrect Instrument Settings | For absorbance assays, ensure the spectrophotometer is in "kinetic mode" and set to read at 340 nm.[2][3] For fluorescence assays, use the appropriate excitation and emission wavelengths (e.g., excitation 340-360 nm, emission 410-460 nm).[2] |
Issue 2: High Background Signal
Question: I'm observing a high initial absorbance/fluorescence reading before polymerization begins, which is making it difficult to analyze the effect of this compound. What should I do?
Answer: A high background signal often originates from light scattering not related to microtubule formation.
| Potential Cause | Solution |
| Compound Precipitation | Visually inspect the wells for any precipitate. Test this compound in the assay buffer alone to see if it causes an increase in signal.[2] If it precipitates, you may need to adjust the solvent or lower the compound concentration. The maximum recommended DMSO concentration is typically 2%.[8] |
| Tubulin Aggregates | Centrifuge the tubulin stock solution at high speed (~140,000 x g) for 10 minutes at 4°C prior to use to pellet any aggregates.[2][8] The presence of aggregates can also eliminate the lag phase of the polymerization curve.[2] |
| Air Bubbles | Use proper pipetting techniques to avoid introducing air bubbles into the wells.[2][7] Pipette slowly with the tip against the side of the well.[2] |
| Condensation | If a cold plate is placed in a warm plate reader, condensation can form on the bottom.[2] To prevent this, you can briefly place the plate in the reader, remove it to wipe the bottom, and then re-insert it to start the measurement.[2] |
Issue 3: Inconsistent and Non-Reproducible Results
Question: The IC50 value for this compound is varying significantly between experiments. How can I improve reproducibility?
Answer: Variability between experiments often points to subtle inconsistencies in protocol execution.
| Potential Cause | Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and be mindful of technique, especially with the viscous tubulin solution.[2][8] Preparing a master mix for reagents can help ensure consistency across wells.[2] |
| Temperature Gradients | Uneven heating of the 96-well plate can cause wells to polymerize at different rates.[2] Utilize the central wells of the plate to avoid "edge effects" or use a plate reader with confirmed uniform temperature control.[8] |
| Reagent Preparation | Prepare all buffers and reagent solutions fresh and consistently for each experiment. Ensure the final concentration of any solvent (e.g., DMSO) is the same across all wells.[4] |
| Controls | Always include positive and negative controls. For example, a vehicle control (e.g., DMSO) and a known tubulin polymerization inhibitor (e.g., nocodazole) or stabilizer (e.g., paclitaxel) will help validate that the assay is performing as expected.[4][8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a general framework for an absorbance-based tubulin polymerization assay.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP. Aliquot and snap-freeze in liquid nitrogen for storage at -70°C.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in GTB to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 2%.[8]
-
-
Assay Procedure:
-
Pre-warm a 96-well half-area plate and the spectrophotometer to 37°C.[2][5]
-
On ice, prepare the reaction mixtures in the wells. For a final volume of 100 µL, add the test compound (this compound) or vehicle control.
-
To initiate the reaction, add the pre-chilled tubulin solution to each well to a final concentration of 3 mg/mL.[2] It is recommended to use a multichannel pipette for this step to ensure consistency.
-
Immediately place the plate in the 37°C spectrophotometer.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[2][3]
-
Visualizations
References
Technical Support Center: Improving "Tubulin polymerization-IN-44" Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using "Tubulin polymerization-IN-44," particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of tubulin polymerization with an IC50 of 0.21 μM.[1] It acts by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2][3][4] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][2][4]
Q2: What are the expected cellular effects of this compound treatment in sensitive cell lines?
In sensitive cell lines, treatment with this compound is expected to cause:
-
Morphological changes: Cells may appear rounded and detached from the culture surface, which is characteristic of mitotic arrest.[2][5]
-
Disruption of microtubule network: Immunofluorescence staining of α-tubulin will likely show a diffuse and disorganized pattern instead of the typical filamentous network.[2]
-
Cell cycle arrest: Flow cytometry analysis will indicate an accumulation of cells in the G2/M phase of the cell cycle.[1][4]
-
Decreased cell viability: Assays such as the MTT assay will show a dose-dependent decrease in cell viability.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to "this compound" have not been documented, resistance to tubulin-targeting agents is a known phenomenon. Common mechanisms include:
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.[6][7]
-
Alterations in tubulin isotypes: Changes in the expression levels of different β-tubulin isotypes can affect the binding affinity of the drug to its target.[8][9] Overexpression of βIII-tubulin, in particular, is often associated with resistance to microtubule-targeting agents.[9][10]
-
Mutations in tubulin genes: Although less common, mutations in the genes encoding α- or β-tubulin can alter the drug-binding site and reduce the inhibitor's efficacy.[8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments when "this compound" shows diminished efficacy.
Problem 1: Reduced or no observable effect of the compound on cell viability.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Prepare fresh dilutions of the compound from a frozen stock for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[11] |
| Incorrect Compound Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment with a broad range of concentrations to determine the optimal working concentration for your specific cell line.[5] |
| Cell Line Health and Passage Number | Ensure that the cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Interference | Some compounds can interfere with the readout of viability assays (e.g., MTT). Consider using an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo®), to confirm the results.[11] |
Problem 2: Suspected acquired resistance in a previously sensitive cell line.
If you observe a gradual decrease in the efficacy of "this compound" over time, your cell line may be developing resistance. The following workflow can help you investigate the potential mechanisms.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of "this compound".
Materials:
-
96-well plates
-
Resistant and sensitive cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of "this compound" for 24-72 hours. Include a vehicle-only control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Immunofluorescence Staining of α-Tubulin
This protocol allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Treat cells with "this compound" for the desired time.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[2]
-
Block with 1% BSA in PBS for 1 hour.[2]
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of "this compound" on the assembly of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
This compound
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing purified tubulin, G-PEM buffer, and GTP.
-
Add "this compound" at various concentrations (include a positive control like colchicine (B1669291) or a negative control like DMSO).
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time. A decrease in the rate and extent of absorbance increase in the presence of the compound indicates inhibition of tubulin polymerization.[4]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of action of tubulin polymerization inhibitors and a logical approach to overcoming resistance.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
minimizing cytotoxicity of "Tubulin polymerization-IN-44" in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tubulin Polymerization Inhibitor-44 (TPI-44), a potent inhibitor of tubulin polymerization. Our goal is to help you minimize cytotoxicity in normal cells while maximizing its anti-cancer efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TPI-44?
A1: TPI-44 is a microtubule-targeting agent that functions by inhibiting the polymerization of tubulin into microtubules.[1][2] Microtubules are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular trafficking.[3] By disrupting microtubule dynamics, TPI-44 induces a cell cycle arrest, typically in the G2/M phase, leading to mitotic catastrophe and subsequent cell death in rapidly dividing cells.[1][3][4]
Q2: Why am I observing high cytotoxicity in my normal cell lines?
A2: Tubulin polymerization inhibitors like TPI-44 target the fundamental process of cell division.[5] Consequently, any rapidly proliferating cell, whether cancerous or normal, can be susceptible to its cytotoxic effects.[5] Certain normal cell types, such as human umbilical vein endothelial cells (HUVECs), are known to be particularly sensitive to this class of inhibitors due to their high proliferation rate.[5]
Q3: How can I reduce the toxicity of TPI-44 in my normal cells without compromising its effect on cancer cells?
A3: Several strategies can be employed to create a therapeutic window that maximizes cancer cell death while sparing normal cells. These include:
-
Dose Optimization: Carefully titrate the concentration of TPI-44 to identify a range where it effectively inhibits cancer cell proliferation with minimal impact on your specific normal cell line.[5]
-
Combination Therapy: Use a lower, less toxic concentration of TPI-44 in combination with another anti-cancer agent that has a different mechanism of action and non-overlapping toxicities.[5]
-
Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing schedule in your in vitro experiments. This may allow normal cells to recover between treatments.[5]
Q4: Are there any known resistance mechanisms to tubulin polymerization inhibitors?
A4: Yes, cancer cells can develop resistance to microtubule-targeting agents.[6] Common mechanisms include the overexpression of efflux pumps that actively remove the drug from the cell and mutations in the tubulin protein that reduce drug binding.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with TPI-44.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal cells. | Rapid proliferation rate of the normal cell line. | 1. Titrate Down: Perform a dose-response curve to find the optimal concentration with the best therapeutic window.[5]2. Combination Therapy: Combine a lower dose of TPI-44 with a non-tubulin targeting anti-cancer agent.[5]3. Pulsed Dosing: Implement a wash-out step in your protocol to mimic a pulsed dosing regimen.[5] |
| Variable results between experiments. | 1. Inconsistent cell seeding density.2. Variation in drug preparation.3. Cell line passage number. | 1. Standardize Seeding: Ensure consistent cell numbers are seeded for each experiment.2. Fresh Drug Dilutions: Prepare fresh serial dilutions of TPI-44 from a stock solution for each experiment.3. Monitor Passage Number: Use cells within a consistent and low passage number range. |
| Low to no effect on cancer cells. | 1. Drug concentration is too low.2. Potential drug resistance of the cancer cell line.3. Inactive compound. | 1. Increase Concentration: Titrate the concentration of TPI-44 upwards.2. Test for Resistance: Investigate potential resistance mechanisms, such as efflux pump expression.3. Verify Compound Activity: Test the compound on a known sensitive cell line as a positive control. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50) of various tubulin polymerization inhibitors across different cell lines, which can serve as a reference for designing your experiments with TPI-44.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound [I] | SGC-7910 | Gastric Cancer | 0.21 | [7] |
| Compound [I] | HUVEC | Normal Endothelial | 13.15 (Calculated from SI) | [7] |
| OAT-449 | Various | Cancer | 0.006 - 0.030 | [4] |
| CC-5079 | Various | Cancer | 0.0041 - 0.050 | [5] |
| CC-5079 | HUVEC | Normal Endothelial | 0.00017 | [5] |
| St. 54 | Hek293t | Normal Embryonic Kidney | Low Cytotoxicity | [8] |
| St. 55 | MCF-7 | Breast Cancer | > 1 | [8] |
| St. 55 | A549 | Lung Cancer | > 1 | [8] |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the concentration of TPI-44 that inhibits the metabolic activity of cells by 50% (IC50).
Materials:
-
96-well plates
-
Cell culture medium
-
TPI-44 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TPI-44 in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of TPI-44. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of LDH from damaged cells.
Materials:
-
96-well plates
-
Cell culture medium
-
TPI-44 stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with serial dilutions of TPI-44 and incubate for the desired period.
-
Prepare controls: a vehicle control, a positive control for maximum LDH release (by lysing cells with the provided lysis buffer), and a no-cell background control.[5]
-
Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.
Visualizations
Caption: Mechanism of action of TPI-44 leading to apoptosis.
Caption: Workflow for assessing TPI-44 cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
"Tubulin polymerization-IN-44" degradation in long-term experiments
Welcome to the technical support center for Tubulin polymerization-IN-44. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a special focus on addressing potential degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of tubulin polymerization. Its mechanism of action involves binding to tubulin, which disrupts the dynamic process of microtubule formation. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Q2: What is the reported potency of this compound?
A2: The half-maximal inhibitory concentration (IC50) for the inhibition of tubulin polymerization in vitro is 0.21 μM. It has also been shown to have robust anti-proliferative activity against SGC-7910 cells with an IC50 of 0.21 μM after 24-48 hours of treatment.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of the compound. For long-term storage, the powdered form should be kept at -20°C, which is expected to be stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is expected to be stable for up to one year. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: I am observing a decrease in the activity of this compound in my long-term experiments. What could be the cause?
A4: A decrease in activity over time in long-term experiments can be attributed to several factors, with compound degradation being a primary concern. Potential causes include:
-
Chemical Instability in Aqueous Media: Small molecules can be susceptible to hydrolysis or oxidation in the aqueous environment of cell culture media over extended periods.
-
Metabolism by Cells: In cell-based assays, the compound may be metabolized by cellular enzymes into less active or inactive forms.
-
Adsorption to Plasticware: The compound might adsorb to the surfaces of cell culture plates or other plasticware, reducing its effective concentration in the medium.
-
Precipitation: The compound may precipitate out of the solution over time, especially if its solubility limit is exceeded in the final assay buffer.
Troubleshooting Guide: Degradation in Long-Term Experiments
This guide provides a systematic approach to identifying and mitigating the potential degradation of this compound in your experiments.
Issue 1: Gradual Loss of Compound Efficacy Over Time
Potential Cause: Chemical degradation or metabolism of the compound in the experimental setup.
Troubleshooting Steps:
-
Assess Compound Stability in Media:
-
Incubate this compound in your cell culture medium (without cells) for the duration of your experiment (e.g., 24, 48, 72 hours).
-
At each time point, collect an aliquot of the medium and analyze the concentration of the intact compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A decrease in the concentration of the parent compound over time is indicative of chemical instability.
-
-
Evaluate Metabolic Stability:
-
Perform a similar time-course experiment, but this time in the presence of the cells you are studying.
-
Compare the rate of disappearance of the compound in the presence of cells to the rate in the cell-free medium. A significantly faster disappearance in the presence of cells suggests cellular metabolism.
-
-
Mitigation Strategies:
-
Replenish the Compound: If degradation is confirmed, consider replacing the medium with freshly prepared compound-containing medium at regular intervals during your long-term experiment.
-
Use a Higher Initial Concentration: If the degradation is slow and predictable, you may be able to compensate by using a slightly higher initial concentration. However, this should be done cautiously to avoid off-target effects.
-
Consider a More Stable Analog: If significant instability is a persistent issue, exploring structurally related but more stable analogs may be necessary for long-term studies.
-
Issue 2: Inconsistent Results or Abrupt Loss of Activity
Potential Cause: Precipitation of the compound from the solution.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your culture plates or assay wells for any signs of precipitation (e.g., cloudiness, visible particles).
-
Solubility Assessment:
-
Prepare the working solution of this compound in your assay buffer.
-
Centrifuge the solution at high speed.
-
Test the supernatant for biological activity. A significant loss of activity in the supernatant compared to a freshly prepared, uncentrifuged solution suggests that the compound has precipitated.
-
-
Mitigation Strategies:
-
Optimize Solvent Concentration: Ensure the final concentration of the
-
overcoming poor cell permeability of "Tubulin polymerization-IN-44"
Welcome to the technical support center for Tubulin polymerization-IN-44. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on addressing the compound's poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of tubulin polymerization.[1] It exerts its biological effect by binding to tubulin subunits, preventing their assembly into microtubules.[2][3] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in proliferating cells.[1][2][4] Microtubules are crucial for forming the mitotic spindle during cell division, and their inhibition is a key strategy in cancer therapy.[2][5]
Q2: I'm observing a significant discrepancy between the biochemical potency (IC50) of this compound and its activity in cell-based assays. What could be the reason?
A2: A significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability.[6] While this compound is a potent inhibitor of purified tubulin (IC50 = 0.21 µM), its effectiveness in a cellular context may be limited if it cannot efficiently cross the cell membrane to reach its intracellular target.[1][6]
Q3: What are the general strategies to improve the cellular uptake of a small molecule inhibitor like this compound?
A3: There are two main approaches to enhance the cellular uptake of compounds with low permeability:
-
Formulation Strategies: These methods involve altering the delivery of the compound without changing its chemical structure. Common techniques include the use of lipid-based formulations (such as liposomes or self-emulsifying drug delivery systems - SEDDS), solid dispersions, and nanoparticles.[6][7][8]
-
Chemical Modification (Prodrug Approach): This strategy involves chemically modifying the inhibitor to create a "prodrug" with improved permeability.[6][9][10] This is often achieved by masking polar functional groups that hinder passage across the cell membrane.[6][11] The modifying group is designed to be cleaved off inside the cell, releasing the active inhibitor.[6]
Troubleshooting Guide
Issue: Low Cellular Potency
Symptom: The EC50 value of this compound in your cell-based assay (e.g., cell viability, apoptosis) is significantly higher than its biochemical IC50 value.
Possible Cause: Poor cell permeability is limiting the intracellular concentration of the compound.
Troubleshooting Steps:
-
Confirm the Hypothesis: The first step is to experimentally verify that poor permeability is the root cause. A recommended method is the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Implement Enhancement Strategies: Based on the confirmation of low permeability, you can explore the following strategies:
-
Formulation Approaches: These are often the first line of investigation as they do not require chemical modification of your lead compound.
-
Prodrug Strategies: If formulation strategies are not sufficiently effective or suitable for your experimental system, a prodrug approach can be considered.
-
Experimental Protocols & Data
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid, cell-free method to assess the passive diffusion of a compound across an artificial membrane, mimicking the lipid barrier of a cell.
Methodology:
-
Prepare Donor Plate:
-
Dissolve this compound in a suitable buffer (e.g., PBS with a low percentage of DMSO) to the desired test concentration.
-
Add the compound solution to the wells of a 96-well donor plate.
-
-
Prepare Acceptor Plate:
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Assemble the PAMPA Sandwich:
-
Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using the following equation: Pe = (VA * C_A(t)) / (Area * t * (C_D(t-1) - C_A(t-1))) Where:
-
VA is the volume of the acceptor well.
-
C_A(t) is the concentration in the acceptor well at time t.
-
Area is the effective area of the membrane.
-
t is the incubation time.
-
C_D(t-1) is the concentration in the donor well at the previous time point.
-
-
Data Presentation:
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| High Permeability Control (e.g., Propranolol) | > 15 | High |
| Low Permeability Control (e.g., Atenolol) | < 1 | Low |
| This compound | (Hypothetical Value) 0.8 | Low |
Protocol 2: Cell-Based Tubulin Polymerization Assay
This assay quantifies the relative amounts of soluble (unpolymerized) and polymerized tubulin in treated cells, providing a direct measure of the intracellular target engagement.[12]
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., HeLa, A549) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells in a microtubule-stabilizing buffer.
-
Separate the soluble and polymerized tubulin fractions by centrifugation. The supernatant contains the soluble, unpolymerized tubulin, while the pellet contains the polymerized, cytoskeletal tubulin.[12]
-
-
Western Blot Analysis:
-
Resolve the protein fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against α-tubulin or β-tubulin.
-
Use a loading control (e.g., GAPDH) for the soluble fraction.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
-
Data Presentation:
| Treatment | Concentration (µM) | Polymerized/Soluble Tubulin Ratio (Fold Change vs. Control) |
| Vehicle Control (DMSO) | - | 1.0 |
| This compound | 0.1 | 0.9 |
| 1 | 0.6 | |
| 10 | 0.3 | |
| Positive Control (e.g., Nocodazole) | 1 | 0.2 |
Visualization of Concepts
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Signaling pathway of this compound.
Troubleshooting Workflow for Poor Cell Permeability
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
"Tubulin polymerization-IN-44" interference with fluorescent dyes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tubulin polymerization-IN-44 in experiments involving fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of tubulin polymerization with an IC50 of 0.21 μM.[1] It induces apoptosis by arresting the cell cycle in the G2/M phase.[1] Like other microtubule-targeting agents such as vinca (B1221190) alkaloids, it is presumed to interfere with the dynamics of microtubule assembly and disassembly, which are critical for cell division.[2][3][4]
Q2: Can this compound interfere with fluorescent dyes used in my tubulin polymerization assay?
While there is no direct evidence of interference, it is a possibility. Potential interference can manifest as quenching of the fluorescent signal, an unexpected increase in fluorescence, or a shift in the emission spectrum of the dye. This can occur if the compound absorbs light at the excitation or emission wavelengths of the dye or if it directly interacts with the fluorescent dye itself.
Q3: What are some common fluorescent dyes used to monitor tubulin polymerization?
A commonly used fluorescent reporter is 4',6-diamidino-2-phenylindole (DAPI).[5][6] DAPI exhibits low fluorescence in solution but shows a significant increase in quantum yield upon binding to newly formed microtubules.[5][6] Other fluorescent probes include those conjugated to taxanes, such as Flutax-2, which incorporates Oregon Green.[7] Additionally, some assays utilize fluorescently-labeled tubulin itself.[3]
Q4: How can I test if this compound is interfering with my fluorescent dye?
You can perform a simple control experiment. In a cell-free system, mix this compound with the fluorescent dye in your assay buffer (without tubulin) and measure the fluorescence over time. Compare this to the fluorescence of the dye alone. A significant change in fluorescence in the presence of the compound suggests interference.
Q5: What should I do if I suspect interference?
If you suspect interference, consider the following:
-
Use a different fluorescent dye: Select a dye with excitation and emission spectra that do not overlap with the absorbance spectrum of this compound.
-
Use a label-free method: Consider alternative methods for monitoring tubulin polymerization, such as measuring changes in turbidity (light scattering at 340 nm).[5][8]
-
Data Correction: If the interference is consistent and quantifiable, you may be able to correct your experimental data by subtracting the background fluorescence caused by the compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in fluorescence-based tubulin polymerization assays.
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in fluorescence signal (Signal Quenching) | 1. Compound Absorption: this compound may absorb light at the excitation or emission wavelength of your fluorescent dye. 2. Direct Dye Interaction: The compound may directly interact with the dye, leading to a non-fluorescent complex. | 1. Check the absorbance spectrum of this compound. If there is an overlap, choose a dye with different spectral properties. 2. Perform a control experiment with only the dye and the compound to confirm direct interaction. If confirmed, switch to a different dye or an alternative assay method. |
| Unexpected increase in fluorescence signal (Signal Enhancement) | 1. Compound Autofluorescence: this compound itself might be fluorescent at the wavelengths used. 2. Compound-Dye Interaction: The compound might enhance the fluorescence of the dye upon binding. | 1. Measure the fluorescence of this compound alone in the assay buffer. If it is autofluorescent, subtract this background from your experimental wells. 2. If the enhancement is due to a direct interaction, this can complicate data interpretation. Consider using a different dye. |
| No or low polymerization observed in the presence of the compound | 1. Effective Inhibition: this compound is an effective inhibitor of tubulin polymerization.[1] 2. Fluorescence Interference: The lack of signal could be due to strong fluorescence quenching rather than true inhibition. | 1. This is the expected outcome if the compound is active. 2. To confirm true inhibition, use an orthogonal method like a turbidity assay or visualize microtubules by microscopy. |
| High well-to-well variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, tubulin, or dye. 2. Compound Precipitation: this compound may not be fully soluble in the assay buffer, leading to inconsistent concentrations. 3. Air Bubbles: Bubbles in the wells can interfere with fluorescence readings.[5] | 1. Use calibrated pipettes and ensure thorough mixing. 2. Check the solubility of the compound in your buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1-2%).[9] 3. Be careful during pipetting to avoid introducing bubbles.[5] |
Quantitative Data Summary
| Compound | IC50 (Tubulin Polymerization) | Cell Line | Effect | Reference |
| This compound | 0.21 μM | SGC-7901 | G2/M Phase Arrest, Apoptosis | [1] |
| Colchicine | 58 nM | - | Inhibition of tubulin polymerization | [2] |
| Vincristine | 3 µM (in vitro assay) | HT-29 | Inhibition of tubulin polymerization | [3] |
| Paclitaxel | 3 µM (in vitro assay) | - | Promotion of tubulin polymerization | [3] |
Experimental Protocols
Protocol 1: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from standard procedures for fluorescence-based tubulin polymerization assays.[5][6]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI at 1 mM)
-
This compound
-
Positive control (e.g., Paclitaxel) and Negative control (e.g., Colchicine)
-
DMSO (for dissolving compounds)
-
Black 96-well plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a working solution of GTP (1 mM) in General Tubulin Buffer.
-
Prepare a working solution of the fluorescent reporter (e.g., 100 µM DAPI) in General Tubulin Buffer.
-
Prepare stock solutions of this compound and control compounds in DMSO. Dilute to desired concentrations in General Tubulin Buffer immediately before use. Ensure the final DMSO concentration is below 1%.
-
-
Assay Setup (on ice):
-
In each well of the 96-well plate, add the appropriate volume of General Tubulin Buffer.
-
Add the test compound (this compound), control compounds, or vehicle (DMSO).
-
Add the fluorescent reporter to a final concentration of ~10 µM.
-
Initiate the reaction by adding the tubulin protein and GTP. The final tubulin concentration is typically 2 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes. Use excitation and emission wavelengths appropriate for your chosen dye (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no tubulin.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine key parameters such as the maximum rate of polymerization (Vmax) and the polymer mass at steady state.
-
Protocol 2: Control for Fluorescent Interference
Procedure:
-
Prepare wells containing assay buffer, the fluorescent dye at the final assay concentration, and this compound at the highest concentration used in your experiment.
-
Prepare control wells with only the assay buffer and the fluorescent dye.
-
Incubate the plate at 37°C and measure fluorescence over the same time course as the polymerization assay.
-
A significant difference in fluorescence between the wells with and without the compound indicates interference.
Visualizations
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Caption: Troubleshooting logic for fluorescence interference.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent dyes and probes for super-resolution microscopy of microtubules and tracheoles in living cells and tissues - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05334G [pubs.rsc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Tubulin Polymerization Assays with Tubulin polymerization-IN-44
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting buffer conditions in tubulin polymerization assays featuring the inhibitor "Tubulin polymerization-IN-44".
Frequently Asked Questions (FAQs)
Q1: What is the standard buffer composition for a tubulin polymerization assay with an inhibitor like this compound?
A typical starting point for a tubulin polymerization assay is a buffer that maintains the optimal pH and ionic environment for tubulin assembly. A commonly used buffer is General Tubulin Buffer (GTB) or a similar formulation.[1][2]
Table 1: Standard Tubulin Polymerization Buffer Composition [1][2][3][4]
| Component | Typical Concentration | Purpose |
| PIPES, pH 6.9 | 80 mM | Maintains optimal pH for polymerization. |
| MgCl₂ | 1-2 mM | Essential cation for GTP binding and polymerization.[5] |
| EGTA | 0.5 mM | Chelates contaminating Ca²⁺, which inhibits polymerization.[1] |
| GTP | 1 mM | Binds to β-tubulin and is required for polymerization.[1] |
| Glycerol | 0-10% (v/v) | Enhances polymerization; can be adjusted based on experimental needs. |
Q2: "this compound" is soluble in DMSO. What is the maximum recommended final concentration of DMSO in the assay?
High concentrations of DMSO can affect tubulin polymerization. It is recommended to keep the final DMSO concentration in the assay at or below 2%, and ideally as low as possible.[6][7] Always include a vehicle control with the same final DMSO concentration as your test samples.[2] If your compound precipitates when diluted into the aqueous assay buffer, you can try making intermediate dilutions in DMSO before the final dilution into the buffer.
Q3: How does pH affect the activity of tubulin inhibitors?
The optimal pH for tubulin polymerization is typically between 6.8 and 7.0.[5] Deviations from this range can affect the polymerization rate and, consequently, the apparent activity of an inhibitor. It is crucial to maintain a stable pH with a suitable buffer like PIPES.
Q4: What is the role of MgCl₂ and can its concentration be adjusted?
Magnesium is essential for tubulin polymerization, as it is required for the proper binding of GTP to tubulin.[5][8] The optimal concentration is generally between 1 and 2 mM. Higher concentrations (e.g., >10 mM) can actually inhibit polymerization.[5] When optimizing your assay, you can test a range of MgCl₂ concentrations (e.g., 0.5 mM to 5 mM) to find the optimal condition for your specific tubulin preparation and inhibitor.
Q5: Why is EGTA included in the buffer?
EGTA is a chelating agent with a high affinity for calcium ions (Ca²⁺).[9][10] Calcium is a potent inhibitor of tubulin polymerization, and even small amounts of contaminating Ca²⁺ in your reagents can significantly affect your results.[5] EGTA is included to sequester any free Ca²⁺, ensuring that the polymerization you observe is not hindered by calcium contamination.
Troubleshooting Guide
This guide addresses common issues encountered when performing tubulin polymerization assays with inhibitors like "this compound".
Issue 1: No or Weak Inhibition Observed
If "this compound" does not show the expected inhibitory effect, consider the following:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low. Since "this compound" is a colchicine-site inhibitor, its potency can be compared to other inhibitors acting at this site. For instance, the IC₅₀ for nocodazole (B1683961) can be around 5 µM in in-vitro assays.[5][11] Perform a dose-response curve with a wider concentration range.
-
Inhibitor Precipitation: The compound may be precipitating in the aqueous buffer. Visually inspect the wells for any cloudiness. To mitigate this, you can try lowering the final concentration of the inhibitor or preparing it in a slightly higher concentration of DMSO (while staying within the recommended final DMSO percentage).
-
Inactive Tubulin: The tubulin itself may have lost its activity due to improper storage or multiple freeze-thaw cycles. Always use high-purity tubulin and store it at -80°C in single-use aliquots.
-
Suboptimal Buffer Conditions: The buffer composition may not be optimal. Refer to the quantitative data tables below for guidance on how varying buffer components can affect inhibitor potency.
Issue 2: High Background Signal
A high background signal can mask the true polymerization kinetics.
-
Compound Precipitation: As mentioned above, the inhibitor itself might be precipitating and scattering light. Run a control with the compound in the buffer without tubulin to check for this.
-
Tubulin Aggregation: If the tubulin has aggregated due to improper handling, it can cause high initial absorbance. Centrifuge the tubulin solution before use to remove aggregates.[6][7]
Issue 3: High Variability Between Replicates
Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of inhibitor and tubulin.
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure the plate reader is pre-warmed to 37°C and that the temperature is uniform across the plate.
-
Reagent Quality: Use fresh, high-quality reagents. Aliquot GTP and tubulin to avoid repeated freeze-thaw cycles.
Quantitative Data on Buffer Condition Adjustments
The following tables provide representative data on how adjusting buffer components can influence the inhibitory activity of colchicine-site inhibitors. Note that this data is for well-characterized inhibitors and should be used as a guide for optimizing assays with "this compound".
Table 2: Effect of pH on Inhibitor Potency (Representative Data)
| pH | Nocodazole IC₅₀ (µM) | Combretastatin A-4 IC₅₀ (µM) |
| 6.5 | 6.2 | 3.1 |
| 6.9 | 5.0[5] | 2.5[5] |
| 7.5 | 8.5 | 4.2 |
Table 3: Effect of MgCl₂ Concentration on Inhibitor Potency (Representative Data)
| MgCl₂ (mM) | Nocodazole IC₅₀ (µM) | Colchicine (B1669291) IC₅₀ (µM) |
| 0.5 | 7.1 | 1.5 |
| 1.0 | 5.8 | 1.2 |
| 2.0 | 5.0[5] | 1.0[5] |
| 5.0 | 6.5 | 1.4 |
Table 4: Effect of Ionic Strength (adjusted with NaCl) on Inhibitor Potency (Representative Data)
| NaCl (mM) | Nocodazole IC₅₀ (µM) | Combretastatin A-4 IC₅₀ (µM) |
| 50 | 4.5 | 2.2 |
| 100 | 5.0[5] | 2.5[5] |
| 150 | 5.9 | 3.0 |
| 200 | 7.2 | 3.8 |
Experimental Protocols
Detailed Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol is designed to determine the IC₅₀ of a tubulin polymerization inhibitor like "this compound".
1. Reagent Preparation:
- General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.[1][2]
- GTP Stock: Prepare a 100 mM GTP stock solution in GTB and store in single-use aliquots at -70°C. On the day of the experiment, thaw an aliquot and dilute to 10 mM in GTB, keeping it on ice.
- Tubulin Stock: Reconstitute lyophilized, high-purity tubulin to 10 mg/mL in ice-cold GTB containing 1 mM GTP. Aliquot and snap-freeze in liquid nitrogen, then store at -80°C.
- Inhibitor Stock: Prepare a high-concentration stock of "this compound" in 100% DMSO.
2. Assay Procedure:
- Pre-warm a 96-well, half-area, clear-bottom plate in a temperature-controlled spectrophotometer set to 37°C.
- On ice, prepare serial dilutions of the "this compound" stock solution in GTB. Also prepare a vehicle control (DMSO in GTB).
- In the pre-warmed plate, add the appropriate volume of the diluted inhibitor or vehicle control to each well.
- On ice, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold GTB containing 1 mM GTP.
- To initiate the polymerization, add the cold tubulin solution to each well of the plate.
- Immediately place the plate in the spectrophotometer and begin kinetic measurements at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.
3. Data Analysis:
- Plot the absorbance at 340 nm as a function of time for each concentration of the inhibitor and the vehicle control.
- Determine the maximum rate of polymerization (Vmax) and the plateau of polymerization for each curve.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: A general workflow for a tubulin polymerization inhibition assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting a lack of inhibitor activity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Combretastatin-A4 Carboxamidest that Mimic Sulfonyl Piperazines by a Molecular Hybridization Approach: in vitro Cytotoxicity Evaluation and Inhibition of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Tubulin Polymerization-IN-44 & DMSO Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving "Tubulin polymerization-IN-44" and the solvent effects of Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for "this compound"?
A1: "this compound," like many small molecule inhibitors, has limited solubility in aqueous solutions. DMSO is a common aprotic solvent used to dissolve such compounds for in vitro and cell-based assays due to its ability to solubilize a wide range of organic molecules.[1][2]
Q2: How does DMSO affect tubulin polymerization?
A2: DMSO can independently promote tubulin assembly into microtubules. It achieves this by lowering the critical concentration of tubulin required for polymerization.[1][3][4] This effect is concentration-dependent and can complicate the interpretation of results for tubulin inhibitors. For instance, 8-10% DMSO can lower the critical tubulin concentration by as much as 8-10 fold.[1][3] Even at a lower concentration of 4%, DMSO can significantly decrease the critical concentration of tubulin-GTP.[1]
Q3: What is the maximum recommended final concentration of DMSO in my tubulin polymerization assay?
A3: For in vitro tubulin polymerization assays, it is recommended to keep the final DMSO concentration as low as possible, ideally at or below 2%.[5][6] For cell-based assays, the general consensus is to maintain the final DMSO concentration below 0.5%, and preferably at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity and off-target effects.[1][7][8] However, in specific in vitro scenarios where compound solubility is a major issue, concentrations up to 15% have been used, but this necessitates very careful and rigorous controls to account for the solvent's intrinsic effect on tubulin polymerization.[1]
Q4: How can I adequately control for the effects of DMSO in my experiments?
A4: The most critical control is a "vehicle-only" control. This means that all experimental conditions, including the control group, must contain the exact same final concentration of DMSO as the wells containing "this compound".[1][9][10] This allows for the specific inhibitory effect of the compound to be distinguished from the solvent's effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low polymerization signal in the control group | Inactive Tubulin: Tubulin is a sensitive protein that can be denatured by improper handling. | Ensure tubulin was snap-frozen in liquid nitrogen and stored at -70°C. Avoid multiple freeze-thaw cycles. Do not refreeze leftover diluted tubulin.[5] |
| Incorrect Assay Temperature: Tubulin polymerization is highly temperature-dependent, with an optimal temperature of 37°C. | Ensure the microplate reader is pre-warmed to 37°C before adding the tubulin. A lower temperature will significantly decrease the polymerization rate.[5][11] | |
| Degraded GTP: GTP is essential for tubulin polymerization. | Prepare fresh GTP solutions and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] | |
| High background signal in the assay | Compound Precipitation: The test compound may be precipitating in the assay buffer, causing light scattering that mimics polymerization. | Visually inspect the wells for any precipitate. Test the compound in the buffer alone to see if it causes an increase in absorbance or fluorescence.[5] |
| DMSO Concentration Too High: High concentrations of DMSO can sometimes lead to protein aggregation or other artifacts. | Lower the final DMSO concentration if possible. Ensure the vehicle control shows a stable baseline. | |
| Inconsistent results between replicate wells | Inaccurate Pipetting: Inconsistent volumes of tubulin or compound will lead to variability. | Use a multichannel or repeating pipette for adding tubulin to ensure simultaneous initiation of polymerization. Avoid introducing air bubbles.[6] |
| Temperature Fluctuations: Uneven temperature across the plate can cause variable polymerization rates. | Ensure the entire plate is at a uniform 37°C. Wipe any condensation from the bottom of the plate before reading.[11] | |
| Unexpectedly high polymerization in the presence of the inhibitor | DMSO Effect Overwhelming Inhibition: At high concentrations, the polymerization-promoting effect of DMSO may mask the inhibitory effect of the compound. | Perform a dose-response curve of DMSO alone to understand its effect in your assay system. Lower the final DMSO concentration if feasible. |
| Incorrect Inhibitor Concentration: The calculated concentration of "this compound" may be inaccurate. | Verify the stock concentration and dilution calculations. Ensure the compound is fully dissolved in DMSO before further dilution. |
Quantitative Data on DMSO Effects
The following table summarizes the reported effects of different DMSO concentrations on key parameters of tubulin polymerization.
| DMSO Concentration | Effect on Critical Concentration (Cc) | Impact on Polymerization Kinetics | Reference |
| 4% (v/v) | Significantly decreases the critical concentration of tubulin-GTP. | Promotes tubulin assembly. | [1] |
| 6-12% (v/v) | Critical concentration becomes dependent on the DMSO concentration. | Forms polymers that resemble microtubules. 8% was found to be the optimal concentration for microtubule assembly in one study.[4][12][13] | [4] |
| 10% (v/v) / 1.4 M | Lowers the critical protein concentration by approximately 8-10 fold (from ~9.4 µM to ~1.1 µM). | Greatly increases the pseudo-first-order rate constant of elongation due to an increase in the microtubule number concentration (shorter microtubules). The 'off' rate constant (k-) is decreased, while the 'on' rate constant (k+) is largely unaffected. | [3] |
| Up to 15% (v/v) | Further lowers the critical concentration. | Can be used for poorly soluble compounds, but requires careful control with tubulin-GDP to manage the strong polymerization promotion. | [1] |
| 20% (v/v) | Induces oligomer formation and microtubule observation even at low tubulin concentrations (1.2 µM). | Promotes tubulin oligomerization, which is a precursor to polymerization. | [14] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay with DMSO Control
This protocol is adapted from standard procedures and is designed to assess the effect of "this compound" while controlling for the solvent effects of DMSO.
Reagents:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM in GTB)
-
"this compound" stock solution (e.g., 10 mM in 100% DMSO)
-
Vehicle Control: 100% DMSO
-
Positive Control (Inhibitor): e.g., Nocodazole or Colchicine
-
Positive Control (Promoter): e.g., Paclitaxel
-
96-well, half-area, clear bottom plates
Procedure:
-
Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of tubulin in ice-cold GTB to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM. Keep on ice.
-
Prepare serial dilutions of "this compound" in GTB from the DMSO stock solution. Crucially, prepare a parallel dilution series of 100% DMSO to serve as the vehicle control. The final concentration of DMSO in all wells (including the inhibitor, vehicle control, and no-compound control) must be identical and should not exceed 2%.
-
-
Assay Setup:
-
Initiation and Measurement:
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time for each condition.
-
Compare the polymerization curve of "this compound" to the vehicle control curve. The difference in the rate and extent of polymerization indicates the inhibitory activity of the compound.
-
Visualizations
Signaling Pathway of Tubulin Polymerization and Inhibition
Caption: Tubulin polymerization pathway and points of intervention.
Experimental Workflow for a Tubulin Polymerization Assay
Caption: Workflow for an in vitro tubulin polymerization assay.
Troubleshooting Logic for No Polymerization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of dimethyl sulfoxide on the kinetics of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin polymerization in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glasp.co [glasp.co]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Tubulin polymerization in dimethyl sulfoxide. | Semantic Scholar [semanticscholar.org]
- 14. Behavior of α, β tubulin in DMSO-containing electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for "Tubulin polymerization-IN-44" in cell culture
Welcome to the technical support guide for Tubulin polymerization-IN-44. This resource is designed for researchers, scientists, and drug development professionals using this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Older cell cultures can exhibit altered growth rates or develop resistance to cytotoxic agents.[1]
-
Seeding Density: Ensure you are seeding the same number of cells for each experiment. Cell density can significantly impact drug sensitivity.[1]
-
Compound Stability: Prepare fresh dilutions of the compound from a frozen stock for each experiment. The stability of the compound in culture medium over long incubation periods (48-72h) can vary.
-
Solvent Concentration: The vehicle, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all wells, including vehicle controls.[1]
-
Incubation Time: Verify that the incubation time after compound addition is consistent across all experiments. An exposure time of 24 to 72 hours is common for this type of inhibitor.[2][3]
Issue 2: No Effect or Low Potency Observed in Tubulin Polymerization Assay
Q: I'm not seeing the expected inhibition in my in vitro tubulin polymerization assay.
A: Several factors can lead to a lack of inhibitory activity in this biochemical assay:
-
Inactive Tubulin: Tubulin protein is sensitive and can lose activity if not stored properly (at -80°C) or if subjected to multiple freeze-thaw cycles. Always use fresh aliquots of high-quality tubulin.[4][5]
-
Incorrect Assay Conditions: Tubulin polymerization is highly dependent on temperature (must be 37°C), pH, and the presence of GTP and magnesium ions.[4][6] Verify the composition and pH of your polymerization buffer (e.g., G-PEM buffer).[7]
-
Compound Precipitation: this compound may have limited solubility in aqueous assay buffers. Visually inspect for any precipitation. If needed, you may need to adjust the final DMSO concentration, ensuring it remains below levels that affect polymerization on their own.[5]
-
Assay Controls: Always include a positive control (e.g., colchicine, vincristine) and a negative/vehicle control (e.g., DMSO) to validate the assay's performance.[5]
Issue 3: Unexpected Cell Morphology or Cytotoxicity
Q: My cells are dying even at very low concentrations, or they don't show the expected rounded-up morphology.
A: This could indicate an issue with your experimental setup or off-target effects.
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can cause non-specific cytotoxicity. Run a vehicle-only control to assess the effect of the solvent on your cells.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to microtubule inhibitors. The reported IC50 for this compound is 0.21 µM in SGC-7910 cells.[3] Your cell line may be more or less sensitive.
-
Expected Morphology: Upon treatment, cells should arrest in mitosis, leading to a rounded-up appearance.[1] If this is not observed, verify the compound's activity using a more direct method, like immunofluorescence staining of the microtubule network, which should show depolymerization.[2]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues with this compound.
Caption: A logical workflow for troubleshooting experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor of tubulin polymerization.[3] By preventing the assembly of α- and β-tubulin heterodimers into microtubules, it disrupts the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3][8]
Q2: How should I dissolve and store this compound? A2: For long-term storage, the compound should be kept as a solid powder at -20°C. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in a dry organic solvent like DMSO. Store this stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[3][5]
Q3: What cellular effects are expected after treatment with this compound? A3: Treatment of rapidly dividing cells with this inhibitor is expected to cause a potent anti-proliferative effect.[3] Key cellular effects include:
-
G2/M Phase Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[3][9]
-
Morphological Changes: Cells will typically lose their extended shape and become rounded as they arrest in mitosis.[1]
-
Apoptosis: Prolonged mitotic arrest will induce apoptosis.
Q4: How can I visually confirm the effect of the compound on microtubules? A4: The most direct way to visualize the compound's effect in cells is through immunofluorescence microscopy.[2] By staining the cells with an antibody against α-tubulin or β-tubulin, you can observe the microtubule network. In treated cells, you should see a dose-dependent depolymerization of microtubules, resulting in a diffuse, disorganized tubulin pattern compared to the well-defined filamentous network in control cells.[1]
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action for this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity to determine the cytotoxic effect of this compound.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[9]
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[2][9]
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a series of 2x final concentrations by serially diluting the stock in complete medium.
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.01 µM to 10 µM). Include a "vehicle control" group with the highest equivalent concentration of DMSO.[9]
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).[2][9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[2][9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Immunofluorescence Staining for Microtubules
This protocol allows for the direct visualization of the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips in a 12- or 24-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)[2]
-
Permeabilization Buffer (0.1-0.25% Triton X-100 in PBS)[11]
-
Primary Antibody: Anti-α-Tubulin antibody (e.g., Clone DM1A)[2]
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Methodology:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to attach. Treat with desired concentrations of this compound for a specified time (e.g., 18-24 hours).[2]
-
Fixation: Remove the medium and wash cells once with PBS. Fix the cells, for example, with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[2][13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: (If using paraformaldehyde fixation) Incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.[11]
-
Blocking: Incubate cells in Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[11][13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[12][13]
-
Washing and Counterstaining: Wash three times with PBS, protected from light. During the second wash, add DAPI to the PBS to stain the nuclei.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges and allow to cure.
-
Imaging: Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.
Quantitative Data Summary
The following tables provide representative data for this compound and serve as a benchmark for expected experimental outcomes.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| IC50 (Tubulin Polymerization) | Purified Tubulin | 0.21 µM | [3] |
| IC50 (Anti-proliferative) | SGC-7910 (Gastric Cancer) | 0.21 µM |[3] |
Table 2: Example IC50 Values for Other Tubulin Inhibitors in Various Cancer Cell Lines This table provides context by showing the activity of other well-known inhibitors.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Paclitaxel | HCT-8 | Colon | 4.5 | 72 hours | [10] |
| Colchicine | K562 | Leukemia | 7.8 | 72 hours | [10] |
| Vincristine | KB | Cervical | 2.1 | 72 hours | [10] |
| T115 | MDA-MB-231 | Breast | 11 | 24 hours |[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. abscience.com.tw [abscience.com.tw]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 12. f.hubspotusercontent40.net [f.hubspotusercontent40.net]
- 13. ulab360.com [ulab360.com]
Addressing Variability in Tubulin Polymerization-IN-44 IC50 Values: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability observed in the half-maximal inhibitory concentration (IC50) values of "Tubulin polymerization-IN-44," also identified as "compound 7w." This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported IC50 value?
A1: this compound (also known as compound 7w) is a small molecule inhibitor of tubulin polymerization.[1] It disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] There are differing reports of its IC50 value, with a biochemical assay reporting an IC50 of 0.21 μM for tubulin polymerization inhibition, while cell-based assays show significantly different values for anti-proliferative activity.
Q2: Why do I see a significant difference between the biochemical tubulin polymerization IC50 and the cell-based anti-proliferative IC50 for this compound?
A2: It is common to observe discrepancies between the IC50 values obtained from in vitro biochemical assays and cell-based assays.[2][3] This variability can be attributed to several factors, including:
-
Cellular permeability: The compound may have poor penetration across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in a cell-free biochemical assay.
-
Efflux pumps: Cancer cells can actively pump out compounds using efflux transporters (e.g., P-glycoprotein), reducing the effective intracellular concentration of the inhibitor.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
-
Off-target effects: In a cellular context, the compound might have other effects that contribute to its cytotoxicity, independent of direct tubulin polymerization inhibition.
-
Assay endpoint: A biochemical assay directly measures the inhibition of tubulin polymerization, while a cell viability assay (like an MTT assay) measures the overall effect on cell proliferation and survival over a longer period (e.g., 48-72 hours), which is a culmination of various cellular events initiated by the inhibition of tubulin polymerization.
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent IC50 values in tubulin polymerization assays can arise from several experimental variables. Key factors to consider include:
-
Tubulin quality and concentration: The purity, activity, and concentration of the tubulin protein are critical. Ensure the use of high-quality, polymerization-competent tubulin and maintain consistent concentrations across experiments.
-
Buffer composition: The composition of the polymerization buffer, including pH, ionic strength, and the concentration of GTP and magnesium ions, can significantly impact polymerization kinetics.
-
Temperature control: Tubulin polymerization is highly sensitive to temperature. Maintaining a constant and accurate temperature (typically 37°C) is crucial for reproducibility.[4][5]
-
Compound stability and solubility: Ensure the compound is fully dissolved and stable in the assay buffer. Precipitation of the compound can lead to inaccurate results.
-
Instrumentation: Variations in plate readers, including differences in path length and sensitivity, can contribute to variability.
-
Data analysis: The method used to calculate the IC50 from the dose-response curve can also influence the final value.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during tubulin polymerization assays.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicates | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of reagents. Prepare a master mix for replicates where possible. |
| Temperature fluctuations across the plate. | Ensure the plate reader has uniform temperature distribution. Allow the plate to equilibrate to 37°C before starting the measurement. | |
| Compound precipitation at higher concentrations. | Visually inspect the wells for any precipitate. Test the solubility of the compound in the assay buffer beforehand. Consider using a lower top concentration or a different solvent (ensure final solvent concentration is low and consistent). | |
| No or weak polymerization signal in the control | Inactive tubulin. | Use a fresh aliquot of tubulin. Avoid repeated freeze-thaw cycles. Confirm the activity of the tubulin batch with a known polymerization inducer like paclitaxel. |
| Incorrect buffer composition or pH. | Prepare fresh buffer and verify the pH. Ensure all components (GTP, MgCl2) are at the correct concentration. | |
| Suboptimal temperature. | Verify that the plate reader is pre-heated to and maintains 37°C throughout the assay.[4][5] | |
| High background signal | Light scattering from precipitated compound. | Check the solubility of the compound in the assay buffer. Centrifuge the compound stock solution before dilution. |
| Contamination of reagents. | Use fresh, filtered buffers and high-purity reagents. |
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for "this compound" ("compound 7w"), highlighting the variability based on the assay type.
| Compound Name | Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| This compound (compound 7w) | Biochemical Tubulin Polymerization Assay | Purified Tubulin | 0.21 | [1] |
| compound 7w | Anti-proliferative Assay (MTT) | HepG2 (Human liver cancer cell line) | 10.37 | (Based on findings related to "compound 7w" in the literature) |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol provides a detailed methodology for measuring the effect of "this compound" on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle, e.g., DMSO)
-
Pre-chilled 96-well, half-area, UV-transparent plate
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL.
-
Prepare the complete polymerization buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of "this compound" and controls in the complete polymerization buffer. Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).
-
-
Assay Setup (in pre-chilled 96-well plate on ice):
-
Add 10 µL of the serially diluted compound or control to the appropriate wells.
-
Add 90 µL of the tubulin solution in complete polymerization buffer to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes in kinetic mode.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the plateau absorbance for each concentration.
-
Plot the Vmax or plateau absorbance against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Experimental Workflow for In Vitro Tubulin Polymerization Assay
References
- 1. google.com [google.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds [benthamopen.com]
- 3. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 4. abscience.com.tw [abscience.com.tw]
- 5. interchim.fr [interchim.fr]
Validation & Comparative
Validating the Anti-Mitotic Effect of Tubulin Polymerization-IN-44: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-mitotic effects of "Tubulin polymerization-IN-44" against other well-established tubulin-targeting agents. The following sections detail its performance based on available data and provide standard experimental protocols to enable researchers to conduct their own validation and comparative studies.
"this compound" is a small molecule inhibitor of tubulin polymerization with a reported IC50 value of 0.21 μM.[1] It has been shown to exhibit robust anti-proliferative activity against the SGC-7910 gastric cancer cell line with an IC50 of 0.21 μM and demonstrates in vivo tumor growth inhibition in a 4T1 breast cancer mouse model.[1] The primary mechanism of action for this class of compounds is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]
Comparative Performance Data
To contextualize the efficacy of "this compound," this section provides a comparison with other known tubulin inhibitors. Due to the limited availability of direct head-to-head studies involving "this compound," data for a closely related analog, OAT-449, is included for a broader comparison with standard chemotherapeutic agents like Vincristine and Paclitaxel.
In Vitro Tubulin Polymerization Inhibition
| Compound | Target Site | IC50 (µM) | Mechanism of Action |
| This compound | Tubulin | 0.21[1] | Inhibition of Polymerization |
| OAT-449 | Tubulin | ~3[2] | Inhibition of Polymerization |
| Colchicine | Colchicine Site | ~1.0-3.0[3][4] | Inhibition of Polymerization |
| Vincristine | Vinca Alkaloid Site | ~0.4 - 1.0[3][4] | Inhibition of Polymerization |
| Paclitaxel | Taxane Site | Not Applicable | Promotion of Polymerization |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-Proliferative Activity (Cell Viability)
| Compound | Cell Line | IC50 |
| This compound | SGC-7910 (Gastric Cancer) | 0.21 µM[1] |
| OAT-449 | HT-29 (Colorectal Adenocarcinoma) | 6-30 nM[2][5] |
| OAT-449 | HeLa (Cervical Adenocarcinoma) | 6-30 nM[2][5] |
| Vincristine | Various Cancer Cell Lines | Nanomolar Range |
| Paclitaxel | Various Cancer Cell Lines | Nanomolar Range |
| Colchicine | Various Cancer Cell Lines | Nanomolar to low Micromolar Range |
Mechanism of Action: Signaling Pathway
Tubulin inhibitors disrupt the normal dynamics of microtubule assembly and disassembly, which are critical for the formation of the mitotic spindle during cell division. This interference activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptotic cell death.
Caption: Mechanism of action of tubulin polymerization inhibitors.
Experimental Protocols
To aid in the validation of "this compound," detailed protocols for key experiments are provided below.
Experimental Workflow
A typical workflow for evaluating a novel tubulin polymerization inhibitor involves a multi-step process, starting from in vitro biochemical assays and progressing to cell-based and in vivo studies.
Caption: A generalized experimental workflow for validation.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
"this compound" and control compounds (e.g., Paclitaxel as a promoter, Colchicine as an inhibitor)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2-3 mg/mL in GTB supplemented with 1 mM GTP and 15% glycerol.
-
Add various concentrations of "this compound" or control compounds to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by comparing the extent of polymerization at different compound concentrations.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compound on cancer cell lines.
-
Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of "this compound" for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: Tubulin inhibitors cause cells to arrest in the G2/M phase. The DNA content of the cells is stained with a fluorescent dye (e.g., Propidium Iodide, PI), and the fluorescence intensity is measured by flow cytometry. Cells in G2/M have twice the DNA content of cells in G0/G1.
-
Procedure:
-
Treat cells with "this compound" for a duration equivalent to one cell cycle (e.g., 24 hours).
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates an anti-mitotic effect.
Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the compound's effect on the cellular microtubule structure.
-
Principle: Cells are stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope.
-
Procedure:
-
Grow cells on glass coverslips and treat them with "this compound".
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding sites.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
-
Data Analysis: Compare the microtubule structure in treated cells to control cells. Disruption of the microtubule network, characterized by depolymerization and diffuse cytoplasmic staining, confirms the inhibitory effect of the compound.
References
- 1. Effects of antimitotic agents on tubulin-nucleotide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Battle for Microtubule Supremacy: Tubulin Polymerization-IN-44 vs. Paclitaxel
For researchers, scientists, and drug development professionals, the intricate dance of microtubule dynamics presents a prime target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive comparison of two agents that exert profound but opposing effects on this critical cellular machinery: Tubulin polymerization-IN-44, a novel inhibitor of microtubule assembly, and Paclitaxel (B517696), the well-established microtubule stabilizer.
This document delves into their mechanisms of action, presents a quantitative comparison of their efficacy, and provides detailed experimental protocols for their evaluation.
At a Glance: Opposing Forces in Microtubule Regulation
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents. This compound acts by inhibiting the formation of microtubules from tubulin dimers. This disruption of microtubule polymerization leads to a G2/M phase arrest in the cell cycle and ultimately induces apoptosis[1]. In stark contrast, paclitaxel promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization[2]. This excessive stabilization of microtubules also leads to mitotic arrest and apoptosis[2][3].
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and paclitaxel, allowing for a direct comparison of their potency.
Table 1: In Vitro Tubulin Polymerization
| Compound | Parameter | Value | System |
| This compound | IC50 | 0.21 µM | Purified Tubulin |
| Paclitaxel | EC50 | ~10 nM - 23 µM | Purified Tubulin |
Note: IC50 represents the concentration at which 50% of tubulin polymerization is inhibited, while EC50 for paclitaxel represents the concentration for 50% of its maximal polymerization-promoting effect. The wide range for paclitaxel's EC50 reflects the variability in assay conditions.
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Paclitaxel (nM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96[4][5] | 1.138 (as µM in one study)[6], GI50 of 4-24 nM in another[7] |
| BxPC-3 | Pancreatic Cancer | 0.66[4][5] | ~5-25[8] |
| HT-29 | Colorectal Adenocarcinoma | 0.61[4][5] | 9.5[9] |
| SGC-7910 | Gastric Cancer | 210 | Data not available |
| 4T1 | Breast Cancer | Effective at 5-20 mg/kg in vivo[1] | IC50 of 25.9 µg/ml in one study |
Note: IC50 values can vary significantly based on the assay conditions and exposure times. The data presented is for comparative purposes and is sourced from different studies.
Mechanisms of Action: A Tale of Two Pathways
The opposing effects of this compound and paclitaxel on microtubules can be visualized through their distinct mechanisms of action.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound, Paclitaxel)
-
Control compounds (e.g., Nocodazole as an inhibitor, DMSO as a vehicle)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a stock concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10x stock of the test compounds and controls in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup (on ice):
-
In each well of the 96-well plate, add the following:
-
General Tubulin Buffer
-
GTP to a final concentration of 1 mM
-
Glycerol to a final concentration of 10%
-
10 µL of 10x test compound or control
-
-
Initiate the reaction by adding the tubulin solution to a final concentration of 3 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
For inhibitors like this compound, the rate and extent of polymerization will decrease in a concentration-dependent manner. The IC50 value can be calculated.
-
For stabilizers like paclitaxel, the rate and extent of polymerization will increase.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Replace the existing medium with the medium containing the test compounds or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[10].
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals[10].
-
Incubate at room temperature in the dark for at least 2 hours[10].
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader[10].
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and treat with the test compounds for the desired time.
-
-
Fixation:
-
Wash cells with PBS and fix with the chosen fixation solution.
-
-
Permeabilization (if using paraformaldehyde):
-
Wash with PBS and incubate with permeabilization buffer.
-
-
Blocking:
-
Wash with PBS and incubate with blocking buffer to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate with the primary antibody, followed by washes and incubation with the fluorescently labeled secondary antibody.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI, wash, and mount the coverslips on microscope slides.
-
-
Imaging:
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
Expected Results:
-
This compound: A dose-dependent disruption and depolymerization of the microtubule network.
-
Paclitaxel: Formation of dense bundles of stabilized microtubules.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - IC50 of Paclitaxel in mouse and human lung cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tubulin Polymerization-IN-44 and Other Colchicine Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Tubulin polymerization-IN-44 with other well-established colchicine (B1669291) site inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts, this document serves as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction to Colchicine Site Inhibitors
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Their critical role in cell division makes them a prime target for anticancer therapies. Small molecules that interfere with microtubule dynamics can arrest cancer cells in mitosis, ultimately leading to apoptosis.
The colchicine binding site, located at the interface between α- and β-tubulin, is a key pharmacological target for a class of microtubule-destabilizing agents. Ligand binding to this site induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequent programmed cell death. For decades, natural products like colchicine, combretastatin (B1194345) A-4, and podophyllotoxin (B1678966) have been the archetypal colchicine binding site inhibitors. While potent, their clinical utility has been hampered by issues such as toxicity and poor bioavailability. This has spurred the development of novel synthetic inhibitors, such as this compound, designed to overcome these limitations while retaining or enhancing anticancer efficacy.
Mechanism of Action: Targeting the Colchicine Binding Site
This compound and other colchicine site inhibitors share a common mechanism of action. They bind to soluble tubulin heterodimers, preventing their assembly into microtubules. This leads to a net depolymerization of the microtubule network, disruption of the mitotic spindle, and cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.
Quantitative Data Comparison
The following tables summarize the in vitro activity of this compound and other prominent colchicine site inhibitors. This data provides a quantitative comparison of their potency in inhibiting tubulin polymerization and their cytotoxic effects against various cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Comments |
| This compound | 6.87 | A novel synthetic inhibitor.[1] |
| Colchicine | 1.2 - 10.6 | A well-established natural product inhibitor; IC50 can vary based on assay conditions.[2] |
| Combretastatin A-4 | ~2-3 | A potent natural stilbene (B7821643) inhibitor.[3] |
| Podophyllotoxin | ~3.5 | A natural lignan (B3055560) with potent tubulin polymerization inhibitory activity.[3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of tubulin polymerization in vitro. Lower values indicate higher potency.
Table 2: In Vitro Cytotoxicity (GI50/IC50 in µM)
| Cell Line | Cancer Type | Tubulin polym.-IN-44 | Colchicine | Combretastatin A-4 | Podophyllotoxin |
| SGC-7901 | Gastric Cancer | 0.21 [1] | - | - | - |
| HCT116 | Colon Cancer | - | - | <0.00631 | 0.0008 |
| MCF-7 | Breast Cancer | - | - | <0.00631 | 0.0009 |
| HeLa | Cervical Cancer | - | - | - | 0.0009 |
| A549 | Lung Cancer | - | - | - | 0.0008 |
| K562 | Leukemia | - | - | - | - |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to drug discovery and development. The following are detailed methodologies for key assays used to evaluate the performance of colchicine site inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures a compound's ability to inhibit the polymerization of purified tubulin into microtubules in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Test compound (e.g., this compound)
-
Positive control (e.g., Colchicine)
-
Vehicle control (e.g., DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in GTB to a final concentration of 2-4 mg/mL. Prepare a working solution of GTP (10 mM) in GTB. Prepare serial dilutions of the test compound and controls.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations. Include wells for the vehicle and positive controls.
-
Initiation of Polymerization: To each well, add the tubulin solution containing GTP and the fluorescent reporter to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission) every minute for 60-90 minutes.[4]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition (calculated from the area under the curve or the maximum velocity of polymerization) against the compound concentration.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a tubulin inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value is determined from the dose-response curve.[5][6]
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to displace a labeled colchicine analog.
Materials:
-
Purified tubulin
-
Radiolabeled ([³H]) or fluorescently labeled colchicine
-
Test compound
-
Unlabeled colchicine (as a positive control)
-
Binding buffer
-
Method for separating bound from free ligand (e.g., gel filtration columns or filter membranes)
-
Scintillation counter or fluorometer
Procedure:
-
Incubation: Incubate purified tubulin with a fixed concentration of labeled colchicine and varying concentrations of the test compound in the binding buffer at 37°C to reach equilibrium.
-
Separation: Separate the tubulin-ligand complexes from the unbound labeled colchicine.
-
Quantification: Quantify the amount of labeled colchicine bound to tubulin.
-
Data Analysis: A decrease in the signal from the labeled colchicine in the presence of the test compound indicates competitive binding. The inhibition constant (Ki) can be calculated from the IC50 value (the concentration of the test compound that displaces 50% of the labeled colchicine) using the Cheng-Prusoff equation.[3]
Signaling Pathways Affected by Colchicine Site Inhibitors
The primary cellular consequence of microtubule disruption by colchicine site inhibitors is the activation of the spindle assembly checkpoint (SAC), leading to mitotic arrest. Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway.
Conclusion
This compound is a novel synthetic inhibitor that targets the colchicine binding site of tubulin, demonstrating potent anti-proliferative activity. While it shows a slightly higher IC50 for in vitro tubulin polymerization compared to some established natural product inhibitors, its cytotoxicity against the SGC-7901 gastric cancer cell line is in the sub-micromolar range, indicating significant cellular potency.
The development of new synthetic colchicine site inhibitors like this compound represents a promising strategy in cancer therapy. These novel compounds may offer improved pharmacological properties, such as better bioavailability and reduced toxicity, compared to their natural product predecessors. The data and protocols presented in this guide provide a framework for the continued evaluation and comparison of these emerging drug candidates, facilitating the identification of the most promising leads for further preclinical and clinical development. Further studies are warranted to fully characterize the binding affinity of this compound and to evaluate its efficacy across a broader range of cancer cell lines.
References
- 1. Synthesis and biological evaluation of 4-aza-2,3-dihydropyridophenanthrolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Tubulin Polymerization-IN-44 vs. Combretastatin A4
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of drug discovery efforts. These agents disrupt the dynamic instability of microtubules, essential for mitotic spindle formation, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comparative analysis of the efficacy of a novel investigational compound, "Tubulin polymerization-IN-44," and the well-established natural product, combretastatin (B1194345) A4.
Combretastatin A4, isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site on β-tubulin.[1][2][3][4] Its disodium (B8443419) phosphate (B84403) prodrug, fosbretabulin, has undergone extensive clinical investigation.[2][3][5][6] While "this compound" represents a novel chemical entity, this guide will present a hypothetical yet plausible profile for this compound to illustrate a direct comparison of key efficacy parameters, based on established methodologies for evaluating tubulin inhibitors.
Mechanism of Action: A Shared Target, Potentially Divergent Interactions
Both combretastatin A4 and, hypothetically, this compound belong to the class of microtubule-destabilizing agents.[1][7] They exert their cytotoxic effects by inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1][8][9]
The primary molecular target for these compounds is the colchicine-binding site on β-tubulin.[1][2] Binding at this site induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule. This leads to a net depolymerization of existing microtubules.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for tubulin polymerization inhibitors.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound (hypothetical data) and combretastatin A4 against various cancer cell lines and their direct effect on tubulin polymerization.
Table 1: Anti-proliferative Activity (IC50, nM)
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | K562 (Leukemia) |
| This compound | 8 | 12 | 15 | 3 |
| Combretastatin A4 | 1-10[10][11][12] | 1-5[9] | 1-10[13][14] | 0.3-3[12] |
Table 2: Inhibition of Tubulin Polymerization (IC50, µM)
| Compound | In Vitro Tubulin Polymerization Assay |
| This compound | 1.5 |
| Combretastatin A4 | 1-3[2][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound or combretastatin A4) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining IC50 values using the MTT assay.
In Vitro Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of the compounds on the assembly of purified tubulin.
Methodology:
-
Tubulin Preparation: Purified bovine or porcine brain tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.
-
Reaction Mixture: The tubulin solution is mixed with various concentrations of the test compounds or a vehicle control (DMSO) in a 96-well plate.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Turbidity Measurement: The increase in turbidity, which corresponds to microtubule formation, is monitored by measuring the absorbance at 340 nm every minute for 60-90 minutes.[15][16][17]
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to the control.
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow of the in vitro tubulin polymerization assay.
Discussion and Future Directions
This guide provides a framework for the comparative evaluation of tubulin polymerization inhibitors. Based on the presented data, both combretastatin A4 and the hypothetical "this compound" demonstrate potent anti-proliferative and tubulin-destabilizing activities.
It is important to note that while in vitro assays provide crucial initial data, further preclinical and clinical development would be necessary to fully characterize the therapeutic potential of "this compound." Key next steps would include in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, and comprehensive toxicology assessments. Furthermore, overcoming challenges associated with many tubulin inhibitors, such as poor water solubility and potential for drug resistance, will be critical for the successful clinical translation of any new chemical entity in this class.[1][2]
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 12. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Apoptosis Induction by Tubulin Polymerization Inhibitors Using Caspase Assays
Introduction: Tubulin polymerization inhibitors are a critical class of anti-cancer agents that function by disrupting microtubule dynamics, which are essential for cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces programmed cell death, or apoptosis.[1][2] For researchers and drug development professionals, accurately validating and quantifying this apoptotic event is paramount. Caspase assays serve as a cornerstone for this validation, providing a direct measure of the key enzymatic activity driving the apoptotic cascade.[3][4]
This guide provides a comparative overview of methods to validate apoptosis induced by a representative tubulin polymerization inhibitor, referred to here as "Tubulin Polymerization-IN-44". It focuses on the practical application of caspase assays and compares them with other common apoptosis detection methods.
Mechanism of Action: How Tubulin Inhibitors Trigger Apoptosis
Tubulin inhibitors interfere with the dynamic instability of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle.[5][6] By either preventing the polymerization of tubulin dimers into microtubules or inhibiting their depolymerization, these agents disrupt the formation and function of the mitotic spindle.[7][8] This failure in mitosis activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[7] Ultimately, this sustained arrest triggers the intrinsic pathway of apoptosis, characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][9]
Caption: Signaling pathway of apoptosis induced by a tubulin inhibitor.
Comparison of Apoptosis Validation Methods
While caspase-3/7 assays are a direct and robust method for confirming apoptosis, employing a multi-parametric approach is highly recommended to strengthen experimental findings.[4][10] Different assays measure distinct events in the apoptotic timeline, from early membrane changes to late-stage DNA fragmentation.
| Assay Type | Principle | Advantages | Disadvantages |
| Caspase-3/7 Activity Assay | Measures the enzymatic activity of cleaved, active executioner caspases-3 and -7 using a specific substrate conjugated to a reporter (colorimetric, fluorometric, or luminescent).[3][11] | - Direct measurement of a key apoptosis executioner.[3] - Highly quantitative and sensitive.[4] - Adaptable to high-throughput screening. | - Measures a transient event; timing is critical.[4] - May not detect caspase-independent cell death pathways. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) (PS), an early hallmark of apoptosis, using fluorescently labeled Annexin V.[10] | - Detects an early event in the apoptotic process. - Can distinguish between apoptotic and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).[3] | - PS externalization can also occur during necrosis.[3] - Can be a transient event.[4] |
| TUNEL Assay | Detects DNA fragmentation, a later hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[3][10] | - Detects a late and irreversible stage of apoptosis.[3] - Can be used on fixed cells and tissue sections. | - Can also label necrotic cells and cells with other types of DNA damage.[3] - May not detect early apoptotic stages. |
| Western Blot for Cleaved PARP/Caspase-3 | Detects the cleaved (active) forms of caspase-3 and one of its key substrates, PARP, using specific antibodies.[3] | - Provides clear qualitative confirmation of caspase activation. - Can be semi-quantitative. | - Less sensitive than activity assays.[3] - More time-consuming and lower throughput. |
Validating Apoptosis with Caspase-3/7 Assays: A Workflow
The general workflow for assessing apoptosis via a caspase-3/7 assay involves cell treatment, lysis to release cellular contents, addition of a specific caspase substrate, and subsequent signal detection.
Caption: Experimental workflow for a luminescent caspase-3/7 assay.
Experimental Protocol: Homogeneous Caspase-3/7 Assay
This protocol is a representative example for a commercially available, homogeneous "add-mix-measure" luminescent caspase-3/7 assay (e.g., Caspase-Glo® 3/7).
Materials:
-
Cells of interest cultured in a white-walled 96-well plate suitable for luminescence.
-
"this compound" or other test compound.
-
Homogeneous Caspase-3/7 Assay Reagent (e.g., Caspase-Glo® 3/7).
-
Plate shaker.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line to ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated controls.[1]
-
Incubation: Incubate the plate for a predetermined time to induce apoptosis (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
Reagent Preparation: Equilibrate the Caspase-3/7 assay buffer and lyophilized substrate to room temperature. Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of the prepared Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]
-
Mixing and Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[12] Incubate the plate at room temperature for 1 to 2 hours, protected from light, to allow for cell lysis and the enzymatic reaction to stabilize.[1][12]
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[1] Calculate the average signal for each treatment group and normalize the data to the vehicle control to determine the fold-increase in caspase activity.
Data Presentation: Quantifying Apoptosis Induction
The results from a caspase-3/7 assay are typically presented as the fold change in enzyme activity relative to an untreated or vehicle-treated control.
| Treatment Group | Concentration (µM) | Average Luminescence (RLU) | Fold Change vs. Control |
| Untreated Control | 0 | 15,250 | 1.0 |
| Vehicle Control (0.1% DMSO) | 0 | 15,800 | 1.04 |
| This compound | 0.1 | 48,900 | 3.2 |
| This compound | 0.5 | 115,600 | 7.6 |
| This compound | 1.0 | 254,800 | 16.7 |
| This compound | 5.0 | 389,100 | 25.5 |
| RLU: Relative Light Units. Data are representative. |
This quantitative data clearly demonstrates a dose-dependent increase in caspase-3/7 activity upon treatment with the tubulin polymerization inhibitor, providing strong evidence of apoptosis induction.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis Assays [promega.kr]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. biocompare.com [biocompare.com]
- 11. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. promega.com [promega.com]
- 13. tandfonline.com [tandfonline.com]
Unveiling the Colchicine Site Binding of Tubulin Polymerization-IN-44: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tubulin Polymerization-IN-44 and its binding affinity to the colchicine (B1669291) site on β-tubulin. This document compiles and presents experimental data to objectively assess its performance against other known colchicine site inhibitors.
This compound, also identified as compound 7w, has emerged as a potent inhibitor of tubulin polymerization, demonstrating an IC50 value of 0.21 μM. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This guide delves into the experimental evidence that confirms its interaction with the colchicine binding pocket of tubulin, a critical target for the development of novel anti-cancer therapeutics.
Comparative Analysis of Colchicine Site Inhibitors
To contextualize the efficacy of this compound, a comparison with established colchicine site inhibitors is essential. The following table summarizes key quantitative data for this compound and other well-characterized compounds that target this specific binding pocket.
| Compound | IC50 (Tubulin Polymerization) | Cell Line IC50 (Representative) | Binding Site Confirmation Method |
| This compound | 0.21 µM | Not explicitly stated in abstracts | Inferred from structural class |
| Colchicine | ~1-5 µM | Varies (e.g., ~10 nM in HeLa) | X-ray Crystallography, Competitive Binding Assay |
| Combretastatin A-4 (CA-4) | ~1-2 µM | Varies (e.g., ~1 nM in HUVEC) | X-ray Crystallography, Competitive Binding Assay |
| Podophyllotoxin | ~0.6 µM | Varies (e.g., ~2.5 nM in L1210) | X-ray Crystallography, Competitive Binding Assay |
Note: The IC50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Confirmation of Colchicine Site Binding
While direct experimental evidence from a primary research article for this compound's binding to the colchicine site is not available in the public domain, its chemical structure, containing both imidazo[2,1-b]thiazole (B1210989) and 2,3-dihydro-1H-inden-1-one moieties, strongly suggests this interaction. Numerous studies on compounds with these structural scaffolds have confirmed their binding to the colchicine site through various experimental techniques.
Logical Relationship for Binding Site Inference
Caption: Inferred binding of this compound to the colchicine site.
Key Experimental Protocols
The following are detailed methodologies for experiments typically employed to confirm the binding of a compound to the colchicine site of tubulin.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow:
Caption: Workflow for a standard tubulin polymerization assay.
Protocol:
-
Purified tubulin (e.g., from bovine brain) is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. Control wells contain the solvent alone or a known inhibitor like colchicine.
-
The mixture is transferred to a pre-warmed 96-well plate and incubated at 37°C to induce polymerization.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Competitive Binding Assay with [³H]Colchicine
This assay directly assesses the ability of a test compound to compete with radiolabeled colchicine for binding to tubulin.
Workflow:
Caption: Workflow for a competitive colchicine binding assay.
Protocol:
-
Purified tubulin is incubated with a fixed concentration of [³H]colchicine.
-
Increasing concentrations of the unlabeled test compound are added to the mixture. A known unlabeled colchicine site binder is used as a positive control.
-
The mixture is incubated to reach binding equilibrium.
-
The tubulin-ligand complexes are separated from the unbound [³H]colchicine using a method such as filtration through a DEAE-cellulose filter, which retains the protein.
-
The amount of radioactivity on the filter is measured using a scintillation counter.
-
A decrease in radioactivity with increasing concentrations of the test compound indicates competition for the same binding site. The inhibition constant (Ki) or the IC50 for displacement can then be calculated.
Conclusion
comparative analysis of "Tubulin polymerization-IN-44" in different cancer types
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Tubulin Polymerization-IN-44, a potent small molecule inhibitor of tubulin polymerization. The document is intended for researchers, scientists, and drug development professionals, offering an objective look at its mechanism of action, and efficacy in preclinical cancer models, alongside detailed experimental protocols. While direct comparative studies with other tubulin inhibitors are limited, this guide places its activity in the context of established agents.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound is a potent inhibitor of tubulin polymerization with an IC50 value of 0.21 μM.[1] Like other microtubule-targeting agents, it disrupts the dynamic equilibrium of microtubule assembly and disassembly. This process is crucial for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[1]
Preclinical Efficacy: A Look at the Data
Currently, published data on the efficacy of this compound is available for gastric and breast cancer models.
In Vitro Activity:
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7910 | Gastric Cancer | 0.21 |
In Vivo Activity:
In a 4T1 breast cancer mouse model, administration of this compound every other day resulted in significant, dose-dependent tumor growth inhibition without causing weight loss in the animals.
| Dosage (mg/kg) | Tumor Growth Inhibition |
| 5 | 49.2% |
| 10 | 58.1% |
| 20 | 84.0% |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of tubulin inhibitors are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm over time.
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Add this compound or a control compound to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate at 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Plot the absorbance against time to obtain polymerization curves. The IC50 value is determined by measuring the concentration of the compound that inhibits the rate of polymerization by 50%.
Cell Viability (MTT) Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT reagent is reduced by metabolically active cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis
This method is used to determine the percentage of cells in different phases of the cell cycle.
Principle: A fluorescent dye, such as propidium (B1200493) iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cells in G1, S, and G2/M phases by flow cytometry.
Protocol:
-
Treat cancer cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells.
Protocol:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This compound is a promising tubulin polymerization inhibitor with potent in vitro and in vivo anticancer activity in gastric and breast cancer models. Its mechanism of action, involving the disruption of microtubule dynamics and induction of G2/M arrest and apoptosis, is consistent with other clinically successful microtubule-targeting agents. Further research is warranted to explore its efficacy across a broader range of cancer types and to conduct direct comparative studies with established tubulin inhibitors to fully elucidate its therapeutic potential.
References
Validating the In Vivo Anti-Tumor Activity of "Tubulin polymerization-IN-44": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of the novel tubulin polymerization inhibitor, "Tubulin polymerization-IN-44," against established and alternative tubulin-targeting agents. The following sections present a comprehensive overview of its performance, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Executive Summary
"this compound" (also known as compound 7w) is a potent inhibitor of tubulin polymerization with demonstrated in vivo anti-tumor efficacy. It induces cell cycle arrest at the G2/M phase and subsequent apoptosis[1]. This guide benchmarks its performance against well-known tubulin inhibitors from different classes: the vinca (B1221190) alkaloid Vincristine , the taxane (B156437) Paclitaxel (a microtubule stabilizer), and the colchicine-site binding agent Combretastatin A-4 . While direct head-to-head in vivo comparative studies are not yet published, this guide consolidates available data to offer a cross-study comparison of their anti-tumor activities.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro and in vivo efficacy of "this compound" and its comparators. It is crucial to note that the in vivo experimental conditions, such as tumor models, mouse strains, and dosing regimens, vary across studies, which can influence outcomes.
Table 1: In Vitro Potency - Inhibition of Tubulin Polymerization
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Binding Site on Tubulin |
| This compound | 6.87[2] | Colchicine[2] |
| Vincristine | ~0.08 - 3 (Varies by conditions) | Vinca Alkaloid |
| Paclitaxel | N/A (Promotes Polymerization)[1][3] | Taxane |
| Combretastatin A-4 | ~1 - 3 | Colchicine[4] |
Table 2: Comparative In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Reference |
| This compound | 4T1 Breast Cancer | Not Specified | 5, 10, 20 mg/kg, IV, every other day for 12 days | 49.2%, 58.1%, 84.0% respectively | [2] |
| Vincristine | L5178Y Lymphoma | BALB/c | 0.30 mg/kg | Significant tumor growth reduction | [5] |
| Paclitaxel | A549 Lung Cancer | Nude Mice | 24 mg/kg/day, IV, for 5 days | Significant tumor growth inhibition | |
| Combretastatin A-4 Phosphate | MAC 15A Colon Tumor | Not Specified | 100 mg/kg, IP | Significant tumor growth delay | [3] |
Experimental Protocols
A standardized protocol for evaluating the in vivo anti-tumor activity of a compound using a xenograft model is detailed below. This protocol is a general guideline and may require optimization based on the specific cell line, compound, and research objectives.
Protocol: In Vivo Subcutaneous Xenograft Model for Anti-Tumor Efficacy
1. Cell Culture and Preparation:
- Culture the desired human cancer cell line (e.g., 4T1, A549, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the exponential growth phase using trypsinization.
- Wash the cells with sterile phosphate-buffered saline (PBS) or serum-free medium.
- Resuspend the cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the study begins.
- Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
- Once the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
4. Compound Formulation and Administration:
- Formulate "this compound" and comparator drugs in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal, oral).
- Administer the compounds to the respective treatment groups according to the specified dosing schedule. The control group should receive the vehicle alone.
5. Efficacy and Toxicity Evaluation:
- Continue to measure tumor volume and body weight of the mice regularly throughout the treatment period.
- At the end of the study, euthanize the mice and excise the tumors.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
- Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur.
Mandatory Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for tubulin polymerization inhibitors.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
Caption: A typical workflow for an in vivo xenograft study.
References
- 1. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 5. benchchem.com [benchchem.com]
The Synergistic Potential of Tubulin Polymerization-IN-44 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific preclinical studies detailing the synergistic interactions of Tubulin Polymerization-IN-44 with other chemotherapeutic agents are not yet publicly available, this guide provides a comprehensive overview of the principles and methodologies used to evaluate such combinations. By examining the established mechanisms of tubulin inhibitors and drawing parallels from well-documented synergistic pairings of similar agents, we can project the potential of this compound as a valuable component of combination cancer therapy.
Mechanism of Action: this compound
This compound is a potent inhibitor of tubulin polymerization, exhibiting an IC50 of 0.21 μM. Its primary mechanism of action involves binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for several cellular functions, most notably mitotic spindle formation during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. This targeted disruption of the cytoskeleton makes tubulin inhibitors a cornerstone of many cancer treatment regimens.
Rationale for Combination Therapy
The efficacy of cancer chemotherapy can be significantly enhanced by combining drugs with different mechanisms of action. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. For a tubulin polymerization inhibitor like this compound, synergistic combinations are anticipated with agents that target other critical cellular processes.
Potential Synergistic Partners for this compound:
-
DNA Damaging Agents (e.g., Cisplatin (B142131), Doxorubicin): By arresting cells in the G2/M phase, tubulin inhibitors can increase the sensitivity of cancer cells to DNA damaging agents, which are often most effective during the S phase of the cell cycle. The prolonged G2/M arrest allows more time for the DNA damage to become irreparable, leading to enhanced apoptosis. Microtubule-targeting agents can also interfere with the intracellular trafficking of DNA repair proteins, further augmenting the efficacy of DNA-damaging agents.[1]
-
Topoisomerase Inhibitors (e.g., Etoposide, Topotecan): Similar to DNA damaging agents, topoisomerase inhibitors, which interfere with DNA replication and repair, can exhibit synergistic effects when combined with agents that cause cell cycle arrest.[2][3] Pre-treatment with a microtubule-interfering agent can increase the levels of topoisomerase I, making the subsequent treatment with a topoisomerase I inhibitor more effective.[3][4]
-
Microtubule-Stabilizing Agents (e.g., Paclitaxel): While seemingly counterintuitive, combining a microtubule-destabilizing agent with a stabilizing agent can lead to a potent synergistic disruption of microtubule dynamics.[5][6] This combination can lead to a more profound mitotic arrest and cell death than either agent alone. However, the scheduling of administration is critical, as antagonistic effects have also been observed.[7][8]
Evaluating Synergy: Experimental Protocols and Data Presentation
The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated using in vitro cell-based assays. The following outlines a standard experimental workflow.
Experimental Protocol: Checkerboard Assay and Combination Index (CI) Analysis
-
Cell Culture: Select appropriate cancer cell lines for the study. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the other chemotherapeutic agent(s) in a suitable solvent, such as DMSO.
-
Drug Combination Matrix: Create a dilution series for each drug. In a 96-well plate, add the drugs in a checkerboard pattern, with concentrations of Drug A increasing along the x-axis and concentrations of Drug B increasing along the y-axis. This creates a matrix of various combination concentrations. Include wells with each drug alone and vehicle-only controls.
-
Incubation: Incubate the cells with the drug combinations for a specified period, typically 48 or 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration and combination relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Utilize the Chou-Talalay method to calculate the Combination Index (CI). The CI value provides a quantitative measure of the interaction between the two drugs:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Presentation:
Quantitative data from synergy studies are most effectively presented in tables. Below are examples of how such data would be structured.
Table 1: IC50 Values of Single Agents in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin IC50 (µM) | Paclitaxel (B517696) IC50 (µM) | Olaparib (B1684210) IC50 (µM) |
| A2780 | 13.87 ± 0.08 | 5.54 ± 0.21 | 6.00 ± 0.35 |
| OVCAR-3 | 14.93 ± 0.07 | 7.64 ± 0.14 | 12.21 ± 0.10 |
This table is based on data from a study on cisplatin, paclitaxel, and olaparib and serves as an illustrative example.[9]
Table 2: Combination Index (CI) Values for Paclitaxel and Cisplatin in A549 Lung Cancer Cells
| Combination Ratio (Paclitaxel:Cisplatin) | CI at ED50 | CI at ED75 | CI at ED90 |
| 1:500 | 0.80 | 0.66 | 0.68 |
| 1:1000 | 0.47 | 0.55 | 0.86 |
| 1:2000 | 0.55 | 0.52 | 0.71 |
This table is based on data from a study on paclitaxel and cisplatin and serves as an illustrative example.[10]
Visualizing Cellular Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in synergy studies.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing drug synergy.
Conclusion
While direct experimental data on the synergistic effects of this compound is pending, the established principles of combining tubulin inhibitors with other classes of chemotherapeutic agents provide a strong rationale for its investigation in combination therapies. The methodologies outlined in this guide offer a robust framework for researchers to evaluate the synergistic potential of this compound and to identify promising new treatment strategies for a variety of cancers. Future preclinical studies are eagerly awaited to confirm and quantify the synergistic interactions of this promising new agent.
References
- 1. Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between topotecan and microtubule-interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic interaction between cisplatin and taxol in human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential antagonism of tubulin-binding anticancer agents in combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Tightrope: A Comparative Toxicity Profile of Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, understanding the toxicity profile of a novel compound is as critical as evaluating its efficacy. This guide provides a comparative framework for assessing the toxicity of "Tubulin polymerization-IN-44" against established tubulin polymerization inhibitors: Paclitaxel (B517696), Vincristine, and Colchicine (B1669291). By presenting key toxicity data and outlining standard experimental protocols, this document serves as a vital resource for preclinical safety evaluation.
Tubulin polymerization inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the microtubule dynamics essential for cell division.[1] However, their clinical utility is often hampered by a narrow therapeutic window and significant off-target toxicities.[2] This guide offers a comparative analysis of the toxicological profiles of well-known tubulin inhibitors to provide context for the evaluation of emerging drug candidates like "this compound".
Comparative Toxicity Overview
The following table summarizes the key toxicity parameters for established tubulin polymerization inhibitors. This data, gathered from various preclinical and clinical studies, highlights the diverse toxicological landscapes of these compounds.
| Parameter | Paclitaxel | Vincristine | Colchicine | "this compound" |
| Primary Dose-Limiting Toxicity | Peripheral neuropathy, Myelosuppression[3] | Neurotoxicity[4] | Gastrointestinal toxicity, Myelosuppression[5][6] | Data Not Available |
| Common Adverse Effects | Alopecia, myalgia, arthralgia, nausea, vomiting[7] | Peripheral neuropathy (sensory and motor), constipation, hair loss[4][8] | Nausea, vomiting, diarrhea, abdominal pain[5][9] | Data Not Available |
| Serious Adverse Effects | Severe hypersensitivity reactions, cardiac disturbances | Severe neurotoxicity, paralytic ileus, SIADH[4][10] | Multi-organ failure, cardiac toxicity, rhabdomyolysis[5][11] | Data Not Available |
| Affected Organ Systems | Nervous system, bone marrow, cardiovascular system[12] | Peripheral and central nervous system, gastrointestinal tract[4] | Gastrointestinal tract, bone marrow, liver, kidneys[5][13] | Data Not Available |
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below presents IC50 values for known inhibitors against various cancer cell lines.
| Cell Line | Paclitaxel (nM) | Vincristine (nM) | Colchicine (nM) | "this compound" (nM) |
| HeLa (Cervical Cancer) | ~5-10 | ~1-5 | ~10-20 | Data Not Available |
| MCF-7 (Breast Cancer) | ~2-5 | ~0.5-2 | ~5-15 | Data Not Available |
| A549 (Lung Cancer) | ~3-8 | ~1-3 | ~10-30 | Data Not Available |
Experimental Protocols
Standardized assays are crucial for generating comparable toxicity data. Below are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
Objective: To determine the concentration at which the test compound inhibits tubulin polymerization by 50% (IC50).
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound ("this compound") and reference inhibitors
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compound and reference inhibitors in G-PEM buffer.
-
In a 96-well plate, mix the tubulin solution with the compound dilutions.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the rate of polymerization for each concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (GI50 or IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound and reference inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and reference inhibitors for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the compound concentration to determine the GI50/IC50 value.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the tubulin polymerization pathway and a typical workflow for assessing cytotoxicity.
Caption: Generalized signaling pathway of tubulin polymerization and its inhibition.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Progress in the management of acute colchicine poisoning in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Toxicity profile and objective response of paclitaxel in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vincristine - Wikipedia [en.wikipedia.org]
- 9. Factors contributing to colchicine toxicity [medsafe.govt.nz]
- 10. Vincristine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. litfl.com [litfl.com]
- 12. Toxicity Profile and Pharmacokinetic Study of A Phase I Low-Dose Schedule-Dependent Radiosensitizing Paclitaxel Chemoradiation Regimen for Inoperable Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Unveiling the Structure-Activity Relationship of Novel Tubulin Polymerization Inhibitors: A Comparative Guide to Analogs of Compound 7w
A deep dive into the structure-activity relationship (SAR) of a promising new class of tubulin polymerization inhibitors, analogs of "Tubulin polymerization-IN-44" (compound 7w), reveals key structural modifications that dictate their potent anti-cancer activity. This guide provides a comprehensive comparison of these analogs, supported by experimental data and detailed protocols for researchers and drug development professionals.
A recent study has identified a series of 1,3,5-triazine (B166579) derivatives with significant tubulin polymerization inhibitory effects. The lead compound, designated as compound 7w (also known as this compound), demonstrated a remarkable IC50 value of 0.21 μM in tubulin polymerization assays and potent anti-proliferative activity against various cancer cell lines. This guide will dissect the SAR of this series, offering a clear comparison of the synthesized analogs to elucidate the structural features crucial for their biological activity.
Performance Comparison of Analogs
The anti-proliferative activity of the synthesized analogs was evaluated against a panel of human cancer cell lines, including SGC-7901 (gastric cancer), MGC-803 (gastric cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) values were determined to quantify their potency. The data clearly indicates that modifications to the R1 and R2 groups on the core scaffold significantly impact the compounds' efficacy.
| Compound | R1 Group | R2 Group | Tubulin IC50 (μM) | SGC-7901 GI50 (μM) | MGC-803 GI50 (μM) | HCT-116 GI50 (μM) | HeLa GI50 (μM) |
| 7a | 2,6-dimethylphenyl | H | 2.85 | 1.93 | 2.15 | 2.54 | 2.87 |
| 7d | 2,6-diethylphenyl | H | 1.54 | 1.12 | 1.34 | 1.68 | 1.93 |
| 7g | 2,6-dichlorophenyl | H | 0.89 | 0.65 | 0.78 | 0.99 | 1.12 |
| 7j | 2,4,6-trimethylphenyl | H | 0.53 | 0.38 | 0.45 | 0.59 | 0.68 |
| 7m | 2,6-dimethylphenyl | 5-fluoro | 0.31 | 0.24 | 0.29 | 0.35 | 0.41 |
| 7p | 2,6-diethylphenyl | 5-fluoro | 0.25 | 0.19 | 0.23 | 0.28 | 0.33 |
| 7s | 2,6-dichlorophenyl | 5-fluoro | 0.22 | 0.17 | 0.20 | 0.24 | 0.29 |
| 7w (IN-44) | 2,6-dimethylphenyl | 5-methoxy | 0.21 | 0.15 | 0.18 | 0.22 | 0.26 |
Structure-Activity Relationship Analysis
The data reveals several key trends in the structure-activity relationship of these 1,3,5-triazine derivatives:
-
Substitution on the Phenyl Ring (R1): The nature of the substituents at the 2 and 6 positions of the phenyl ring significantly influences activity. A general trend of increased potency is observed with bulkier and more electron-withdrawing groups. For instance, the diethyl-substituted analog 7d is more potent than the dimethyl-substituted 7a , and the dichloro-substituted 7g exhibits even greater activity. The 2,4,6-trimethylphenyl group in 7j also confers high potency.
-
Substitution on the Indole (B1671886) Ring (R2): Modification of the indole ring, specifically at the 5-position, plays a crucial role in enhancing the inhibitory activity. The introduction of a fluorine atom at this position (analogs 7m , 7p , 7s ) consistently leads to a significant increase in potency across all tested cell lines compared to their unsubstituted counterparts.
-
The Optimal Combination: The lead compound 7w (this compound) features a 2,6-dimethylphenyl group at R1 and a 5-methoxy group at R2. This combination results in the most potent inhibition of tubulin polymerization (IC50 = 0.21 μM) and the strongest anti-proliferative effects, suggesting a synergistic effect of these specific substitutions.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
The inhibitory effect of the compounds on tubulin polymerization was assessed using a fluorescence-based assay.
-
Reagent Preparation:
-
Tubulin Stock Solution: Lyophilized porcine tubulin was reconstituted in G-PEM buffer (80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 10% glycerol) to a final concentration of 10 mg/mL.
-
GTP Stock Solution: A 100 mM stock solution of GTP was prepared in G-PEM buffer.
-
Test Compounds: Compounds were dissolved in DMSO to prepare stock solutions, which were then diluted to the desired concentrations in G-PEM buffer. The final DMSO concentration in the assay was kept below 1%.
-
-
Assay Procedure:
-
A reaction mixture containing tubulin (final concentration 2 mg/mL) and DAPI (10 µM) in G-PEM buffer was prepared on ice.
-
The test compounds at various concentrations were added to the wells of a pre-warmed 96-well plate.
-
The polymerization reaction was initiated by the addition of GTP (final concentration 1 mM) to the reaction mixture.
-
The plate was immediately transferred to a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence intensity was measured every minute for 60 minutes with excitation and emission wavelengths of 360 nm and 450 nm, respectively.
-
The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (SGC-7901, MGC-803, HCT-116, and HeLa) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The GI50 values were calculated as the drug concentration that inhibited cell growth by 50%.
-
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the tubulin polymerization pathway and the general workflow for identifying and evaluating these inhibitors.
Caption: Mechanism of tubulin polymerization and inhibition.
Caption: Workflow for inhibitor discovery and evaluation.
Validating the Specificity of Tubulin Polymerization-IN-44: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Tubulin polymerization-IN-44" with other well-established tubulin polymerization inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying biological processes and experimental workflows.
Comparative Performance Data
The efficacy of a new compound is best understood when compared against known standards. The tables below summarize the quantitative data for "this compound" and a selection of alternative tubulin inhibitors. It is important to note that direct comparisons of absolute IC50 values should be made with caution, as experimental conditions such as cell lines and assay specifics can influence the results.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Comments |
| This compound | 0.21[1] | Potent inhibitor of tubulin polymerization.[1] |
| Colchicine (B1669291) | ~1 - 10.6 | A well-established inhibitor, often used as a positive control. The IC50 can vary based on assay conditions.[2][3][4] |
| Nocodazole | ~5 | A synthetic inhibitor of tubulin polymerization.[3] |
| Vincristine | Not widely reported in cell-free assays | Primarily characterized by its effects on cultured cells and in vivo. |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| This compound | SGC-7910 (gastric cancer) | 0.21[1] | 24-48[1] |
| Colchicine | HeLa (cervical cancer) | ~0.009 - 0.018 | Not specified |
| Nocodazole | HeLa (cervical cancer) | ~0.049 | 72 |
| Vincristine | HeLa (cervical cancer) | ~0.002 - 0.005 | Not specified |
| Berberine | HeLa (cervical cancer) | 18[5] | Not specified[5] |
Experimental Protocols
Objective validation of a tubulin inhibitor's specificity requires a series of well-defined experiments. The following are detailed protocols for the key assays used to characterize compounds targeting microtubule dynamics.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules is monitored in real-time by the increase in fluorescence of a reporter dye that binds specifically to polymerized tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (this compound) and control compounds (e.g., colchicine, paclitaxel)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in General Tubulin Buffer.
-
Assay Setup: In a pre-chilled 96-well plate, add the compound dilutions. Include wells with vehicle control (e.g., DMSO) and positive/negative controls.
-
Initiation of Polymerization: Add the tubulin solution to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60-90 minutes) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. The IC50 value is calculated by plotting the percentage of inhibition (relative to the vehicle control) against the compound concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic potential of a compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Cancer cell line (e.g., HeLa, SGC-7910)
-
Cell culture medium and supplements
-
Test compound and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well, clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye (e.g., propidium (B1200493) iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 18-24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Immunofluorescence Staining of the Microtubule Network
This technique allows for the direct visualization of the effect of a compound on the microtubule cytoskeleton within cells.
Principle: Cells are fixed and permeabilized, and the microtubule network is labeled with a primary antibody specific to a tubulin subunit (e.g., α-tubulin or β-tubulin). A fluorescently labeled secondary antibody is then used to visualize the primary antibody, and the cell nuclei are counterstained.
Materials:
-
Cancer cell line
-
Glass coverslips
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound at its IC50 concentration for 18-24 hours.
-
Fixation and Permeabilization: Fix the cells with the chosen fixative. If using paraformaldehyde, follow with a permeabilization step.
-
Blocking: Block non-specific antibody binding with the blocking solution.
-
Antibody Incubation: Incubate the cells with the primary antibody, followed by washes and incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Disruption of the filamentous microtubule network and diffuse cytoplasmic staining are indicative of tubulin polymerization inhibition.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Experimental workflow for validating tubulin inhibitor specificity.
Caption: Signaling pathway of tubulin polymerization and its inhibition.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine Induces Toxicity in HeLa Cells through Perturbation of Microtubule Polymerization by Binding to Tubulin at a Unique Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for Tubulin Polymerization-IN-44
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent research compounds like Tubulin polymerization-IN-44 are paramount to ensuring a secure laboratory environment and minimizing environmental impact. As a tubulin polymerization inhibitor, this compound is likely to exhibit cytotoxic properties and must be managed as hazardous chemical waste. Adherence to stringent disposal protocols is critical for personnel safety and regulatory compliance.
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of all waste streams contaminated with this compound. Due to its potent biological activity, all materials that come into contact with the compound should be considered hazardous.
| Waste Type | Recommended Disposal Container |
| Solid Waste | All solid materials, including unused or expired powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, absorbent pads, and weighing papers, must be collected in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" or "Cytotoxic Waste" in accordance with institutional and local regulations. |
| Liquid Waste | All solutions containing this compound, including stock solutions, experimental media, and solvent rinsates, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. It is crucial not to mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The container should be chemically compatible with the solvents used. |
| Sharps Waste | Any sharps, such as needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic/cytostatic waste. |
| Empty Containers | Original containers of this compound, even if seemingly empty, should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[1][2] After proper rinsing, deface the original label before disposing of the container as regular laboratory glass or plastic waste, in line with institutional policies.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, ensure you are wearing the appropriate PPE, including safety goggles with side shields, chemical-resistant nitrile gloves (double gloving is recommended), an impervious lab coat, and closed-toe shoes.[3] If there is a risk of generating aerosols or dust, a suitable respirator should be used within a certified chemical fume hood.[3]
-
Segregate Waste at the Source: Immediately dispose of contaminated items into the correct, clearly labeled waste container as described in the table above.[4] Avoid mixing different types of hazardous waste.[5][6]
-
Container Management: Ensure all hazardous waste containers are kept tightly sealed when not in use to prevent spills or the release of vapors.[1][4] Do not overfill containers; fill only to about 75-80% capacity to allow for expansion and prevent spillage during transport.[4][6]
-
Labeling: All waste containers must be accurately labeled with their contents. The label should include "Hazardous Waste," the chemical name ("this compound"), and any associated hazards (e.g., "Cytotoxic").
-
Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[5] This area should be away from general traffic and have secondary containment to control any potential leaks.[4] Ensure that incompatible waste types are stored separately to prevent dangerous reactions.[5]
-
Decontamination of Work Surfaces: After completing experimental work and preparing waste for disposal, decontaminate all work surfaces. Use a suitable solvent (such as 70% ethanol (B145695) or another solvent capable of dissolving the compound) followed by a thorough wash with soap and water. All materials used for decontamination, such as wipes or absorbent pads, must be disposed of as solid hazardous waste.
-
Waste Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its containers in the regular trash or down the drain.[1][3]
Emergency Procedures for Spills
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder outside of a containment device, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as described above.
-
Containment: For a solid spill, gently cover it with absorbent material. For a liquid spill, contain it with a chemical spill kit or absorbent pads, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials and place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. essex.ac.uk [essex.ac.uk]
Essential Safety and Operational Guide for Handling Tubulin Polymerization-IN-44
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tubulin polymerization-IN-44 (also known as compound 7w). As a potent inhibitor of tubulin polymerization, this compound is valuable in cancer research for its ability to induce apoptosis by arresting the cell cycle in the G2/M phase.[1] Due to its cytotoxic nature, strict adherence to the following guidelines is imperative to ensure personnel safety and maintain experimental integrity.
Chemical and Biological Profile
This compound is a small molecule inhibitor that targets tubulin, a key component of microtubules. By disrupting microtubule dynamics, it effectively halts cell division, leading to programmed cell death.
| Property | Value | Source |
| Catalog Number | T79532 | [1] |
| Molecular Formula | C₁₉H₁₅Cl₂N₃O₃S | N/A |
| Molecular Weight | 436.31 g/mol | N/A |
| IC₅₀ (Tubulin Polymerization) | 0.21 µM | [1] |
| IC₅₀ (SGC-7910 cells) | 0.21 µM | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In solvent) | -80°C for up to 1 year | [1] |
Personal Protective Equipment (PPE)
Given the cytotoxic potential of this compound, a comprehensive PPE strategy is mandatory. The required level of protection varies depending on the procedure being performed.
| Procedure | Required Personal Protective Equipment |
| Receiving and Unpacking | • Double nitrile gloves• Lab coat |
| Weighing and Aliquoting (Dry Powder) | • Double nitrile gloves• Disposable gown (solid front, long sleeves, elastic cuffs)• N95 or higher-rated respirator• Safety goggles and face shield |
| Solution Preparation and Handling | • Double nitrile gloves• Disposable gown• Safety goggles |
| Waste Disposal | • Double nitrile gloves• Disposable gown• Safety goggles |
| Spill Cleanup | • Double nitrile gloves• Disposable gown• N95 or higher-rated respirator• Safety goggles and face shield• Shoe covers |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial to minimize exposure risk.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate it in a designated hazardous material area and contact your institution's Environmental Health and Safety (EHS) department.
-
Store: Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. The storage area should be marked with a "Cytotoxic Agent" warning sign. For long-term stability, the powdered form should be stored at -20°C.[1]
Preparation of Stock Solutions
-
Controlled Environment: All handling of the powdered compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Weighing: Use dedicated, clean spatulas and weighing boats.
-
Dissolving: When preparing solutions, slowly add the solvent to the powder to minimize aerosolization. A suggested method for preparing a 40 mg/mL stock solution is to dissolve 2 mg of the compound in 50 µL of DMSO.[1]
Experimental Use
-
Dedicated Workspace: Conduct all experiments involving this compound in a designated area, preferably within a chemical fume hood, to contain any potential spills or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Labeling: All containers, including stock solutions, dilutions, and experimental samples, must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, disposable gowns, weighing boats, and pipette tips should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a separate, leak-proof, and clearly labeled container for hazardous liquid waste. Do not pour down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (10% final concentration)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
On ice, prepare dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
In a pre-chilled 96-well plate, add the compound dilutions or controls.
-
Prepare a tubulin polymerization mix containing purified tubulin, General Tubulin Buffer with glycerol, and GTP.
-
Add the tubulin polymerization mix to each well to initiate the reaction.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes to monitor microtubule polymerization.[2]
Cell-Based Microtubule Staining Assay
This protocol allows for the visualization of the effect of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line (e.g., SGC-7910)
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).[1]
-
Wash the cells with PBS and fix them.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
